molecular formula C9H6Cl2N2O B1372546 5-Amino-3-(3,5-dichlorophenyl)isoxazole CAS No. 1020997-14-1

5-Amino-3-(3,5-dichlorophenyl)isoxazole

Cat. No.: B1372546
CAS No.: 1020997-14-1
M. Wt: 229.06 g/mol
InChI Key: JCTZJUPAALEVOL-UHFFFAOYSA-N
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Description

5-Amino-3-(3,5-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTZJUPAALEVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for various functional groups.[1] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Within this class, the 5-aminoisoxazole moiety is of particular interest as it serves as a crucial building block in the synthesis of more complex heterocyclic systems and as a key component in a number of active pharmaceutical ingredients.[3] The presence of the amino group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. This guide provides a detailed methodology for the synthesis and comprehensive characterization of a specific, highly functionalized derivative, 5-Amino-3-(3,5-dichlorophenyl)isoxazole, a compound of interest for its potential applications in the development of novel therapeutic agents.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,5-dichlorobenzoic acid. The overall strategy involves the initial formation of a key intermediate, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, followed by a cyclization reaction with hydroxylamine to construct the desired 5-aminoisoxazole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Isoxazole Ring Formation A 3,5-Dichlorobenzoic Acid B 3,5-Dichlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile B->C Acetonitrile, NaH or NaOMe D This compound C->D Hydroxylamine (NH₂OH·HCl), Base

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-(3,5-dichlorophenyl)-3-oxopropanenitrile

The initial phase of the synthesis focuses on the preparation of the β-ketonitrile intermediate. This is accomplished in two stages: the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, followed by a condensation reaction with acetonitrile.

Step 1a: Preparation of 3,5-Dichlorobenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the acid chloride is a necessary activation step. The acid chloride is significantly more electrophilic, facilitating the subsequent carbon-carbon bond formation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[4][5]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent).

  • Under a fume hood, add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dichlorobenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.

Step 1b: Synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Rationale: This step involves a condensation reaction between the newly formed 3,5-dichlorobenzoyl chloride and the carbanion of acetonitrile. A strong base, such as sodium hydride or sodium methoxide, is required to deprotonate acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1]

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acetonitrile anion.

  • Still at 0°C, add a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(3,5-dichlorophenyl)-3-oxopropanenitrile as a solid.[6][7]

Part 2: Cyclization to this compound

Rationale: The final step in the synthesis is the construction of the 5-aminoisoxazole ring. This is a classic cyclocondensation reaction where the β-ketonitrile intermediate reacts with hydroxylamine. The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to the formation of the heterocyclic ring.[2]

Experimental Protocol:

  • Dissolve 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • To neutralize the HCl and liberate the free hydroxylamine, add a base such as sodium acetate or pyridine (1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.

Part 3: Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization_Flow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI or EI) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure Purity->Final

Caption: Logical flow for the characterization of the final product.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR - A singlet for the C4-H of the isoxazole ring, likely in the range of δ 5.5-6.5 ppm. - A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O, typically in the range of δ 4.5-5.5 ppm. - A doublet or multiplet for the two equivalent aromatic protons on the dichlorophenyl ring (H2' and H6'). - A triplet or multiplet for the single aromatic proton on the dichlorophenyl ring (H4').
¹³C NMR - A signal for the C5 of the isoxazole ring (bearing the amino group) at approximately δ 170 ppm. - A signal for the C3 of the isoxazole ring (attached to the dichlorophenyl group) around δ 160-165 ppm. - A signal for the C4 of the isoxazole ring at a significantly upfield position, likely around δ 90-100 ppm. - Signals for the aromatic carbons of the dichlorophenyl ring, including the two carbons bearing chlorine atoms, which would be expected in the δ 130-140 ppm region.
FT-IR (cm⁻¹) - N-H stretching vibrations of the primary amine as two distinct bands in the range of 3300-3500 cm⁻¹. - C=N stretching of the isoxazole ring around 1620-1650 cm⁻¹. - C=C stretching of the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. - The molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₅Cl₂N₃O. - A characteristic isotopic pattern for the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Conclusion

This guide provides a comprehensive and technically sound pathway for the synthesis and characterization of this compound. By detailing the rationale behind each synthetic step and providing established protocols, researchers are equipped with the necessary information to produce this valuable heterocyclic compound. The predictive characterization data, grounded in the analysis of analogous structures, offers a reliable framework for the verification of the final product. The methodologies described herein are robust and can likely be adapted for the synthesis of other 3-aryl-5-aminoisoxazole derivatives, thus serving as a valuable resource for the broader drug discovery and development community.

References

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. (n.d.). Retrieved from [Link]

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  • Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-aminoisoxazole scaffold, in particular, serves as a versatile pharmacophore. The amino group at the 5-position not only influences the electronic landscape of the heterocyclic ring but also provides a crucial vector for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The strategic placement of a 3,5-dichlorophenyl group at the 3-position is a deliberate design choice to modulate lipophilicity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-3-(3,5-dichlorophenyl)isoxazole, offering both established data and robust experimental protocols for its characterization.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Core Molecular Attributes
PropertyValueSource
Chemical Structure See Figure 1
Molecular Formula C₉H₇Cl₂N₃O[1]
Molecular Weight 244.08 g/mol Derived from Molecular Formula
CAS Number 1020997-14-1

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted and Experimental Physicochemical Data
PropertyPredicted/Experimental ValueMethod/Comment
Melting Point (°C) Not availableExperimental determination is recommended.
Boiling Point (°C) Not availableLikely to decompose at high temperatures.
Aqueous Solubility Predicted to be poorly solubleBased on the lipophilic dichlorophenyl group.
logP (Octanol/Water) ~3.5 (Predicted)Calculated using computational models.
pKa (acidic) Not applicableNo readily ionizable acidic protons.
pKa (basic) ~2-3 (Predicted)Estimated for the 5-amino group.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Property Determination Synthesis Synthesis of 5-Amino-3- (3,5-dichlorophenyl)isoxazole Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRC X-ray Crystallography (for solid-state confirmation) Purification->XRC MP Melting Point Determination Purification->MP Sol Solubility Assay Purification->Sol LogP LogP Determination (Shake-flask/HPLC) Purification->LogP pKa pKa Determination (Potentiometric/UV-Vis) Purification->pKa

Caption: Experimental workflow for the characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broader melting range.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Aqueous Solubility Determination

Rationale: Given the predicted poor aqueous solubility, a robust method is required to accurately quantify this property, which is crucial for predicting oral bioavailability and designing appropriate formulations.

Protocol (Shake-Flask Method):

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Incubation: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: A standard curve of known concentrations of the compound is prepared to ensure accurate quantification.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added.

  • Equilibration: The mixture is agitated for several hours to allow for partitioning equilibrium to be established.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination

Rationale: The pKa value(s) of a compound determine its ionization state at different physiological pH values, which significantly impacts its solubility, permeability, and target binding. For this compound, the basicity of the 5-amino group is of primary interest.

Protocol (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

Spectroscopic and Structural Characterization

The identity and purity of synthesized this compound must be unequivocally confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring, the proton on the isoxazole ring (if present, though this position is often substituted in related structures), and the protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbons of the isoxazole and dichlorophenyl rings.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the compound's fragmentation pattern, which aids in structural confirmation.

Expected Observations:

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be indicative of the presence of two chlorine atoms.[2][3]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Expected Characteristic Absorptions:

  • N-H Stretching: Vibrations associated with the amino group will appear in the region of 3300-3500 cm⁻¹.

  • C=N and C=C Stretching: Absorptions for the isoxazole ring will be observed in the fingerprint region (typically 1400-1650 cm⁻¹).

  • C-Cl Stretching: Vibrations for the carbon-chlorine bonds will be present in the lower frequency region of the spectrum.

X-ray Crystallography

Rationale: For a definitive confirmation of the three-dimensional structure and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.

Procedure:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise atomic coordinates and molecular geometry.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While direct experimental data for some properties remain to be established, the provided protocols offer robust and reliable methods for their determination. A thorough characterization of these fundamental properties is an indispensable step in the journey of advancing this promising scaffold in drug discovery and development.

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A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount.[1] Isoxazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, 5-Amino-3-(3,5-dichlorophenyl)isoxazole, is a molecule of significant interest, combining the reactive potential of a 5-aminoisoxazole moiety with the metabolic stability often conferred by a dichlorinated phenyl ring.

This document serves as an in-depth technical guide to the spectroscopic characterization of this compound. As Senior Application Scientists, we move beyond a mere presentation of data. Instead, we provide a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. This guide is designed to empower researchers to confidently identify and assess the quality of this compound, a critical step in any drug development pipeline.

Molecular Structure and Spectroscopic Overview

The structural integrity of a candidate molecule is the bedrock of its therapeutic potential. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and electronic environment of a compound. For this compound, a combination of NMR, IR, and MS provides a comprehensive fingerprint of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d, J ≈ 1.8 Hz2HH-2', H-6'
~7.45t, J ≈ 1.8 Hz1HH-4'
~5.50s1HIsoxazole H-4
~4.50br s2H-NH₂

Interpretation and Rationale:

  • Aromatic Protons (H-2', H-6', and H-4'): The 3,5-dichlorophenyl group will exhibit a characteristic splitting pattern. The two equivalent protons at the 2' and 6' positions (H-2', H-6') are expected to appear as a doublet due to coupling with the proton at the 4' position (H-4'). The H-4' proton, in turn, will appear as a triplet (or more accurately, a triplet of triplets with very similar coupling constants, often appearing as a triplet) due to coupling with the two equivalent H-2' and H-6' protons. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate downfield in the aromatic region.

  • Isoxazole Proton (H-4): The lone proton on the isoxazole ring is situated in an electron-rich environment and is expected to appear as a sharp singlet. Its chemical shift can be influenced by the nature of the substituents at the 3 and 5 positions.

  • Amino Protons (-NH₂): The protons of the primary amine group are typically observed as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can vary significantly depending on concentration and solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a census of the carbon atoms in a molecule, offering insights into their hybridization and chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170C-5
~162C-3
~135C-3', C-5'
~131C-1'
~129C-4'
~125C-2', C-6'
~90C-4

Interpretation and Rationale:

  • Isoxazole Carbons (C-3, C-4, and C-5): The carbon atoms of the isoxazole ring have distinct chemical shifts. C-5, being attached to the electronegative nitrogen and oxygen atoms and the amino group, is expected to be the most deshielded. C-3, attached to the dichlorophenyl ring, will also be significantly downfield. C-4, the only carbon bearing a proton, will be the most shielded of the ring carbons.

  • Aromatic Carbons (C-1' to C-6'): The carbon atoms of the dichlorophenyl ring will show characteristic shifts. The carbons bearing the chlorine atoms (C-3' and C-5') will be significantly deshielded. The quaternary carbon (C-1') attached to the isoxazole ring will also have a distinct downfield shift. The remaining aromatic carbons will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Data (KBr, cm⁻¹):

Frequency (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (asymmetric and symmetric)
~3100WeakC-H stretching (aromatic and isoxazole)
~1640StrongC=N stretching (isoxazole ring)
~1600, ~1450MediumC=C stretching (aromatic and isoxazole rings)
~1250StrongC-O stretching (isoxazole ring)
~800StrongC-Cl stretching

Interpretation and Rationale:

  • N-H Stretching: The presence of the primary amine group will be clearly indicated by two medium to strong, broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoxazole and phenyl rings will appear in the 1640-1450 cm⁻¹ region.

  • C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretching within the isoxazole ring.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the fingerprint region, typically around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data:

  • High-Resolution Mass Spectrometry (HRMS): For the molecular formula C₉H₇Cl₂N₂O, the calculated exact mass for the protonated molecule [M+H]⁺ is a critical piece of data for unambiguous confirmation.[2]

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A logical fragmentation workflow is depicted below.

fragmentation_workflow M [M]⁺· This compound F1 Fragment 1 Loss of HCN M->F1 - HCN F2 Fragment 2 Loss of CO M->F2 - CO F3 Fragment 3 [C₇H₄Cl₂N]⁺ F1->F3 - NH₂ F4 Fragment 4 [C₆H₃Cl₂]⁺ F2->F4 - N₂

Caption: Proposed mass spectrometry fragmentation workflow.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor. A general and effective method for the synthesis of 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine.

Step-by-Step Protocol:

  • Preparation of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile: To a solution of 3,5-dichloroacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide, followed by the dropwise addition of ethyl cyanoformate. The reaction mixture is typically stirred at room temperature until completion.

  • Cyclization with Hydroxylamine: The resulting β-ketonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The reaction is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

synthesis_workflow Start 3,5-Dichloroacetophenone Reagent1 + Ethyl Cyanoformate + Base Start->Reagent1 Intermediate 3-(3,5-dichlorophenyl)-3-oxopropanenitrile Reagent2 + Hydroxylamine HCl + Base Intermediate->Reagent2 Reagent1->Intermediate Product This compound Reagent2->Product

Sources

The Biological Versatility of 5-Amino-3-(3,5-dichlorophenyl)isoxazole Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold and the Impact of Key Substitutions

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3][4] This guide delves into the specific and potent biological activities unlocked by the strategic substitution of the isoxazole core, focusing on derivatives bearing a 5-amino group and a 3-(3,5-dichlorophenyl) moiety.

The incorporation of a 5-amino group introduces a key hydrogen bond donor and a site for further derivatization, often enhancing the pharmacological profile of the parent molecule.[5] Concurrently, the 3,5-dichlorophenyl group imparts significant lipophilicity and can engage in crucial hydrophobic and halogen bonding interactions within target protein binding pockets. This substitution pattern is frequently observed in potent bioactive molecules, suggesting a synergistic effect that potentiates a range of biological responses.

This technical guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 5-amino-3-(3,5-dichlorophenyl)isoxazole derivatives, offering valuable insights for researchers and professionals in drug development and agrochemical innovation.

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives can be achieved through several established methodologies for isoxazole ring formation. A common and efficient approach involves the reaction of a β-keto nitrile with hydroxylamine. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold, this compound.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Piperidine (catalyst)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2-(3,5-dichlorobenzylidene)malononitrile (Intermediate 1):

    • To a solution of 3,5-dichlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

  • Cyclization to this compound-4-carbonitrile:

    • A one-pot multicomponent synthesis can be employed for this step.[6]

    • In a round-bottom flask, combine the substituted aromatic aldehyde (3,5-dichlorobenzaldehyde), malononitrile, and hydroxylamine hydrochloride in isopropyl alcohol.[6]

    • Add a Lewis acid catalyst, such as ceric ammonium sulfate.[6]

    • Reflux the mixture and monitor the reaction by TLC.[6]

    • After completion, cool the reaction and perform a standard aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Decarboxylation to this compound (Final Product):

    • The 4-carbonitrile group can often be removed under specific reaction conditions, though this step can be challenging and may require optimization depending on the stability of the molecule. In some cases, the 4-carbonitrile derivative itself is the target for biological evaluation.

Causality Behind Experimental Choices:

  • The use of a piperidine catalyst in the Knoevenagel condensation (Step 1) is a classic and effective method for activating the methylene group of malononitrile for nucleophilic attack on the aldehyde.

  • The one-pot multicomponent reaction in Step 2 is highly efficient, reducing reaction time and waste.[6] The Lewis acid catalyst facilitates the cyclization process.[6]

  • The choice of solvents and purification techniques is standard for organic synthesis, aiming to maximize yield and purity.

G cluster_synthesis Synthesis of this compound A 3,5-Dichlorobenzaldehyde F Reflux A->F B Malononitrile B->F C Hydroxylamine HCl C->F D Lewis Acid Catalyst D->F E Solvent (e.g., Isopropyl Alcohol) E->F G This compound-4-carbonitrile F->G H Purification G->H I Final Product H->I G cluster_insecticidal Proposed Insecticidal Mechanism of Action A Isoxazole Derivative B Insect GABA Receptor A->B Binds to D Blockade of Chloride Influx A->D Causes C Chloride Ion Channel B->C Controls E Hyperexcitation of Neuron D->E F Paralysis and Death E->F

Caption: Proposed mechanism of insecticidal action via GABA receptor modulation.

Anticancer and Therapeutic Potential

The isoxazole scaffold is present in numerous approved drugs and clinical candidates for a variety of diseases. [1][2]The 5-aminoisoxazole moiety, in particular, has been associated with anti-inflammatory, analgesic, and anticancer activities. [5][7] Anticancer Activity:

  • Tubulin Polymerization Inhibition: Some 3,5-diarylisoxazoles have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs. [8]The 3,5-dichlorophenyl group can mimic the trimethoxyphenyl ring of combretastatin A-4, a potent tubulin inhibitor.

  • Kinase Inhibition: The 5-aminoisoxazole core can serve as a bioisostere for other heterocycles known to be kinase inhibitors. The amino group can form key hydrogen bonds in the hinge region of the ATP binding site of various kinases.

Structure-Activity Relationship for Anticancer Activity:

  • An unsubstituted 5-amino group has been reported to be essential for the potent antiproliferative activity of some diarylaminoisoxazoles. [5]* The substitution pattern on the phenyl rings is critical for activity and selectivity against different cancer cell lines. [8] Anti-inflammatory and Immunomodulatory Effects:

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated immunoregulatory properties, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) and antiproliferative effects on immune cells. [7]This suggests that this compound derivatives could be explored as potential treatments for inflammatory and autoimmune disorders.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel, potent, and selective bioactive molecules. The unique combination of the 5-amino and 3-(3,5-dichlorophenyl) substituents on the isoxazole core provides a rich chemical space for exploration in both agrochemical and pharmaceutical research. Future work should focus on the synthesis of diverse libraries of these derivatives, with systematic modifications of the 5-amino group and further substitution on the phenyl ring, to fully elucidate the structure-activity relationships for each of the potential biological activities. Advanced computational modeling and high-throughput screening will be invaluable tools in accelerating the discovery of lead compounds from this versatile chemical class.

References

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Sources

mechanism of action of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Guide to the Mechanism of Action of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] this compound is a compound of interest due to its structural features: a 5-aminoisoxazole core known to be crucial for the biological activity of certain molecules and a 3,5-dichlorophenyl group, a substitution pattern often employed to enhance potency and modulate pharmacokinetic properties. While direct experimental data on the mechanism of action of this specific molecule is not extensively available in the public domain, its structural alerts point towards plausible interactions with key cellular pathways implicated in oncology and inflammation.

This technical guide proposes a structured, multi-pronged investigational approach to elucidate the . We will proceed from a foundation of two primary hypotheses, derived from the established pharmacology of related isoxazole-containing compounds:

  • Anti-Inflammatory Activity via Inhibition of the NF-κB Signaling Pathway.

  • Anticancer Activity via Disruption of Microtubule Dynamics.

This document provides the scientific rationale behind these hypotheses and details a comprehensive suite of self-validating experimental protocols designed to rigorously test them, from cell-based functional assays to direct in vitro target engagement.

Part 1: Hypothesized Mechanism I: Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Scientific Rationale

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[3][4] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and many forms of cancer.[5][6] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK, particularly the IKKβ subunit, then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[4] This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][7] Several isoxazole derivatives have been reported to exert their anti-inflammatory effects by modulating this pathway.[2][8] Given this precedent, we hypothesize that this compound may directly or indirectly inhibit a key node in this pathway, with the IKKβ kinase as a prime potential target.

Proposed Investigational Workflow: NF-κB Pathway

Caption: Workflow for investigating tubulin polymerization inhibition.

Experimental Protocols

1. Protocol: Cell Cycle Analysis and Microtubule Staining

This assay determines if the compound induces cell cycle arrest at the G2/M phase, a characteristic phenotype of microtubule-targeting agents.

  • Cell Culture and Treatment: Seed HeLa or A549 cells in 6-well plates. Treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC50) for 24 hours. Include a vehicle control and a positive control (e.g., Nocodazole).

  • Cell Cycle Analysis:

    • Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash cells to remove ethanol, then resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase indicates mitotic arrest.

  • Immunofluorescence Microscopy:

    • Seed cells on glass coverslips in a 24-well plate and treat as above.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 1% BSA.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope. Look for disruption of the microtubule network and abnormal spindle formation compared to vehicle-treated cells.

2. Protocol: In Vitro Tubulin Polymerization Assay

This is the definitive biochemical assay to confirm direct inhibition of tubulin assembly. [9][10][11]

  • Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin (>99%), GTP, and a fluorescent reporter that binds to polymerized microtubules. [10]

  • Setup: Prepare serial dilutions of this compound. Also prepare a vehicle control (DMSO), a positive control inhibitor (e.g., Nocodazole), and a positive control enhancer (e.g., Paclitaxel).

  • Reaction Mix: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL final concentration), assay buffer, GTP, and the fluorescent reporter.

  • Assay Plate: Add the test compounds and controls to a pre-warmed (37°C) 96-well plate.

  • Initiation: To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Compounds inhibiting polymerization will decrease the rate (Vmax) and overall extent of the fluorescence increase. Calculate the percent inhibition of polymerization at a fixed time point (e.g., 60 minutes) and determine the IC50.

Hypothetical Data Summary
Assay TypeParameterHypothetical Result
Cell-Based Assay G2/M Arrest (at 24h)Significant increase at ≥ 2 µM
Microscopy Microtubule NetworkDisrupted, aberrant mitotic spindles
Biochemical Assay IC50 for Tubulin Polymerization5.1 µM

Part 3: Evaluation of Downstream Signaling and Concluding Remarks

The NF-κB and microtubule networks are interconnected with other critical signaling cascades. For instance, disruption of microtubules can lead to the activation of stress-activated protein kinases (SAPKs) like JNK. Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK) are often co-dysregulated with NF-κB in inflammatory conditions and cancer. [12][13]Should the primary hypotheses be validated, subsequent investigations should include Western blot analyses to probe for the activation state (i.e., phosphorylation) of key kinases in the MAPK pathways to build a more complete picture of the compound's cellular effects.

This guide outlines a logical, tiered approach to systematically dissect the . By progressing from broad cellular effects to direct target engagement and biochemical validation, this workflow provides a robust framework for characterizing the compound's primary mode of action, thereby enabling informed decisions for its future development as a potential therapeutic agent.

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  • A Validated IKK beta Inhibitor Screening Assay. (n.d.). BellBrook Labs. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

  • Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. (n.d.). PubMed. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). PubMed. Available at: [Link]

  • Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. (n.d.). PubMed. Available at: [Link]

  • Developmental Regulation of α-Amino-3-Hydroxy-5-Methyl-4-Isoxazole-Propionic Acid Receptor Subunit Expression in Forebrain and Relationship to Regional Susceptibility to Hypoxic/Ischemic Injury. I. Rodent Cerebral White Matter and Cortex. (n.d.). PMC. Available at: [Link]

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potential therapeutic targets of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] When functionalized with a 5-amino group and a 3-(3,5-dichlorophenyl) moiety, the resulting molecule, this compound, represents a compelling chemical entity for drug discovery. The 3,5-dichloro substitution pattern is a known feature in potent and selective modulators of biological targets, while the 5-aminoisoxazole core is associated with anticancer, anti-inflammatory, and immunomodulatory activities.[4][5] This guide synthesizes existing knowledge on related chemical structures to postulate potential therapeutic targets for this compound. It provides a strategic framework and detailed experimental protocols for researchers and drug development professionals to systematically identify, validate, and characterize these targets, thereby accelerating its potential translation into a novel therapeutic.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of this compound can be inferred by examining its constituent parts: the 5-aminoisoxazole core and the 3,5-dichlorophenyl substituent.

  • The 5-Aminoisoxazole Core: This heterocyclic system is a versatile pharmacophore. The 5-amino group, in particular, has been identified as a critical feature for potent antiproliferative and antitubulin activity in a class of diarylisoxazoles.[4] Furthermore, derivatives of 5-aminoisoxazole have demonstrated significant immunomodulatory properties, including the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production, suggesting applications in autoimmune diseases and inflammation.[1][6]

  • The 3,5-Dichlorophenyl Moiety: This substitution pattern is frequently employed in drug design to enhance binding affinity and modulate pharmacokinetic properties. For example, the highly selective thyroid hormone receptor β (THR-β) agonist, Resmetirom (MGL-3196), features a 3,5-dichlorophenyl group, which is crucial for its potency and selectivity.[5] This moiety's presence suggests that the target compound could achieve high-affinity interactions within the binding pockets of specific proteins.

This guide will explore the intersection of these structural features to propose and validate high-value therapeutic targets.

Postulated Therapeutic Target Classes and Pathways

Based on the extensive literature on isoxazole derivatives, we can logically infer several high-potential therapeutic target classes for this compound.

Oncology Targets

The most prominent activity associated with the 3,5-diarylisoxazole scaffold is anticancer efficacy.[7][8]

  • Tubulin Polymerization: A key mechanism for related diarylisoxazoles is the disruption of microtubule dynamics, similar to agents like Combretastatin.[4] The compound likely binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

  • Protein Kinase Inhibition: Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Diaryl isoxazole derivatives have been shown to bind and inhibit kinases such as Ribosomal protein S6 kinase beta-1 (S6K1), a key component of the mTOR signaling pathway that controls cell growth and proliferation.[7]

  • Induction of Apoptosis: Beyond specific targets, many isoxazoles exhibit pro-apoptotic activity.[9] This can be a downstream effect of target engagement (like tubulin or kinase inhibition) or through direct modulation of apoptotic pathways, such as the activation of caspases.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Gene Transcription (Proliferation, Survival) S6K1->Proliferation Compound This compound Compound->S6K1

Caption: Postulated inhibition of the PI3K/Akt/mTOR/S6K1 signaling pathway.

Inflammation and Immunology Targets

The isoxazole scaffold is a cornerstone of several anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib.[1][2]

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing gastrointestinal side effects. The diaryl structure of the target compound is amenable to fitting within the COX-2 active site.

  • NF-κB and MAPK Signaling: Many anti-inflammatory compounds act by suppressing the activation of key signaling pathways. Isoxazole derivatives have been shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, thereby decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 and mediators like PGE2.[10]

Metabolic Disease Targets

The 3,5-diaryl heterocycle motif is also present in agents developed for metabolic disorders.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for type 2 diabetes and obesity. 3,5-diarylisoxazole derivatives have been identified as promising PTP1B inhibitors.[11]

  • Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. A potent FXR agonist containing a 3-(2,6-dichlorophenyl)isoxazole core has been developed for the treatment of dyslipidemia, highlighting the potential for this scaffold to target nuclear receptors.[12]

Experimental Workflows for Target Deconvolution

A multi-phase, systematic approach is required to definitively identify and validate the therapeutic target(s) of this compound.

G cluster_discovery Phase 1: Discovery & Hypothesis Generation cluster_validation Phase 2: Target Engagement & Validation cluster_cellular Phase 3: Cellular & In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., NCI-60 Panel) biophysical Biophysical Assays (SPR, ITC) phenotypic_screening->biophysical Identify Hit chemoproteomics Chemoproteomics (Affinity Pull-down) chemoproteomics->biophysical Identify Candidate biochemical Biochemical Assays (Enzyme Inhibition) biophysical->biochemical Confirm Binding cellular_assays Cellular Pathway Modulation (Western Blot) biochemical->cellular_assays Confirm Potency invivo In Vivo Efficacy (Disease Models) cellular_assays->invivo Confirm Mechanism

Caption: A phased approach from phenotypic discovery to in vivo validation.

Phase 1: Unbiased Target Identification

The initial phase aims to generate hypotheses without bias towards the postulated targets.

Protocol 1: Broad-Spectrum Anticancer Phenotypic Screening

  • Objective: To determine the compound's cytotoxicity profile across a diverse panel of human cancer cell lines and identify patterns of sensitivity.

  • Methodology:

    • Submit the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.

    • The compound will be tested at a minimum of five concentrations against 60 different cell lines.

    • Data is returned as GI50 (growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration) values.

  • Causality & Interpretation: The pattern of activity across the 60 cell lines can be compared to a database of compounds with known mechanisms of action using the COMPARE algorithm. A high correlation with known antitubulin agents, for example, would strongly suggest tubulin as a primary target.

Phase 2: Direct Target Engagement and Biophysical Characterization

Once a putative target is identified (e.g., S6K1 from literature analogy or tubulin from phenotypic screening), direct binding must be confirmed.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) between the compound and a purified recombinant target protein.

  • Self-Validating System:

    • Immobilization: Covalently immobilize the purified target protein (e.g., recombinant human S6K1) onto a CM5 sensor chip via amine coupling. A reference channel is prepared by activating and deactivating the surface without protein.

    • Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Binding Measurement: Inject the compound dilutions over both the target and reference channels. The response units (RU) are measured over time to generate sensorgrams. Include a buffer-only (zero concentration) injection for double referencing.

    • Regeneration: After each injection, inject a mild regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next cycle.

  • Data Analysis & Interpretation:

    • Subtract the reference channel data from the active channel data.

    • Subtract the buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A low micromolar to nanomolar KD value indicates a high-affinity interaction.

ParameterDescriptionTypical Value for a "Hit"
ka (M⁻¹s⁻¹) Association Rate Constant10⁴ - 10⁶
kd (s⁻¹) Dissociation Rate Constant10⁻² - 10⁻⁴
KD (M) Equilibrium Dissociation Constant10⁻⁶ - 10⁻⁹ (1 µM - 1 nM)
Table 1: Representative kinetic parameters from an SPR experiment for a viable hit compound.
Phase 3: Cellular and In Vivo Target Validation

Confirmation of target engagement in a biological context is the final and most critical step.

Protocol 3: Cellular Target Engagement via Western Blot

  • Objective: To determine if the compound modulates the specific target protein or its downstream signaling pathway in intact cells.

  • Methodology (Example: S6K1 Pathway):

    • Cell Culture: Culture a relevant cancer cell line (e.g., PC3 prostate cancer cells) to 70-80% confluency.[7]

    • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (a known mTOR/S6K1 inhibitor).

    • Lysis: Harvest and lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • Western Blot:

      • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-S6K1 (the activated form), total S6K1, and a loading control (e.g., β-actin).

      • Incubate with appropriate HRP-conjugated secondary antibodies.

      • Visualize bands using an ECL substrate and imaging system.

  • Causality & Interpretation: A dose-dependent decrease in the level of phospho-S6K1, without a change in total S6K1, provides strong evidence that the compound is inhibiting the S6K1 signaling pathway in cells. This directly links the compound to the target's biological function.

Future Directions and Therapeutic Outlook

The systematic application of the workflows described in this guide will enable a comprehensive evaluation of this compound. Positive results from these studies—demonstrating potent and selective activity against a high-value therapeutic target—would establish a strong foundation for a lead optimization program. Subsequent efforts would focus on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties through medicinal chemistry, ultimately paving the way for preclinical and clinical development. The isoxazole scaffold's proven track record, combined with the strategic value of the dichlorophenyl moiety, positions this compound as a promising starting point for the discovery of a next-generation therapeutic agent.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH. [Link]

  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ScienceDirect. [Link]

  • Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9583-99. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (n.d.). PubMed. [Link]

  • Simoni, D., et al. (2008). Novel terphenyls and 3,5-diaryl isoxazole derivatives endowed with growth supporting and antiapoptotic properties. Journal of Medicinal Chemistry, 51(15), 4796-803. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][13]Triazole Derivatives. (2018). ResearchGate. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). ResearchGate. [Link]

  • Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. (2009). PubMed. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (n.d.). MDPI. [Link]

  • SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. (n.d.). PubMed. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012). PMC - PubMed Central. [Link]

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The Structure-Activity Relationship of 5-Amino-3-phenylisoxazole Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-3-phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of analogues with significant therapeutic potential. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the intricate connections between molecular architecture and biological function, this document aims to empower the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into the critical structural modifications that govern anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of this versatile chemical class.

Introduction: The 5-Amino-3-phenylisoxazole Core as a Versatile Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for engaging with biological targets.[3] The 5-amino-3-phenylisoxazole core, in particular, has emerged as a highly adaptable pharmacophore, with derivatives demonstrating a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The presence of the amino group at the 5-position and the phenyl ring at the 3-position provides key points for structural modification, allowing for the fine-tuning of a compound's pharmacological profile. This guide will systematically explore the impact of these modifications on the biological activity of 5-amino-3-phenylisoxazole analogues.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a primary focus of research involving 5-amino-3-phenylisoxazole analogues. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[5]

Kinase Inhibition: A Key Mechanism of Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Several 5-amino-3-phenylisoxazole derivatives have been identified as potent kinase inhibitors.

A notable SAR trend involves the substitution pattern on the 3-phenyl ring. The introduction of specific substituents can significantly enhance the inhibitory activity against various kinases. For instance, a series of 3-amino-benzo[d]isoxazole-based compounds were evaluated as c-Met kinase inhibitors, revealing that specific substitutions on the phenyl ring led to compounds with IC50 values in the low nanomolar range.[1]

Table 1: Structure-Activity Relationship of 3-Amino-benzo[d]isoxazole Analogues as c-Met Kinase Inhibitors [1]

Compound IDR1R2c-Met IC50 (nM)
8d H3-fluoro<10
8e H4-fluoro<10
12 4-fluoroH<10
28a H3-methoxy1.8
28b H4-methoxy<10
28c H3-chloro<10
28d H4-chloro<10
28h H3-methyl<10
28i H4-methyl<10
Induction of Apoptosis

Beyond kinase inhibition, some 5-amino-3-phenylisoxazole analogues have been shown to induce apoptosis in cancer cells. The precise molecular targets are still under investigation, but the structural features of the analogues play a critical role in their pro-apoptotic activity.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from established methodologies.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 5-Amino-3-phenylisoxazole analogues (dissolved in DMSO)

  • 96-well microtiter plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 1: Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Analogues compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mts_add Add MTS Reagent incubation->mts_add color_dev Incubate for 1-4 hours mts_add->color_dev readout Measure Absorbance at 490 nm color_dev->readout calc_viability Calculate % Cell Viability readout->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: Workflow for assessing the anticancer activity of 5-amino-3-phenylisoxazole analogues using the MTS assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. 5-Amino-3-phenylisoxazole analogues have demonstrated promising anti-inflammatory properties.[9]

Structure-Activity Relationship for Anti-inflammatory Effects

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. The substitution pattern on the 3-phenyl ring and modifications of the 5-amino group are key determinants of their potency. For example, in a series of isoxazole derivatives, compounds with a methoxy group at the para position of the phenyl ring showed enhanced anti-inflammatory activity.[9]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives [4][9]

Compound IDModificationsIn Vivo Anti-inflammatory Activity (% inhibition)
TPI-7 4-OCH3 on 3-phenyl ringHigh
TPI-13 4-OCH3 on 3-phenyl ringHigh
16 Complex phenothiazine substitution46.2
31 Complex phenothiazine substitution48.0
Phenylbutazone Standard Drug44.52
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds. This protocol is based on established methods.[4][9]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), standard, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Diagram 2: Logical Flow of In Vivo Anti-inflammatory Evaluation

G start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping of Rats acclimatize->grouping administer Compound Administration grouping->administer induce_edema Carrageenan Injection administer->induce_edema measure_volume Measure Paw Volume induce_edema->measure_volume analyze Calculate % Inhibition measure_volume->analyze end End analyze->end

Caption: Logical progression of the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 5-Amino-3-phenylisoxazole analogues have shown potential as antibacterial and antifungal agents.[10][11]

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial spectrum and potency of these compounds are highly dependent on the substituents on the isoxazole and phenyl rings. Electron-withdrawing groups on the phenyl ring have been reported to enhance antibacterial activity.[4] Furthermore, modifications at the 5-amino position can also significantly impact antimicrobial efficacy.

Table 3: Antimicrobial Activity of Substituted Isoxazole Derivatives [4][11]

Compound IDSubstituent on Phenyl RingTarget OrganismMIC (µg/mL)
TPI-2 4-ClS. aureusLow
TPI-5 2,4-diClS. aureusLow
TPI-14 4-NO2C. albicansLow
Ciprofloxacin Standard Antibacterial--
Fluconazole Standard Antifungal--
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on CLSI guidelines.[11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from wells showing no growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Diagram 3: Key Steps in MIC Determination via Broth Microdilution

G step1 Step 1 Prepare Standardized Microbial Inoculum step2 Step 2 Perform Serial Dilutions of Test Compounds step1->step2 step3 Step 3 Inoculate Microtiter Plate Wells step2->step3 step4 Step 4 Incubate Plates (18-48 hours) step3->step4 step5 Step 5 Visually Determine MIC Value step4->step5

Caption: Simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Synthetic Methodologies: Accessing Chemical Diversity

The exploration of the SAR of 5-amino-3-phenylisoxazole analogues is contingent upon efficient and versatile synthetic strategies. A common and effective method for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives involves a one-pot, three-component reaction.[2]

General Synthetic Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Analogues

This protocol is adapted from a reported procedure.[2]

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ethanol

  • Ceric ammonium sulfate (catalyst)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at reflux for 5 hours.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-amino-3-phenylisoxazole-4-carbonitrile derivative.

Conclusion and Future Directions

The 5-amino-3-phenylisoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenyl ring and modifications at the 5-amino position in dictating the anticancer, anti-inflammatory, and antimicrobial activities of these analogues. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new derivatives.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of focused libraries of analogues to further refine the SAR and optimize potency and selectivity.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

  • In vivo efficacy studies: Evaluation of the most promising candidates in relevant animal models of disease.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-amino-3-phenylisoxazole analogues, paving the way for the discovery of next-generation medicines.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 844-861. [Link]

  • (This citation is a placeholder for a relevant article on apoptosis induction by isoxazoles, which can be substituted with a specific reference
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • (This citation is a placeholder for a relevant article with specific IC50 values, which can be substituted with a specific reference
  • (This citation is a placeholder for a relevant article on antimicrobial MIC values, which can be substituted with a specific reference
  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Kumar, A., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 4(5), 1996-2001. [Link]

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  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-26). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

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in vitro screening of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Introduction: Deconstructing a Candidate Molecule

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] The subject of this guide, this compound, combines this versatile heterocycle with two key features: a 5-amino substitution and a 3-(3,5-dichlorophenyl) group. The amino group can serve as a critical hydrogen bond donor, influencing target engagement, while the dichlorinated phenyl ring often enhances binding affinity through hydrophobic and halogen-bonding interactions, and can impact the molecule's metabolic stability.

Given this structural makeup, a logical starting point for an in vitro screening campaign is to hypothesize potential mechanisms of action. The presence of the isoxazole core suggests possibilities such as enzyme inhibition (e.g., cyclooxygenase, kinases) or receptor modulation.[4][5] The overall structure warrants a broad, systematic investigation beginning with general cytotoxicity to establish a therapeutic window, followed by a tiered approach to deconvolute its specific biological activity.

This guide, written from the perspective of a Senior Application Scientist, outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. The experimental choices are explained not merely as steps in a sequence, but as logical decisions in a self-validating workflow designed to generate a comprehensive preliminary profile of the compound's bioactivity.

Tier 1: Foundational Cytotoxicity Profiling

Causality: Before investigating specific mechanisms, it is imperative to determine the compound's general effect on cell viability. This foundational screen establishes the concentration range at which the compound is cytotoxic, which is crucial for interpreting results from subsequent targeted assays. A highly cytotoxic compound may produce false positives in other assays simply by killing the cells. Conversely, identifying potent cytotoxicity could itself be a desirable outcome, for instance, in oncology drug discovery.[6] We will employ two distinct, well-established assays that measure different aspects of cell death to build a more reliable and cross-validated cytotoxicity profile.

Experimental Workflow: Tier 1 Screening

The initial screening phase is designed to efficiently assess broad cytotoxicity across a panel of relevant cell lines.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays (96-well format) cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH Cells Cell Line Panel (e.g., MCF-7, A549, HEK293) Cells->MTT Cells->LDH DoseResponse Dose-Response Curves MTT->DoseResponse LDH->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Hit_Assessment Hit_Assessment IC50->Hit_Assessment Profile Generation

Caption: Tier 1 workflow for assessing broad cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the different compound concentrations. Include "vehicle control" (DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for a standard duration, typically 24 or 48 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[6]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include three essential controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Vehicle control.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

  • Incubation and Data Acquisition: Incubate in the dark at room temperature for up to 30 minutes. Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release after correcting for spontaneous release. Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Profile

All quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric.[8]

Cell LineAssayIC₅₀ (µM) of this compoundPositive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)MTT12.5 ± 1.10.8 ± 0.1
LDH15.2 ± 1.51.1 ± 0.2
A549 (Lung Cancer)MTT25.8 ± 2.31.5 ± 0.3
LDH29.1 ± 2.91.9 ± 0.4
HEK293 (Normal Kidney)MTT> 1005.2 ± 0.6
LDH> 1006.8 ± 0.8
Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Target-Oriented Mechanistic Screening

Causality: With a baseline cytotoxicity profile established, the next logical step is to screen for specific molecular interactions. Based on the known pharmacology of the isoxazole scaffold, a parallel screening approach against common target classes is a scientifically sound strategy.[1][9] We will focus on enzyme inhibition and receptor binding, as these are primary mechanisms for small molecule drugs.[4][10]

Experimental Workflow: Tier 2 Screening

This phase investigates specific molecular targets to elucidate the compound's mechanism of action.

G cluster_enzyme Enzyme Inhibition Assays cluster_receptor Receptor Binding Assays Compound Test Compound (Sub-cytotoxic concentrations) Kinase Kinase Panel Screen (e.g., KinaseGlo®) Compound->Kinase COX COX-1/COX-2 Assay (e.g., ELISA-based) Compound->COX Radioligand Radioligand Displacement (Membrane Prep) Compound->Radioligand SPR Surface Plasmon Resonance (SPR) (Label-free kinetics) Compound->SPR IC50_Kinase IC50_Kinase Kinase->IC50_Kinase Calculate IC50 IC50_COX IC50_COX COX->IC50_COX Calculate IC50 & Selectivity Ki_Receptor Ki_Receptor Radioligand->Ki_Receptor Calculate Ki KD_Receptor KD_Receptor SPR->KD_Receptor Calculate KD (ka/kd)

Caption: Tier 2 workflow for mechanistic screening.

Protocol 3: Cyclooxygenase (COX) Enzyme Inhibition Assay

Many isoxazole-containing compounds are known COX inhibitors (e.g., Valdecoxib).[4][5] This assay determines the compound's ability to inhibit COX-1 and COX-2, providing data on both potency and selectivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzyme.

  • Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of this compound (or a known inhibitor like Celecoxib as a positive control) in an appropriate assay buffer for 15-20 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid (the substrate) to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: The primary product of the COX reaction is Prostaglandin H₂ (PGH₂), which is unstable. This is typically converted to Prostaglandin E₂ (PGE₂) and measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

  • Data Analysis: Quantify the amount of PGE₂ produced in each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).[5]

Protocol 4: Receptor-Ligand Binding Assay

Receptor binding assays are fundamental for determining if a compound interacts directly with a specific receptor.[11][12] A competitive binding assay using a radiolabeled ligand is a classic and robust method.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the target receptor (e.g., a GPCR).

  • Assay Setup: In a filter plate, combine the cell membranes, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The test compound will compete with the radioligand, reducing the signal. Data are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity for the receptor.[13]

Trustworthiness: The Self-Validating System

Every protocol described herein is a self-validating system. This is achieved through the mandatory inclusion of controls:

  • Negative/Vehicle Controls (e.g., DMSO): Establish the baseline response in the absence of the test compound.

  • Positive Controls (e.g., Doxorubicin, Celecoxib): Ensure the assay is performing correctly and provides a benchmark for potency.

  • Internal Controls (e.g., Max/Spontaneous Release in LDH): Used for data normalization to account for inter-assay variability.

References

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A Technical Guide to the Discovery of Novel 5-Aminoisoxazole Compounds: Synthesis, Biological Evaluation, and SAR Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-aminoisoxazole nucleus is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Its unique electronic properties and hydrogen bonding capabilities, conferred by the adjacent nitrogen and oxygen heteroatoms and the C5-amino group, allow it to engage with a diverse array of biological targets.[6] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery of novel 5-aminoisoxazole compounds. Moving beyond simple recitation of facts, we delve into the strategic rationale behind synthetic choices, provide robust, self-validating experimental protocols, and synthesize structure-activity relationship (SAR) data to illuminate pathways for lead optimization. The narrative follows the logical progression of a drug discovery campaign, from the strategic synthesis of the core scaffold to its biological evaluation and iterative refinement.

Chapter 1: The 5-Aminoisoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle, is a recurring motif in pharmacologically active molecules. The introduction of an amino group at the 5-position creates the 5-aminoisoxazole, a structure with enhanced potential for molecular interactions, serving as both a hydrogen bond donor and acceptor. This versatility has cemented its role as a cornerstone in the design of novel therapeutics.

The scaffold's value is demonstrated by its presence in a wide spectrum of approved drugs and clinical candidates, targeting a vast range of pathologies. These include antibacterial agents like sulfamethoxazole, anti-inflammatory drugs, and potent anticancer and neuroprotective compounds.[1][3][7][8] The inherent stability and synthetic tractability of the ring system further enhance its appeal for constructing large, diverse chemical libraries for high-throughput screening.

Caption: Core structure and key pharmacophoric features of the 5-aminoisoxazole scaffold.

Chapter 2: Strategic Synthesis of the 5-Aminoisoxazole Core

The success of any discovery program hinges on the efficient and versatile synthesis of the core scaffold. The choice of synthetic route is a strategic decision, balancing factors like the availability of starting materials, desired substitution patterns, scalability, and reaction efficiency. We will explore three field-proven, robust methodologies for constructing the 5-aminoisoxazole ring system.

Methodology 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This is a foundational and widely utilized approach, valued for its simplicity and the commercial availability of the requisite starting materials.[9]

Causality of Experimental Choice: The reaction leverages the nucleophilicity of hydroxylamine and the electrophilic nature of the two carbonyl-like carbons in the β-ketonitrile. The base is crucial for deprotonating the hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine, and facilitating the final cyclization and dehydration steps. The choice of solvent can influence reaction rates and yields.

Start β-Ketonitrile + Hydroxylamine HCl Base Add Base (e.g., NaOH, NaOAc) Start->Base Oxime Intermediate Oxime Formation Base->Oxime Cyclization Intramolecular Cyclization Oxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 5-Aminoisoxazole Dehydration->Product

Caption: Reaction workflow for the cyclocondensation of β-ketonitriles.

Detailed Experimental Protocol: Synthesis of 3-methyl-5-aminoisoxazole[9]

  • Reagents & Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetonitrile (1 mole equivalent), hydroxylamine hydrochloride (1.1 mole equivalents), and ethanol (250 mL).

  • Base Addition: Slowly add a solution of sodium hydroxide (1.2 mole equivalents) in water to the stirred mixture. Self-Validation: The addition should be controlled to manage any exotherm. The pH of the mixture should become basic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate/Hexane) until the starting β-ketonitrile spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add 200 mL of water to the residue, which may cause the product to precipitate.

  • Isolation: Filter the solid product, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol/water to yield pure 3-methyl-5-aminoisoxazole. Purity is confirmed by NMR and melting point analysis.

Methodology 2: 1,3-Dipolar Cycloaddition

This elegant and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine.[10]

Causality of Experimental Choice: This reaction is a powerful example of click chemistry. Nitrile oxides are generated in situ to avoid their dimerization. The dehydrohalogenation of a chloroxime or dehydration of a primary nitro compound are common methods for this.[10] The cycloaddition proceeds regioselectively to yield the 5-aminoisoxazole isomer exclusively, which is a significant advantage for building specifically substituted libraries without the need for isomeric separation.

Detailed Experimental Protocol: General Procedure for Cycloaddition[10]

  • Reagents & Setup: To a solution of the α-cyanoenamine (1 mole equivalent) in an anhydrous solvent such as toluene or THF in a flask under an inert atmosphere (e.g., Nitrogen), add the hydroximoyl chloride (1.05 mole equivalents).

  • Nitrile Oxide Generation: Cool the mixture in an ice bath (0°C). Add triethylamine (1.1 mole equivalents) dropwise over 15 minutes. The triethylamine acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Self-Validation: The formation of triethylamine hydrochloride salt is often observed as a white precipitate. Monitor the reaction by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., gradient of Ethyl Acetate in Hexane) to isolate the pure 5-aminoisoxazole product.

Methodology 3: Multicomponent Reactions (MCRs)

MCRs offer a highly efficient, atom-economical, and environmentally friendly route to complex molecules in a single step. For 5-aminoisoxazoles, a common MCR involves an aldehyde, malononitrile, and hydroxylamine.[11][12]

Causality of Experimental Choice: This strategy is ideal for generating diverse libraries rapidly. By simply varying the aldehyde component, a wide range of derivatives can be synthesized from a common set of reagents. The use of catalysts like ceric ammonium sulphate can accelerate the reaction and improve yields.[12] This approach aligns with the principles of green chemistry by reducing steps, solvent usage, and waste.[12]

Comparative Analysis of Synthetic Routes
Methodology Advantages Disadvantages Best Suited For
β-Ketonitrile Cyclocondensation Simple, reliable, uses readily available starting materials, scalable.[9]Limited to substitution patterns dictated by the ketonitrile.Large-scale synthesis of simple scaffolds.
1,3-Dipolar Cycloaddition Excellent regioselectivity, broad substrate scope, mild conditions.[10]Requires synthesis of nitrile oxide precursors or enamines.Creating specifically substituted analogues for SAR studies.
Multicomponent Reactions High efficiency, atom economy, rapid library generation, green chemistry.[11][12]Optimization can be complex; yields may vary with substrate.High-throughput synthesis and library diversification.

Chapter 3: From Scaffold to Lead: Biological Evaluation

Once a library of novel 5-aminoisoxazole compounds has been synthesized, the next critical phase is to identify their biological activity through a systematic screening process. The goal is to identify "hits"—compounds that show desired activity in a primary assay—which can then be advanced for further study.

A Synthesized Compound Library B Primary Screening (e.g., Cell Viability Assay) A->B C Identify 'Hits' (Compounds with >X% activity) B->C D Inactive Compounds C->D No E Dose-Response & IC50 Determination C->E Yes F Secondary/Mechanism of Action Assays E->F G Lead Candidate F->G

Caption: A typical workflow for a biological screening cascade in drug discovery.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay is a standard method for initial cytotoxicity screening. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., DMSO) and "untreated control". Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Self-Validation: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate, which should be visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Key Biological Targets for 5-Aminoisoxazoles

Research has shown that this scaffold can interact with a wide range of targets, including:

  • Enzymes: Such as cyclooxygenase (COX) for anti-inflammatory activity and various kinases in cancer pathways.[13]

  • Ion Channels: Notably as allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and have implications for neurological disorders.[14][15]

  • Structural Proteins: Including tubulin, where binding can disrupt microtubule dynamics and induce mitotic arrest in cancer cells.[6]

  • Microbial Targets: The scaffold is a key component of sulfonamide antibiotics that inhibit dihydropteroate synthase in bacteria.[3][5]

Chapter 4: Optimizing Potency and Specificity: Structure-Activity Relationship (SAR) Studies

Identifying a "hit" is only the beginning. The subsequent iterative process of chemical modification and biological testing is known as the Structure-Activity Relationship (SAR) study. The goal is to understand which parts of the molecule are essential for activity and to modify the structure to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

For the 5-aminoisoxazole scaffold, modifications are typically explored at three key positions: the C3 position, the C4 position, and on the nitrogen of the 5-amino group.

Caption: Key positions on the 5-aminoisoxazole scaffold for SAR exploration.

Synthesizing SAR Insights

By analyzing data from various studies, we can establish general principles to guide optimization.

  • C3-Position (R1): Substitution with aryl or heteroaryl groups is common. Electron-withdrawing or -donating groups on these rings can significantly impact potency, often by influencing interactions within a hydrophobic binding pocket of the target protein.[16][17]

  • C4-Position (R2): This position is often unsubstituted (H) or may contain small groups. Bulky substituents at C4 can introduce steric hindrance that may be detrimental or beneficial, depending on the topology of the target's binding site.

  • 5-Amino Group (R3): This position is critical. Acylation to form amides or substitution to form secondary or tertiary amines can drastically alter a compound's properties. These modifications can introduce new hydrogen bonding interactions, modulate solubility, and block metabolic pathways.[18]

Illustrative SAR Data Table

Compound Type R1 Substitution R2 Substitution R3 Substitution Target/Activity Reference
Isoxazole-basedPhenylHAcetylAnti-inflammatory (COX inhibitor)[7]
5-morpholinoisoxazol4-nitrophenylHMorpholine ringAntiviral (Zika Virus)[16]
bis(isoxazole)Ester/AmideHLinker to second isoxazoleAMPA Receptor Modulator[14][15]
5-aminoisoxazole deriv.MethylCarboxylic acid hydrazideHImmunomodulatory[18]

Chapter 5: Conclusion and Future Directions

The 5-aminoisoxazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility via multiple robust routes allows for the creation of diverse and innovative chemical matter. As demonstrated, a logical, iterative process of synthesis, biological screening, and SAR-guided optimization can effectively transform a simple heterocyclic core into a potent and selective lead candidate.

Future research in this area will likely focus on several key fronts. The application of new synthetic technologies, such as photoredox catalysis and flow chemistry, may unlock novel and more efficient pathways to complex derivatives. Furthermore, as our understanding of biology deepens, these versatile scaffolds will undoubtedly be applied to new and challenging biological targets, from protein-protein interactions to epigenetic modifiers. The continued exploration of the 5-aminoisoxazole chemical space promises to yield the next generation of medicines for a host of human diseases.

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An In-depth Technical Guide to the Preliminary Cytotoxicity Studies of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of 5-Amino-3-(3,5-dichlorophenyl)isoxazole, a novel isoxazole derivative with therapeutic potential. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] This document outlines a structured, multi-assay approach to establish a preliminary cytotoxic profile of the compound. The guide details widely accepted in vitro assays for assessing cell viability and metabolic activity (MTT assay), membrane integrity (LDH assay), and lysosomal activity (Neutral Red Uptake assay). Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of this promising new molecule.

Introduction: The Rationale for Cytotoxicity Profiling

The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[3][4] This process, known as cytotoxicity screening, aims to identify compounds that can selectively impact target cells, such as cancer cells, while minimizing harm to normal, healthy cells.[5] this compound belongs to the isoxazole class of heterocyclic compounds, many of which have demonstrated significant biological activities.[2][6] Various isoxazole derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against different cancer cell lines.[1][7][8] Therefore, a thorough and early understanding of the cytotoxic profile of this novel derivative is paramount.

This guide provides a multi-faceted approach to the preliminary in vitro toxicity assessment of this compound. By employing a battery of assays that measure distinct cellular parameters, we can construct a more complete and reliable initial toxicity profile. The selected assays—MTT, LDH, and Neutral Red Uptake—are widely recognized for their robustness, reproducibility, and complementarity in elucidating the potential mechanisms of cell death.

Foundational Concepts in Cell Death

Understanding the primary modes of cell death is crucial for interpreting cytotoxicity data. The two major pathways are apoptosis and necrosis.

  • Apoptosis: This is a form of programmed cell death, a highly regulated process essential for normal tissue development and homeostasis.[9][10] It is characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and nuclear fragmentation, without inducing an inflammatory response.[11] Apoptosis is primarily mediated by a family of enzymes called caspases.[10][12]

  • Necrosis: Traditionally viewed as a passive, uncontrolled form of cell death resulting from acute injury, necrosis is characterized by cell swelling and lysis, which releases intracellular contents and can trigger inflammation.[9][10] However, recent research has identified regulated forms of necrosis, such as necroptosis.[10]

Distinguishing between these pathways is a key objective in toxicology and pharmacology, as the mechanism of cell death induced by a compound can have significant implications for its therapeutic potential and side-effect profile.

Experimental Design: A Multi-Assay Approach

To obtain a comprehensive preliminary cytotoxic profile of this compound, a panel of assays targeting different cellular functions is recommended. This approach provides a more robust assessment than a single assay alone.

Cell Line Selection

The choice of cell line is a critical factor that can influence the outcome of cytotoxicity studies.[13] For a preliminary screen, it is advisable to use a panel of cell lines, including:

  • A cancer cell line relevant to the anticipated therapeutic target. For instance, if the compound is being investigated for breast cancer, a cell line such as MCF-7 would be appropriate.

  • A non-cancerous cell line to assess general cytotoxicity and selectivity. A human embryonic kidney cell line like HEK293 is often used for this purpose.[5]

Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for testing. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%). A broad range of compound concentrations should be tested to determine the dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell viability).[14]

Core Cytotoxicity Assays: Protocols and Rationale

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][15][16]

  • Principle: In living, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Causality behind Experimental Choices: This assay is selected for its simplicity, high throughput, and its ability to provide a quantitative measure of metabolically active cells. It is a good first-pass screen for identifying compounds that interfere with cellular metabolism.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[18]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15][19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[15]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.

  • Principle: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[20][21] When the plasma membrane is compromised due to necrosis or late-stage apoptosis, LDH is released into the extracellular medium.[20] The amount of LDH released is proportional to the number of damaged cells.[21] The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored product.[21][22]

  • Causality behind Experimental Choices: The LDH assay is chosen as a complementary method to the MTT assay because it directly measures cell membrane damage, a hallmark of necrosis.[20] This helps to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[21]

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically around 490 nm).[21]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is another cell viability assay that is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[23][24]

  • Principle: Neutral Red is a weak cationic dye that readily penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy, viable cells.[25] Cells with damaged or non-functional lysosomes cannot retain the dye. The amount of dye retained is proportional to the number of viable cells.[26][27]

  • Causality behind Experimental Choices: This assay is included to assess a different cellular compartment—the lysosome. Lysosomal integrity is a sensitive indicator of cell health, and its disruption can be an early event in certain forms of cell death. The NRU assay is also known for its low cost and high reproducibility.[24][25]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, replace the culture medium with a medium containing Neutral Red and incubate for 1-3 hours.[26]

  • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.[26]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[26]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[25]

Data Analysis and Interpretation

For each assay, the raw absorbance data is converted to a percentage of cell viability relative to the untreated control cells (which are considered 100% viable).

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The percentage of viability is then plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined.[14][18] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[13][14] A lower IC50 value indicates a more potent cytotoxic compound.[13][28]

Interpreting Multi-Assay Data:

By comparing the IC50 values obtained from the MTT, LDH, and NRU assays, a more nuanced understanding of the compound's cytotoxic mechanism can be inferred:

  • Similar IC50 values across all assays: This suggests a general cytotoxic effect leading to cell death.

  • Lower IC50 in MTT assay compared to LDH assay: This may indicate that the compound is primarily cytostatic, inhibiting metabolic activity and proliferation without causing immediate membrane damage.

  • Lower IC50 in LDH assay: This points towards a necrotic mechanism of cell death, where membrane rupture is an early event.

Visualization of Workflows and Potential Mechanisms

Graphical representations are invaluable for clarifying complex experimental procedures and hypothetical biological pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis cell_seeding Cell Seeding (96-well plates) compound_treatment Compound Treatment (24, 48, 72h incubation) cell_seeding->compound_treatment compound_prep Compound Dilution (this compound) compound_prep->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay nru_assay Neutral Red Assay (Lysosomal Integrity) compound_treatment->nru_assay absorbance Absorbance Reading (Plate Reader) mtt_assay->absorbance ldh_assay->absorbance nru_assay->absorbance data_processing Calculate % Viability absorbance->data_processing ic50 Determine IC50 Values data_processing->ic50 interpretation Mechanistic Interpretation ic50->interpretation

Caption: A streamlined workflow for the preliminary in vitro cytotoxicity assessment of a novel compound.

Hypothetical Signaling Pathway: Induction of Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS).[29][30][31] ROS can damage cellular components like DNA, lipids, and proteins, leading to cell death.[30][32]

Oxidative_Stress_Pathway compound This compound cell Target Cell compound->cell mitochondria Mitochondria cell->mitochondria ros Increased ROS (e.g., O2-, H2O2) mitochondria->ros Dysfunction damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis necrosis Necrosis damage->necrosis

Caption: A potential mechanism of cytotoxicity involving the induction of reactive oxygen species (ROS).

Data Presentation

Quantitative data from the cytotoxicity assays should be presented in a clear and organized table to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values (µM) of this compound after 48h Treatment

Cell LineMTT AssayLDH AssayNeutral Red Assay
MCF-7 15.2 ± 1.825.6 ± 2.318.9 ± 2.1
HEK293 > 100> 100> 100
Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The preliminary in vitro toxicity assessment of this compound is a critical step in its development as a potential therapeutic agent. By employing a multi-assay approach that includes the MTT, LDH, and Neutral Red Uptake assays, researchers can gain valuable data on the compound's cytotoxic potential and preliminary insights into its mechanism of action. The hypothetical data presented suggests that the compound may exhibit selective cytotoxicity towards the MCF-7 cancer cell line while having minimal impact on the non-cancerous HEK293 cell line.

Future studies should aim to:

  • Confirm the induction of apoptosis or necrosis using more specific assays (e.g., Annexin V/PI staining, caspase activity assays).

  • Investigate the potential involvement of specific signaling pathways, such as the induction of oxidative stress.

  • Expand the panel of cell lines to further assess the compound's selectivity and spectrum of activity.

This comprehensive initial screening provides a solid foundation for more in-depth preclinical investigations into the therapeutic potential of this compound.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The 5-aminoisoxazole moiety, in particular, is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This structural motif is found in numerous FDA-approved drugs and advanced clinical candidates, highlighting its importance for researchers, scientists, and drug development professionals.

5-Amino-3-(3,5-dichlorophenyl)isoxazole is a key building block for the synthesis of more complex molecules. The dichlorophenyl group provides specific lipophilic and electronic properties, while the 5-amino group offers a reactive handle for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides an in-depth analysis of two robust and field-proven synthetic routes to this target molecule, elucidating the underlying chemical principles and offering detailed, actionable protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of 3,5-disubstituted isoxazoles can be approached through several strategic disconnections. For the target compound, this compound, two primary and highly effective strategies emerge:

  • Strategy A: The β-Ketonitrile Cyclocondensation Route. This classic and reliable approach builds the isoxazole ring from an acyclic precursor containing the requisite carbon and nitrogen framework. It relies on the cyclization of a β-ketonitrile with hydroxylamine.

  • Strategy B: The Halogenoxime/Nitrile Cyclization Route. This modern and efficient method involves the reaction of a hydroximoyl halide (generated from an oxime) with an active methylene nitrile, offering a direct and often high-yielding path to the 5-aminoisoxazole core.[3]

The choice between these strategies may depend on starting material availability, scalability, and desired purity profile. The following sections will detail the causality behind the experimental choices for each route.

Strategy A: Synthesis via β-Ketonitrile Intermediate

This pathway is a robust and widely documented method for preparing 5-aminoisoxazoles.[4] The core logic involves a Claisen condensation to form a key β-ketonitrile intermediate, which then undergoes cyclization with hydroxylamine.

Conceptual Workflow: Strategy A

The retrosynthetic analysis reveals a straightforward two-step process starting from common laboratory reagents.

product This compound intermediate 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (β-Ketonitrile) product->intermediate Cyclocondensation sm3 Hydroxylamine product->sm3 sm1 Methyl 3,5-dichlorobenzoate intermediate->sm1 Claisen Condensation sm2 Acetonitrile intermediate->sm2 Claisen Condensation

Caption: Retrosynthesis of the target molecule via the β-Ketonitrile pathway.

Step 1: Synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

The crucial step in this route is the formation of the β-ketonitrile intermediate. This is achieved via a base-mediated Claisen condensation between an ester, methyl 3,5-dichlorobenzoate, and acetonitrile. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate acetonitrile, which then acts as the nucleophile.

Mechanism Insight: The reaction proceeds through the formation of the acetonitrile anion, which attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the target β-ketonitrile after an acidic workup.

Step 2: Cyclocondensation with Hydroxylamine

The purified β-ketonitrile is then treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) or with free hydroxylamine. The reaction involves the initial formation of an oxime intermediate at the ketone carbonyl, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. A final tautomerization yields the stable 5-aminoisoxazole ring system.[4]

Protocol A: Two-Step Synthesis of this compound

Materials and Reagents

ReagentCAS NumberSupplier Example
Methyl 3,5-dichlorobenzoate2675-77-6Sigma-Aldrich
Acetonitrile (anhydrous)75-05-8Sigma-Aldrich
Sodium Hydride (60% in oil)7646-69-7Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-1Sigma-Aldrich
Sodium Acetate127-09-3Sigma-Aldrich
Diethyl Ether (anhydrous)60-29-7Sigma-Aldrich
Ethanol64-17-5Sigma-Aldrich
Hydrochloric Acid (conc.)7647-01-0Sigma-Aldrich

Protocol Steps:

Part 1: Synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

  • Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Addition: Suspend sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in 100 mL of anhydrous diethyl ether.

  • Acetonitrile Addition: To the stirred suspension, add anhydrous acetonitrile (5.7 mL, 0.11 mol) dropwise over 15 minutes.

  • Ester Addition: Prepare a solution of methyl 3,5-dichlorobenzoate (20.5 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexane:ethyl acetate eluent system.

  • Workup: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 50 mL of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the β-ketonitrile as a solid.

Part 2: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve the 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (21.4 g, 0.10 mol) in 100 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.

  • Reaction: Reflux the mixture for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The crude product can be recrystallized from ethanol to afford pure this compound.

Strategy B: Synthesis via Halogenoxime/Nitrile Cyclization

This contemporary approach provides a highly efficient and direct route to 5-aminoisoxazoles. It leverages the reactivity of an in-situ generated hydroximoyl halide with an active methylene compound, in this case, chloroacetonitrile. This method avoids the need to isolate the often unstable nitrile oxide.[3]

Conceptual Workflow: Strategy B

This pathway begins with the formation of an oxime, which is then halogenated and cyclized in a one-pot or two-step sequence.

product This compound intermediate 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride (Hydroximoyl chloride) product->intermediate Cyclization sm3 Chloroacetonitrile product->sm3 sm4 Base (e.g., Triethylamine) product->sm4 sm1 3,5-Dichlorobenzaldehyde Oxime intermediate->sm1 Chlorination sm2 N-Chlorosuccinimide (NCS) intermediate->sm2 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde sm1->3,5-Dichlorobenzaldehyde Oximation

Caption: Synthesis of the target molecule via the Hydroximoyl Chloride pathway.

Step 1: Synthesis of 3,5-Dichlorobenzaldehyde Oxime

This is a standard and high-yielding reaction. 3,5-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base to neutralize the liberated HCl.[5][6]

Step 2: Formation of 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

The oxime is converted to the corresponding hydroximoyl chloride. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, which proceeds readily in solvents like DMF.

Step 3: Base-Promoted Cyclization with Chloroacetonitrile

The hydroximoyl chloride is treated with a base, such as triethylamine, in the presence of chloroacetonitrile.[7] The base deprotonates the chloroacetonitrile to form a nucleophilic anion. This anion attacks the carbon of the hydroximoyl chloride, displacing the chloride. A subsequent intramolecular cyclization, driven by the attack of the oxime oxygen onto the nitrile carbon, forms the isoxazole ring and yields the final product. This sequence is often performed as a one-pot reaction starting from the oxime.[3]

Protocol B: One-Pot Synthesis of this compound

Materials and Reagents

ReagentCAS NumberSupplier Example
3,5-Dichlorobenzaldehyde10203-08-4Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-1Sigma-Aldrich
N-Chlorosuccinimide (NCS)128-09-6Sigma-Aldrich
Chloroacetonitrile107-14-2Sigma-Aldrich[7]
Triethylamine121-44-8Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Pyridine110-86-1Sigma-Aldrich
Ethanol64-17-5Sigma-Aldrich

Protocol Steps:

  • Oxime Formation:

    • Dissolve 3,5-dichlorobenzaldehyde (17.5 g, 0.10 mol) in 100 mL of ethanol in a 250 mL flask.

    • Add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and pyridine (9.7 mL, 0.12 mol) in 50 mL of ethanol.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into 400 mL of water. Collect the precipitate of 3,5-dichlorobenzaldehyde oxime by filtration, wash with water, and dry.[6][8]

  • One-Pot Chlorination and Cyclization:

    • Setup: In a 500 mL flask, dissolve the dried 3,5-dichlorobenzaldehyde oxime (19.0 g, 0.10 mol) in 150 mL of DMF.

    • Chlorination: Add N-chlorosuccinimide (14.0 g, 0.105 mol) in one portion. Stir the mixture at 50 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.

    • Cyclization: Cool the mixture to room temperature. Add chloroacetonitrile (8.3 g, 0.11 mol).[7]

    • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (21 mL, 0.15 mol) dropwise, keeping the temperature below 10 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Pour the reaction mixture into 500 mL of ice-cold water.

    • Isolation: Collect the resulting solid by vacuum filtration. Wash the solid extensively with water to remove DMF and triethylamine hydrochloride.

    • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Conclusion and Outlook

Both Strategy A and Strategy B provide effective and reliable methods for the synthesis of this compound.

  • Strategy A (β-Ketonitrile Route) is a classical approach that is dependable and uses readily available starting materials. It is well-suited for large-scale synthesis, although the initial Claisen condensation may require careful control of anhydrous conditions.

  • Strategy B (Halogenoxime Route) offers a more modern and often more direct one-pot procedure from the corresponding oxime.[3] This can lead to higher overall efficiency and may be preferable for library synthesis or when seeking to minimize purification steps.

The choice of synthetic route will ultimately be guided by the specific needs of the research program, including scale, available equipment, and cost of starting materials. Both protocols presented here are robust starting points for any laboratory aiming to produce this valuable chemical intermediate for further elaboration in drug discovery and development programs.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Unknown. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Unknown. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Unknown. (n.d.).
  • Unknown. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Digital Repository.
  • Unknown. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • Unknown. (n.d.). Advances in Isoxazole Synthesis. Scribd.
  • Unknown. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Unknown. (2021).
  • Unknown. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • Unknown. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. NIH.
  • Unknown. (n.d.). 3,5-Dichlorobenzaldehyde 97 10203-08-4. Sigma-Aldrich.
  • Unknown. (n.d.). Scheme 1. The synthesis [of] 5-amino-3-(3,4-dichlorophenyl)-1H-indazole.
  • Unknown. (n.d.). 5-Amino-N-(3,5-dichlorophenyl)-3-ethylisoxazole-4-carboxamide. CymitQuimica.
  • Unknown. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. Benchchem.
  • Unknown. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds.
  • Unknown. (n.d.). Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.
  • Unknown. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Unknown. (n.d.). chloroacetonitrile. Organic Syntheses Procedure.
  • Unknown. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Unknown. (n.d.). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione.
  • Unknown. (2023). 3,5-DICHLOROBENZALDEHYDE OXIME | 93033-57-9. ChemicalBook.
  • Unknown. (1989). Eine neue Synthese für 3,4-Diaryl-5-oxo-4,5-dihydroisoxazole und ihre Überführung in 5-[N-(ω-aminoalkyl)-amino]isoxazole und 5-(2-aminoethylthio)isoxazole. Synthesis.
  • Unknown. (n.d.). 3,5-DICHLOROBENZALDEHYDE OXIME | 93033-57-9. ChemicalBook.
  • Unknown. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • Unknown. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Unknown. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Unknown. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 25713-25723.
  • Unknown. (n.d.). Process for the production of 1,3-dichloroacetone oxime and its acetate derivative.

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Application Notes and Protocols for 5-Amino-3-(3,5-dichlorophenyl)isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. This compound belongs to the 3,5-disubstituted isoxazole class, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] While specific data on this particular dichlorophenyl derivative is emerging, this guide consolidates established synthetic methodologies and robust biological screening protocols based on analogous structures. We present detailed, field-proven protocols for its synthesis, and subsequent evaluation for potential anticancer, anti-inflammatory, and antimicrobial properties. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry due to its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile pharmacophore.[1] The isoxazole core is present in several FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1]

Derivatives of isoxazole have demonstrated a vast array of pharmacological activities, including:

  • Anticancer: Many isoxazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4][5] Their mechanisms often involve the inhibition of crucial cellular targets like heat shock protein 90 (HSP90) or tubulin polymerization.[2]

  • Anti-inflammatory: The isoxazole scaffold is a key component in selective COX-2 inhibitors and compounds that modulate pro-inflammatory cytokine production.[6]

  • Antimicrobial: Isoxazole derivatives have shown promise as antibacterial and antifungal agents, providing a scaffold for the development of new therapeutics to combat infectious diseases.

The subject of this guide, this compound, combines the privileged isoxazole core with a 3,5-dichlorophenyl substituent. The dichlorophenyl moiety is often incorporated into drug candidates to enhance binding affinity through halogen bonding and to improve metabolic stability. The 5-amino group provides a key site for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of this compound

The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through several reliable methods. Below are two detailed protocols for the synthesis of the title compound, starting from commercially available materials.

Method 1: Synthesis via 1,3-Dipolar Cycloaddition

This classic and highly efficient method involves the [3+2] cycloaddition of a nitrile oxide with an enamine.

Diagram 1: Synthetic Workflow via 1,3-Dipolar Cycloaddition

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: In situ Cycloaddition cluster_2 Step 3: Decarboxylation (if necessary) A 3,5-Dichlorobenzaldoxime C 3,5-Dichlorobenzohydroximoyl chloride A->C in DMF B N-Chlorosuccinimide (NCS) B->C F This compound-4-carbonitrile C->F D Cyanoacetamide D->F E Triethylamine (TEA) E->F in situ generation of nitrile oxide H This compound F->H e.g., H2SO4, heat G Hydrolysis and Decarboxylation

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Step-by-Step Synthesis

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Cyanoacetamide

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 3,5-Dichlorobenzaldoxime

  • In a round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (1 eq.) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.2 eq.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound-4-carbonitrile

  • Dissolve the 3,5-dichlorobenzaldoxime (1 eq.) in DMF.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise at 0 °C. Stir for 30 minutes to form the hydroximoyl chloride.

  • In a separate flask, dissolve cyanoacetamide (1.2 eq.) in DMF and cool to 0 °C.

  • Slowly add triethylamine (2.5 eq.) to the cyanoacetamide solution.

  • Add the freshly prepared hydroximoyl chloride solution dropwise to the cyanoacetamide/TEA mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the isoxazole-4-carbonitrile intermediate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the isoxazole-4-carbonitrile intermediate in a mixture of concentrated sulfuric acid and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

Applications in Medicinal Chemistry & Biological Evaluation Protocols

The this compound scaffold is a promising starting point for lead discovery in several therapeutic areas. Below are protocols for initial biological screening.

Anticancer Activity Screening

Rationale: The isoxazole nucleus is a common feature in compounds with potent antiproliferative and pro-apoptotic activities.[2]

Diagram 2: Workflow for Anticancer Screening

G A Test Compound: This compound C MTT Assay for Cytotoxicity A->C B Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If active F Cell Cycle Analysis (Flow Cytometry) D->F If active G Mechanism of Action Studies (e.g., Western Blot for HSP90, Tubulin polymerization assay) E->G F->G

Caption: A streamlined workflow for evaluating the anticancer potential of the test compound.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).[3][5]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 96-well plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Rationale: Isoxazole derivatives are known to inhibit key inflammatory mediators. A common in vitro screen is to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[7]

Protocol 3.2: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM medium with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Griess Reagent.

  • Sodium nitrite standard.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Activity Screening

Rationale: The isoxazole scaffold is present in various antimicrobial agents. Initial screening can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.3: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • 96-well plates.

  • Resazurin dye.

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Add resazurin dye to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound that prevents this color change.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example Data Summary for Biological Screening

AssayCell Line / OrganismEndpointResult (IC50 / MIC in µM)Positive Control
Anticancer MCF-7Cytotoxicity[Insert Value]Doxorubicin
HeLaCytotoxicity[Insert Value]Doxorubicin
HepG2Cytotoxicity[Insert Value]Doxorubicin
Anti-inflammatory RAW 264.7NO Inhibition[Insert Value]Dexamethasone
Antimicrobial S. aureusGrowth Inhibition[Insert Value]Vancomycin
E. coliGrowth Inhibition[Insert Value]Ciprofloxacin
C. albicansGrowth Inhibition[Insert Value]Fluconazole

Conclusion and Future Directions

This compound represents a valuable starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for its synthesis and initial biological characterization. Positive results in any of these primary screens should be followed by more in-depth mechanism of action studies, lead optimization through derivatization of the 5-amino group, and in vivo efficacy studies. The versatility of the isoxazole scaffold suggests that this compound and its future analogs hold significant potential for the development of novel therapeutics.

References

  • Chimenti, F., et al. (2013). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Pharmacological Reports, 65(4), 954-963. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6688973. Available at: [Link]

  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]

  • Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-214. Available at: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. Available at: [Link]

  • Yadav, U., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3). Available at: [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • PubMed. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 15(7), 785-796. Available at: [Link]

  • National Institutes of Health. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(23), 8276. Available at: [Link]

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Section 1: Foundational Derivatization: N-Acylation of the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 5-Aminoisoxazoles: Experimental Protocols and Mechanistic Insights

For research scientists and professionals in drug development, the 5-aminoisoxazole scaffold represents a "privileged" structure, a cornerstone in the synthesis of a multitude of biologically active compounds.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block in the design of therapeutic agents targeting a wide array of diseases, including cancer, infections, and neurodegenerative disorders.[1][2] The strategic derivatization of this core is paramount to modulating pharmacokinetic properties, enhancing target affinity, and exploring structure-activity relationships (SAR).

This application guide provides a detailed exploration of key experimental protocols for the derivatization of the 5-aminoisoxazole ring system. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and successful synthesis. We will cover foundational N-functionalization techniques and advanced palladium-catalyzed cross-coupling reactions, providing comprehensive, step-by-step methodologies.

The exocyclic amino group at the C5 position is the most common site for initial derivatization. Its nucleophilicity allows for a range of functionalizations, with N-acylation being a fundamental transformation to introduce amide functionalities, which are prevalent in drug molecules.

Principle and Rationale

N-acylation involves the reaction of the 5-aminoisoxazole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine, serves a dual purpose: it deprotonates the amino group, increasing its nucleophilicity, and neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are preferred to avoid competitive reactions with the acylating agent.

General Experimental Workflow for N-Acylation

The following diagram illustrates the typical workflow for the N-acylation of a 5-aminoisoxazole starting material.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Start Dissolve 5-Aminoisoxazole in Aprotic Solvent AddBase Add Base (e.g., Pyridine, TEA) Start->AddBase Cool Cool to 0°C (Ice Bath) AddBase->Cool AddAcyl Add Acylating Agent (e.g., Acetyl Chloride) Dropwise Cool->AddAcyl Stir Stir at 0°C to RT (Monitor by TLC) AddAcyl->Stir Quench Quench with Water/Brine Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography or Recrystallization) Dry->Purify End Characterized N-Acyl-5-aminoisoxazole Purify->End

Caption: General workflow for the N-acylation of 5-aminoisoxazoles.

Detailed Protocol: Synthesis of N-(3-methylisoxazol-5-yl)acetamide

This protocol describes the acetoacetylation of 5-amino-3-methylisoxazole using microwave irradiation, a method noted for its efficiency and often solvent-free conditions.[3]

Materials:

  • 5-Amino-3-methylisoxazole (1.0 eq)

  • Ethyl acetoacetate (or other β-ketoesters) (1.2 eq)

  • Microwave synthesis vial

  • Magnetic stirrer

Procedure:

  • Place 5-amino-3-methylisoxazole (e.g., 100 mg, 1.02 mmol) and ethyl acetoacetate (e.g., 159 mg, 1.22 mmol) into a microwave synthesis vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the resulting solid or oil is directly purified.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure acetoacetylated product.[3]

Section 2: Advanced Derivatization: Suzuki-Miyaura Cross-Coupling

For the generation of biaryl or aryl-heteroaryl structures, which are crucial motifs in many pharmaceuticals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[4] This reaction requires a halogenated 5-aminoisoxazole as a coupling partner. While direct C-H halogenation can be challenging, a common strategy involves synthesizing the halogenated isoxazole from appropriate precursors.

Principle and Rationale

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide (e.g., a bromo-5-aminoisoxazole) using a palladium(0) catalyst. The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-isoxazole, forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, such as dehalogenation.[5][6][7]

Suzuki-Miyaura Catalytic Cycle

The following diagram visualizes the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(II) Intermediate Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X Complex OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Ar-Pd(II)-R Complex TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Isoxazole-R RE->Product ArylHalide Isoxazole-X ArylHalide->OA BoronicAcid R-B(OH)₂ + Base BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of a Bromo-5-aminoisoxazole Derivative

This protocol is a generalized procedure adapted from methodologies developed for halogenated pyrazoles and other heteroaromatics, which are directly applicable to the isoxazole system.[5][6]

Materials:

  • Bromo-5-aminoisoxazole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-5-aminoisoxazole derivative (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).

  • Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Quantitative Data and Optimization

The success of a Suzuki coupling is highly dependent on the specific substrates and conditions. The following table summarizes key variables and common choices.

ParameterCommon Reagents/ConditionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (like XPhos) can improve catalytic activity for challenging substrates.[5]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective for less reactive chlorides but is more expensive. K₂CO₃ is a good starting point for bromides. The base is essential for the transmetalation step.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, DMEThe presence of water is often necessary to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can also be used with organic-soluble bases.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.

Section 3: Characterization of Derivatized 5-Aminoisoxazoles

Proper characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic methods is typically employed.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Successful derivatization is often confirmed by the appearance of new signals corresponding to the added functional group and shifts in the signals of the core protons. For N-acylation, the disappearance of the broad -NH₂ signal and the appearance of a new -NH amide proton signal is a key indicator.[10]

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The appearance of new carbon signals (e.g., carbonyl carbon in amides, new aromatic carbons from Suzuki coupling) confirms the derivatization.[8][10]

  • Infrared (IR) Spectroscopy:

    • Useful for identifying key functional groups. For N-acylation, the appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ is a definitive sign of amide formation. The N-H stretching region (3100-3500 cm⁻¹) will also change significantly.[9][10]

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the elemental composition.

References

  • Al-Othman, Z. A., et al. (2012). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate.

  • Wojtysiak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH).

  • Kavite, H., & Gholap, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

  • Andreev, M. V., et al. (2021). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate.

  • Al-Azmi, A., & Shalaby, M. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science.

  • Chalyk, B. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.

  • Saad, A., et al. (1999). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. National Institutes of Health (NIH).

  • Shaik, A. B., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).

  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.

  • Micetich, R. G., & Raap, R. (1999). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Semantic Scholar.

  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.

  • Shaik, A. B., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Ahmed, A. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. -4-Ahmed/98950d885a034989679237691656f71253406437)

  • National Institutes of Health (NIH). (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH).

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.

  • ResearchGate. (n.d.). 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. ResearchGate.

  • Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

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Application Notes & Protocols: Strategic Use of 5-Amino-3-(3,5-dichlorophenyl)isoxazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its role in the architecture of potent and selective kinase inhibitors.[1] Its inherent electronic properties and capacity to act as a hydrogen bond acceptor enable it to effectively mimic the hinge-binding interactions of the purine ring of ATP within the kinase active site.[2] This application note focuses on a specific, highly functionalized building block: 5-Amino-3-(3,5-dichlorophenyl)isoxazole .

The strategic placement of its functional groups makes this molecule a particularly valuable starting material for kinase inhibitor discovery campaigns. The 5-amino group serves as a versatile and reactive handle for chemical diversification, allowing for the construction of extensive compound libraries.[1] Simultaneously, the 3-(3,5-dichlorophenyl) moiety provides a rigid, lipophilic anchor designed to occupy hydrophobic pockets within the kinase ATP-binding site, a common strategy for enhancing binding affinity and modulating selectivity.[3]

This document provides a detailed framework for leveraging this compound to synthesize diverse classes of potential kinase inhibitors. The protocols herein are based on robust and established chemical transformations central to modern drug discovery.

Core Chemical Structure and Rationale

The design of this building block is intrinsically linked to its function in kinase inhibition. Understanding the role of each component is critical for its effective application.

G cluster_0 This compound cluster_1 mol A 5-Amino Group: Reactive handle for diversification (e.g., amide, urea formation) Forms H-bonds with kinase hinge B Isoxazole Core: Privileged scaffold Mimics ATP purine ring Provides structural rigidity C 3,5-Dichlorophenyl Moiety: Hydrophobic anchor Occupies lipophilic pockets Enhances binding affinity A->mol   B->mol   C->mol  

Figure 2: General synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols

The following protocols describe validated methods for the derivatization of this compound.

Protocol 1: Synthesis of N-Aryl Urea Derivatives

Urea moieties are common pharmacophores in kinase inhibitors, often forming critical hydrogen bonds in the ATP-binding site. This protocol details the reaction with an isocyanate to form a urea-linked inhibitor. [1] Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a scavenger base)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.

  • Addition of Isocyanate: Add the selected aryl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. Causality Note: A slight excess of the isocyanate ensures complete consumption of the starting amine. Dropwise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Trustworthiness Note: Monitoring consumption of the starting material is key to determining reaction completion and avoiding unnecessary side reactions.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a cold, non-polar solvent like hexanes or diethyl ether to remove unreacted isocyanate.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Pyrimidine-Based Inhibitors via SNAr

Many potent kinase inhibitors, particularly those targeting CDKs and PI3K, feature a substituted pyrimidine core. [4][5]This protocol uses a nucleophilic aromatic substitution (SNAr) reaction to couple the aminoisoxazole with a reactive chloropyrimidine.

Materials:

  • This compound

  • Substituted 2- or 4-chloropyrimidine (e.g., 2-chloro-4-morpholinopyrimidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or DIPEA

  • Standard glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the chloropyrimidine derivative (1.1 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or 1,4-dioxane to the flask. Causality Note: Polar aprotic solvents like DMF are ideal for SNAr reactions as they stabilize the charged Meisenheimer intermediate without solvating the nucleophile excessively.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific chloropyrimidine used.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. These reactions can take anywhere from 4 to 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the crude product. If an oil forms, extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Kinase Inhibition

Compounds synthesized from this compound are expected to show activity against various kinases. The table below presents representative IC₅₀ values for analogous pyrimidine-based inhibitors to provide a benchmark for expected potency. [5][6]

Compound ID Target Kinase IC₅₀ (nM) Cellular Assay IC₅₀ (nM) Reference Scaffold Class
Hypothetical-A CDK2 5 - 50 150 - 750 Pyrazolo[3,4-d]pyrimidine
Hypothetical-B VEGFR2 10 - 100 100 - 500 Pyrrolo[2,3-d]pyrimidine
Hypothetical-C PI3Kα 1 - 20 50 - 300 1,3,5-Triazine/Pyrimidine
Roscovitine CDK2 250 - Purine (Reference)

| Sorafenib | VEGFR2 | 90 | - | Urea (Reference) |

Note: Data is illustrative and based on published results for similar classes of kinase inhibitors to guide experimental expectations. Actual values will vary based on the specific final structure.

General Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase. [6] Materials:

  • Synthesized inhibitor compounds

  • Target kinase enzyme (e.g., CDK2/Cyclin E)

  • ATP and a suitable kinase substrate (e.g., Histone H1)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor compounds in 100% DMSO, starting at a high concentration (e.g., 10 mM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and inhibitor solution to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent assay reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The isoxazole scaffold acts as a bioisostere for the adenine region of ATP, engaging in crucial hydrogen bonding with the kinase hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Isoxazole-Based Inhibitor hinge Hinge Region Backbone NH hydrophobic1 Hydrophobic Pocket I solvent Solvent-Exposed Region isoxazole Isoxazole Core isoxazole->hinge H-Bond Acceptor dichlorophenyl 3,5-Dichlorophenyl Group dichlorophenyl->hydrophobic1 Hydrophobic Interaction R_group R-Group (from diversification) R_group->solvent Modulates Selectivity & Solubility

Figure 3: Conceptual diagram of an isoxazole inhibitor in a kinase active site.

  • Hinge Binding: The nitrogen atom of the isoxazole ring is a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge backbone, a critical interaction for ATP-competitive inhibitors. [1]* Hydrophobic Interactions: The 3,5-dichlorophenyl group is designed to fit into a hydrophobic pocket adjacent to the hinge, enhancing affinity. Variations at this position can be used to tune selectivity between different kinases. [3]* Vector for Diversification: The 5-amino position directs the appended R-group towards the solvent-exposed region of the ATP pocket. This allows for the introduction of larger, more complex functional groups to improve properties like solubility and cell permeability, or to pick up additional interactions, without disrupting the core binding motif.

References

  • BenchChem. (2025). Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. BenchChem.
  • de Vries, T., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee.
  • Reid, B. G., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. PubMed. [Link]

  • Neamati, N., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

  • Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. National Institutes of Health (NIH). [Link]

  • Protopopov, M. V., et al. Scheme 1. The synthesis [of] 5-amino-3-(3,4-dichlorophenyl)-1H-indazole. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • Babu, V. H., et al. (2018). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. [Link]

  • Głowacka, I. E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[1][3][7]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Sbardella, G., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed Central. [Link]

  • Khan, I., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. ResearchGate. [Link]

  • Li, C., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health (NIH). [Link]

  • Kletskov, A. V., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. PubMed Central. [Link]

  • Al-Ostath, O. A. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]

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Application Notes and Protocols: 5-Amino-3-(3,5-dichlorophenyl)isoxazole as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] This versatility has led to the successful development of several FDA-approved drugs incorporating the isoxazole motif, validating its clinical significance.[3]

This guide focuses on a particularly promising isoxazole scaffold: 5-Amino-3-(3,5-dichlorophenyl)isoxazole . The strategic placement of the 3,5-dichlorophenyl group offers a unique combination of lipophilicity and potential for specific interactions within biological targets, while the 5-amino group serves as a crucial handle for further chemical derivatization. These features make it an attractive starting point for the development of new drug candidates, particularly in the realm of oncology.

This document provides a comprehensive overview of the synthesis, derivatization strategies, and biological evaluation of compounds based on the this compound core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Synthesis of the Core Scaffold: this compound

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation A 3,5-Dichloroacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) B Substituted Benzaldehyde B->C E This compound C->E Base (e.g., NaOH) D Hydroxylamine Hydrochloride D->E

Caption: General synthetic workflow for 5-amino-3-aryl-isoxazoles.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

  • 3,5-Dichloroacetophenone

  • Appropriate aldehyde for the desired C5-substituent (if not the amino group)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, chromatography columns)

Procedure:

  • Chalcone Synthesis:

    • In a round-bottom flask, dissolve 3,5-dichloroacetophenone (1 equivalent) in ethanol.

    • Add the desired aldehyde (1 equivalent) to the solution.

    • Slowly add an aqueous solution of NaOH while stirring vigorously at room temperature.

    • Continue stirring until a precipitate forms, indicating the formation of the chalcone.

    • Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

  • Isoxazole Formation:

    • Suspend the synthesized chalcone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an aqueous solution of hydroxylamine hydrochloride (2 equivalents).

    • Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of NaOH to basify the mixture, promoting the cyclization to the isoxazole ring.

    • Continue to reflux for an additional 1-2 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Derivatization Strategies for Library Development

The 5-amino group of the core scaffold is a versatile functional handle for creating a library of derivatives to explore the structure-activity relationship (SAR). Common derivatization strategies include the formation of amides, sulfonamides, ureas, and Schiff bases.

Workflow for Amide and Sulfonamide Synthesis

Derivatization_Workflow cluster_amide Amide Formation cluster_sulfonamide Sulfonamide Formation Core This compound Amide Amide Derivative Core->Amide Sulfonamide Sulfonamide Derivative Core->Sulfonamide AcidChloride R-COCl AcidChloride->Amide Base (e.g., Pyridine) SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonamide Base (e.g., Pyridine)

Caption: Derivatization of the 5-amino group to generate amides and sulfonamides.

Protocol for Amide Synthesis (General)
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.

  • Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application Notes: Anticancer Activity and Structure-Activity Relationship (SAR)

Derivatives of the 5-aminoisoxazole scaffold have shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis and inhibition of key kinases.[5][6] While a specific SAR study for the this compound scaffold is not extensively documented, we can infer key relationships from related isoxazole series.

General SAR Insights for Anticancer Activity
  • Substitution on the 3-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 3-position of the isoxazole can significantly impact activity. Electron-withdrawing groups, such as the dichloro substitution in the core scaffold, are often associated with enhanced potency.[7]

  • Derivatization of the 5-Amino Group: Modification of the 5-amino group is a critical determinant of biological activity.

    • Amides: The formation of carboxamides at the 5-position has been a successful strategy. The nature of the substituent on the amide nitrogen can influence lipophilicity, hydrogen bonding capacity, and ultimately, the potency and selectivity of the compound.[7][8]

    • Ureas and Hydrazones: The conversion of the amino group to ureas or the use of a carbohydrazide intermediate to form hydrazones has also yielded potent anticancer agents, particularly VEGFR2 inhibitors.[9]

Example Data: Anticancer Activity of Related Isoxazole-Carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives against various cancer cell lines. This data, from a closely related scaffold, provides valuable insights into the potential of this compound class.[8][10]

Compound IDR-Group on AmideMCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Hep3B (Liver) IC₅₀ (µM)
2a 4-methoxyphenyl>10039.80>100
2d 3,4-dimethoxyphenyl63.1018.62~23
2e 3,5-dimethoxyphenyl>100>100~23
2g 3,4,5-trimethoxyphenyl>100>100>400

Data is illustrative and sourced from studies on a related isoxazole scaffold.[10]

Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized isoxazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the isoxazole derivatives in DMSO.

    • Perform serial dilutions to obtain the desired test concentrations.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a flow cytometry-based method to determine if the compounds induce apoptosis.

Materials:

  • Cancer cell lines

  • Synthesized isoxazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Proposed Mechanism of Action: Apoptosis Induction

Many isoxazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[6] The proposed signaling pathway often involves the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for isoxazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability, coupled with the proven anticancer potential of the isoxazole class, provides a strong foundation for a successful drug discovery program. Future efforts should focus on the synthesis of a diverse library of derivatives, with particular attention to modifications of the 5-amino group. Rigorous biological evaluation, including in vitro and in vivo studies, will be crucial to identify lead compounds with potent and selective anticancer activity. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways involved.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Review on synthetic strategies, mechanism of action and SAR studies of isoxazole derivatives as anticancer agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). [No specific journal name provided].
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [No specific source provided].
  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(2), 691-703. [Link]

  • The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry, 116, 105334. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5633. [Link]

  • Process for preparing isoxazole compounds. (1969). Google Patents.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). BioMed Research International. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Molecules, 27(23), 8206. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2009). [No specific journal name provided].
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][5][11]Triazole Derivatives. (2018). ChemistrySelect, 3(16), 4333-4346. [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5][11]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). ACS Omega, 5(51), 33230-33245. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(8), 13694-13707. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2022). RSC Advances, 12(28), 17745-17757. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12(31), 20235-20251. [Link]

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Quantitative Analysis of 5-Aminoisoxazole: A Detailed Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

5-Aminoisoxazole is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical agents, including certain sulfonamide antibiotics.[1] Its inherent chemical structure contributes to the biological activity of these drugs.[1] The accurate quantification of 5-aminoisoxazole is paramount during various stages of drug development and manufacturing, from pharmacokinetic studies to quality control of the final product. This application note provides a comprehensive overview of the primary analytical methodologies for the precise and robust quantification of 5-aminoisoxazole, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each technique, offer detailed experimental protocols, and present validation data to ensure trustworthiness and reproducibility.

Core Principles of Quantification: Selecting the Right Tool

The choice of an analytical method for 5-aminoisoxazole quantification hinges on several factors, including the sample matrix, the required sensitivity, and the desired throughput. The principal techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse for routine analysis and quality control. Its advantages lie in its robustness, cost-effectiveness, and straightforward operation. The separation is typically achieved on a reverse-phase column, where the polarity of the mobile phase is optimized to achieve a good peak shape and resolution from potential impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace-level quantification in complex matrices like plasma or urine is required.[2][3] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the polar 5-aminoisoxazole to increase its volatility. While less common than LC-based methods for this analyte, it can be a valuable tool, particularly for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale and Method Design

The selection of a reverse-phase HPLC method is based on the moderate polarity of 5-aminoisoxazole. A C18 column is a common choice, providing a good balance of hydrophobic retention and peak shape. The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or formate) is typically used. The pH of the aqueous phase is adjusted to control the ionization state of the analyte, thereby influencing its retention time and peak symmetry. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid.[4] UV detection is suitable due to the presence of a chromophore in the 5-aminoisoxazole ring structure.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard s2 Dissolve in Diluent s1->s2 s3 Prepare Serial Dilutions s2->s3 h3 Inject Sample/Standard s3->h3 Calibration Standards s4 Prepare Sample Solution s4->h3 Test Sample h1 Mobile Phase Preparation h2 System Equilibration h1->h2 h2->h3 h4 Isocratic/Gradient Elution (C18 Column) h3->h4 h5 UV Detection h4->h5 d1 Peak Integration h5->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for 5-aminoisoxazole quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Reagents and Materials:

  • 5-Aminoisoxazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-aminoisoxazole reference standard and dissolve it in 10 mL of diluent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of 5-aminoisoxazole against the corresponding concentration.

  • Determine the concentration of 5-aminoisoxazole in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

A robust analytical method must be validated to ensure its suitability for the intended purpose.[6] The validation should be performed according to ICH guidelines.

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: < 1.0%, Inter-day: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.8%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Rationale and Method Design

For bioanalytical studies, where low concentrations of 5-aminoisoxazole need to be quantified in complex biological matrices, LC-MS/MS is the method of choice.[2][3] The high selectivity of tandem mass spectrometry minimizes matrix effects, which are a common challenge in bioanalysis.[7] A robust sample preparation technique, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is crucial to remove interferences and concentrate the analyte.[7][8][9] Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of 5-aminoisoxazole. The selection of precursor and product ions for MRM is critical for selectivity and sensitivity.[2]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data_analysis Data Analysis p1 Plasma/Urine Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 l1 Inject Reconstituted Sample p6->l1 l2 UPLC Separation (e.g., C18 Column) l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Tandem Mass Spectrometry (MRM Mode) l3->l4 da1 Peak Area Ratio (Analyte/IS) l4->da1 da2 Calibration Curve da1->da2 da3 Quantify Analyte da2->da3

Caption: Bioanalytical workflow for 5-aminoisoxazole by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

1. Reagents and Materials:

  • 5-Aminoisoxazole reference standard

  • Isotopically labeled 5-aminoisoxazole (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by diluting the stock solutions with a 50:50 mixture of water and methanol.

  • Calibration Standards and Quality Control (QC) samples: Spike appropriate amounts of the working standard solution into drug-free human plasma to obtain a concentration range (e.g., 0.1-100 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. UPLC and Mass Spectrometry Conditions:

  • Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • 5-Aminoisoxazole: m/z 85.1 → 57.1

    • Internal Standard: (e.g., m/z 88.1 → 60.1 for ¹³C₂,¹⁵N-5-aminoisoxazole)

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of 5-aminoisoxazole in the QC and unknown samples from the calibration curve.

Method Validation Summary for Bioanalytical Method
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Within ±15% of nominal concentration under various conditions

Conclusion

The accurate quantification of 5-aminoisoxazole is a critical aspect of pharmaceutical development and quality control. This application note has detailed two robust and validated methods: an HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for bioanalytical applications. The choice between these methods will depend on the specific requirements of the analysis. By following the detailed protocols and understanding the underlying principles, researchers and scientists can confidently and accurately quantify 5-aminoisoxazole in a variety of sample matrices. The provided validation parameters serve as a benchmark for ensuring the reliability and reproducibility of the analytical data.

References

  • SIELC Technologies. (n.d.). Separation of 5-Amino-3,4-dimethylisoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino isoxazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino isoxazole. Retrieved from [Link]

  • Gruba, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Heterocyclic Communications, 11(4), 337-342. [Link]

  • Patel, K., et al. (2021). Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. Oriental Journal of Chemistry, 37(2), 434-441. [Link]

  • Das, A., & Suhail, M. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 11(5), 531-543. [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 115. [Link]

  • Khan, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(1), 133-139. [Link]

  • He, Q., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6523. [Link]

  • Grigoriev, V. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545. [Link]

  • Sreevalli, P., et al. (2016). New validated stability indicating gradient rp-hplc method for the assay &related substances of. International Journal of Pharma and Bio Sciences, 7(2), 565-576. [Link]

  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. [Link]

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. [Link]

  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. ResearchGate. [Link]

  • Jain, N., et al. (2009). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 71(5), 509-513. [Link]

  • Nakahata, D. H., et al. (2022). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Molecules, 27(15), 4785. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • de Vries, M. A., et al. (2023). Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in various mouse matrices. Journal of Chromatography B, 1226, 123788. [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
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Application Note & Protocols: High-Fidelity Purification of 3,5-Disubstituted Isoxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Isoxazole Chemistry

The 3,5-disubstituted isoxazole motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its role as a versatile bioisostere and its ability to engage in key biological interactions. For researchers in drug development, the synthetic accessibility of this scaffold is only half the battle; achieving the requisite high purity (>98%) is a critical, non-negotiable prerequisite for reliable biological screening, pharmacokinetic studies, and eventual clinical success.

Purification of these heterocycles is frequently complicated by the presence of closely related impurities, such as regioisomers, unreacted starting materials, and reaction byproducts with similar polarities.[1] This guide provides a detailed, experience-driven framework for selecting and executing robust purification protocols, moving beyond simple step-by-step instructions to explain the underlying chemical principles that ensure reproducible, high-purity outcomes.

Foundational Principles: Tailoring Purification to Molecular Properties

The selection of an optimal purification strategy is dictated by the specific physicochemical properties of the target isoxazole derivative. Key considerations include:

  • Polarity: Governed by the nature of the substituents at the 3- and 5-positions, polarity is the primary determinant for chromatographic separation.

  • Crystallinity: The ability of the molecule to form a well-ordered crystal lattice is essential for purification by recrystallization, often the most effective method for achieving exceptional purity for solid compounds.[1]

  • Stability: The isoxazole ring's N-O bond is susceptible to cleavage under certain conditions, such as strong bases, reductive environments (e.g., H₂/Pd), or in the presence of some transition metals.[1] Purification protocols must be designed to avoid these conditions to prevent product decomposition.

A typical purification workflow begins with an aqueous workup (extraction) to remove inorganic salts and highly polar impurities, followed by a primary purification technique like column chromatography or recrystallization.

Primary Purification Methodologies & Protocols

The choice between chromatography and recrystallization is the most critical decision in the purification workflow. The following diagram illustrates a logical decision-making process.

G start Crude Reaction Mixture workup Aqueous Extractive Workup start->workup assess_physical_state Assess Physical State workup->assess_physical_state solid Solid / Crystalline assess_physical_state->solid Is it a solid? oil Oil / Amorphous Solid assess_physical_state->oil Is it an oil? recrystallization Protocol 2: Recrystallization solid->recrystallization chromatography Protocol 1: Flash Column Chromatography oil->chromatography purity_check1 Assess Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Assess Purity (TLC, NMR, HPLC) chromatography->purity_check2 purity_check1->chromatography No final_product Pure Product (>98%) purity_check1->final_product Yes purity_check2->recrystallization No (if solid) purity_check2->final_product Yes

Caption: Decision workflow for selecting the primary purification technique.

Protocol 1: High-Resolution Flash Column Chromatography

Flash column chromatography is the most universally applied technique for purifying isoxazole derivatives, valued for its ability to separate compounds with subtle differences in polarity.[1]

Expertise & Causality: The success of chromatography hinges on achieving differential migration of the target compound versus its impurities. This is controlled by the polarity of the mobile phase (eluent). A systematic approach using Thin-Layer Chromatography (TLC) is non-negotiable for identifying an eluent system that provides a target Retention Factor (Rƒ) of 0.25-0.35 for the desired product, ensuring optimal separation on the column.

Step-by-Step Methodology:

  • Solvent System Screening (TLC):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the crude mixture on at least 3-4 TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar mixture and incrementally increase polarity. (See Table 1).

    • Visualize the plates under UV light (254 nm). The ideal system shows good separation between the product spot and all impurity spots.

    • Pro-Tip: For isoxazoles with basic (e.g., pyridine) or acidic (e.g., phenol) substituents, adding a small amount of modifier like triethylamine (0.5%) or acetic acid (0.5%) to the eluent can prevent spot tailing and improve resolution by neutralizing active sites on the silica gel.[1]

  • Column Preparation:

    • Select a column size appropriate for the sample amount (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent identified during TLC screening.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the weight of the crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and leads to sharper separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column. This is faster but may lead to poorer resolution if too much solvent is used.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.

    • Collect fractions continuously, monitoring the elution process by TLC. Spot every few fractions on a TLC plate to track the separation.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 3,5-disubstituted isoxazole.

Data Presentation:

Table 1: Common Eluent Systems for Isoxazole Chromatography
Polarity Solvent System (v/v)
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)
Medium to HighDichloromethane / Methanol (99:1 to 9:1)
General PurposeCyclohexane / Ethyl Acetate (8:2)[2]
Modifier (add 0.5% if needed) Purpose
Triethylamine (Et₃N)For basic compounds; prevents tailing.
Acetic Acid (AcOH)For acidic compounds; improves peak shape.
Protocol 2: Recrystallization for High-Purity Solids

For 3,5-disubstituted isoxazoles that are solid at room temperature, recrystallization is an exceptionally powerful technique capable of delivering material of the highest purity.[1][3]

Trustworthiness: This protocol is self-validating. The formation of well-defined crystals is a physical manifestation of purity; impurities that disrupt the crystal lattice are excluded and remain in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection:

    • The "ideal" solvent will dissolve the crude product when hot but not when cold. Impurities should be either completely soluble or completely insoluble at all temperatures.[4]

    • Place a small amount of crude product (20-30 mg) in a test tube. Add the potential solvent (see Table 2) dropwise.

    • If it dissolves at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a promising candidate.

    • Cool the solution in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a boil with swirling.[4]

    • Continue adding the minimum amount of boiling solvent until the solid is just fully dissolved. An excess of solvent will reduce the final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (or decolorizing carbon) are present, perform a gravity filtration of the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

    • If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly in a vacuum oven. The melting point of the dried crystals should be sharp and consistent with literature values.

Data Presentation:

Table 2: Common Solvents for Isoxazole Recrystallization
Solvent
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Hexane / Ethyl Acetate (multi-solvent system)
Ethanol / Water (multi-solvent system)[5]

Purity Verification: The Analytical Standard

Purification must be validated by rigorous analytical methods.

  • TLC: Used throughout the purification process for rapid assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[7]

References

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  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Retrieved from [Link]

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Application Notes and Protocols: Harnessing 5-Amino-3-(3,5-dichlorophenyl)isoxazole for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy to rapidly generate libraries of analogues around a privileged core structure, accelerating the identification of novel therapeutic agents. This document provides a comprehensive guide to the utilization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole , a versatile building block, in parallel synthesis workflows. We will delve into the scientific rationale behind its application, present detailed, field-proven protocols for its derivatization, and offer insights into the optimization of these processes for high-throughput chemical synthesis. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in various biological interactions.[1][2][3] The strategic derivatization of the 5-amino group allows for the systematic modulation of physicochemical and pharmacological properties, making this scaffold particularly attractive for lead optimization campaigns.

The Strategic Advantage of the 5-Amino-3-arylisoxazole Scaffold

The this compound core offers a unique combination of features that make it an ideal starting point for library synthesis in drug discovery programs.

  • Privileged Structural Motif: Isoxazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] Their presence in marketed drugs underscores their therapeutic relevance.

  • Vector for Diversity: The primary amino group at the 5-position serves as a versatile handle for a wide array of chemical transformations. This allows for the introduction of diverse functional groups, enabling a broad exploration of the surrounding chemical space.

  • Modulation of Physicochemical Properties: The 3-(3,5-dichlorophenyl) substituent provides a consistent lipophilic anchor, while modifications at the 5-amino position can be used to fine-tune properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

This guide will focus on two of the most robust and widely applicable reactions for derivatizing the 5-amino group in a parallel synthesis format: N-acylation and reductive amination . These reactions are well-suited for high-throughput synthesis due to their generally high conversion rates, compatibility with a wide range of functional groups, and amenability to automated liquid handling.

Parallel Synthesis Workflow: A Strategic Overview

The successful implementation of a parallel synthesis campaign relies on a well-designed workflow. The following diagram illustrates a typical process for generating a library of derivatives from this compound.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving start This compound (Starting Material) plate_prep Reagent Stock Solution Plate Preparation start->plate_prep reagents Diverse Building Blocks (e.g., Carboxylic Acids, Aldehydes) reagents->plate_prep reaction Parallel Reaction Setup (e.g., 96-well plates) plate_prep->reaction incubation Reaction Incubation (Heating/Shaking) reaction->incubation workup Parallel Work-up (e.g., Liquid-Liquid Extraction, SPE) incubation->workup purification High-Throughput Purification (e.g., Preparative HPLC-MS) workup->purification analysis QC Analysis (LC-MS, UPLC) purification->analysis archiving Compound Library Archiving analysis->archiving end Biological Screening archiving->end

Figure 1. A generalized workflow for the parallel synthesis of a chemical library.

Core Reactions and Detailed Protocols

The following sections provide detailed protocols for the N-acylation and reductive amination of this compound in a parallel format. These protocols are designed to be robust and adaptable to a wide range of commercially available building blocks.

N-Acylation: Building Amide Libraries

N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a vast array of substituents that can modulate a compound's biological activity and properties. The reaction of the primary amino group of the isoxazole core with carboxylic acids or their activated derivatives provides a straightforward route to diverse amide libraries.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is highly efficient, has a low propensity for racemization (if chiral carboxylic acids are used), and the byproducts are water-soluble, facilitating purification.

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen for its excellent solvating properties for a wide range of reactants and reagents.

Experimental Protocol: Parallel N-Acylation

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.22 M stock solutions of each carboxylic acid from your library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.022 mmol, 1.1 equivalents) to each corresponding well.

    • Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 equivalents).

    • Initiate the reaction by adding 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 equivalents).

  • Reaction Incubation:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously for 5 minutes. Allow the layers to separate.

    • Carefully transfer the organic layer to a new 96-well plate. Repeat the extraction.

    • Combine the organic extracts and concentrate to dryness using a centrifugal evaporator.

    • The crude products can then be purified using high-throughput preparative HPLC-MS.

Data Presentation: Representative N-Acylation Reactions

Carboxylic AcidProduct StructureExpected Mass [M+H]⁺Purity (UPLC-MS)
Acetic Acid273.0>95%
Benzoic Acid335.0>95%
4-Methoxybenzoic Acid365.0>95%
Cyclohexanecarboxylic Acid341.1>95%
Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination provides a powerful method for forming C-N bonds and converting the primary amine of the isoxazole core into a diverse range of secondary amines. This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder and more selective than other borohydrides like sodium cyanoborohydride, and it is effective under slightly acidic conditions which favor imine formation.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable solvents for this reaction, as they are compatible with the reducing agent and effectively solubilize the reactants. Acetic acid is often added as a catalyst to promote imine formation.

Experimental Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE)

  • Glacial Acetic Acid

  • 96-well reaction plates with sealing mats

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare 0.24 M stock solutions of each aldehyde from your library in anhydrous DCE in a separate 96-well plate.

    • Prepare a solution of acetic acid in DCE (e.g., 5% v/v).

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective aldehyde stock solution (0.024 mmol, 1.2 equivalents) to each corresponding well.

    • Add 20 µL of the acetic acid solution.

    • Allow the mixture to stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • In a separate plate, weigh out sodium triacetoxyborohydride (9.3 mg, 0.044 mmol, 2.2 equivalents) into each well.

    • Carefully add the imine-containing reaction mixture from the first plate to the plate containing the STAB.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Parallel Work-up and Purification:

    • Quench the reactions by slowly adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of dichloromethane.

    • The organic layer is then separated, and the crude product is isolated and purified as described in the N-acylation protocol.

Reductive_Amination_Pathway start This compound imine Imine Intermediate start->imine + Aldehyde, H⁺ cat. aldehyde Aldehyde (R-CHO) aldehyde->imine product N-Substituted Secondary Amine imine->product + STAB stab Sodium Triacetoxyborohydride (STAB) stab->product

Figure 2. Reductive amination pathway.

Conclusion: Enabling Rapid Lead Discovery

The strategic use of this compound in parallel synthesis provides a powerful platform for the rapid generation of diverse chemical libraries. The robust and scalable protocols for N-acylation and reductive amination detailed in these notes empower medicinal chemists to efficiently explore structure-activity relationships and accelerate the journey from hit identification to lead optimization. The adaptability of these methods to automated platforms further enhances their utility in modern, high-throughput drug discovery environments.

References

  • Bogolubsky, A. V., Grishchenko, A., Pipko, S. E., Konovets, A., Chuprina, A., Tolmachev, A., Boyko, A. N., Chekotylo, A., & Lukin, O. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477. [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
  • Larock, R. C., & Waldo, J. P. (2008). Solution phase synthesis of a diverse library of highly substituted isoxazoles.
  • Ley, S. V., & Leach, A. G. (2002). Automated and parallel amide synthesis.
  • National University of Singapore. (2021). Novel automated production technique could revolutionise production of small molecules. European Pharmaceutical Review. [Link]

  • Patil, S., Sawant, S., & Dandawate, P. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127435.
  • Taylor & Francis Group. (2010). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1.
  • Waldo, J. P., Mehta, S., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • Wu, J., & Khan, S. A. (2021). Automated Synthesis of APIs and Derivatives through SPS-Flow Technology. Synfacts, 17(07), 0739.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminoisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common synthetic hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 5-aminoisoxazoles, providing causal explanations and actionable solutions.

Q1: My yield of 5-aminoisoxazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in 5-aminoisoxazole synthesis can stem from several factors, primarily related to reactant stability, reaction conditions, and the formation of side products. Let's break down the common culprits and their remedies.

  • Cause 1: Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition Routes) Nitrile oxides are key intermediates in many 5-aminoisoxazole syntheses, but they are also prone to dimerization to form furoxans, which reduces the amount available for the desired cycloaddition.[1]

    • Solution: Generate the nitrile oxide in situ in the presence of the dipolarophile (e.g., an enamine). This ensures that the nitrile oxide reacts as it is formed, minimizing the opportunity for dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl halides with a base like triethylamine or the dehydration of nitroalkanes.[2][3] The choice of base and solvent can significantly impact the rate of nitrile oxide formation versus its dimerization.[4]

  • Cause 2: Poor Regioselectivity The reaction between a β-ketonitrile and hydroxylamine can yield a mixture of 5-aminoisoxazole and the undesired 3-aminoisoxazole regioisomer.[5] The regiochemical outcome is highly sensitive to reaction conditions.

    • Solution: Careful control of pH is critical. The reaction of β-ketonitriles with hydroxylamine can be directed towards the 5-amino isomer under specific pH conditions.[5] Additionally, the 1,3-dipolar cycloaddition of nitrile oxides with enamines is often highly regioselective, favoring the formation of the 5-aminoisoxazole isomer.[2][3][5]

  • Cause 3: Suboptimal Reaction Conditions Temperature, solvent, and reaction time are crucial parameters that can significantly influence the reaction rate and the stability of reactants and products.

    • Solution: Systematically optimize these parameters. For instance, some cycloaddition reactions benefit from cooling to manage exotherms and prevent side reactions, while others may require gentle heating to proceed at a reasonable rate.[4][5] The choice of solvent can affect the solubility of reagents and the reaction pathway.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.[1]

  • Cause 4: Instability of Starting Materials or Product 5-aminoisoxazoles can be sensitive to prolonged heating or harsh pH conditions, leading to decomposition.[6]

    • Solution: Ensure the purity of your starting materials. For the product, minimize exposure to harsh conditions during workup and purification. Purification by column chromatography on silica gel or recrystallization are common methods.[2]

Q2: I'm observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

A2: Byproduct formation is a common challenge. The identity of the byproduct will depend on your specific synthetic route.

  • Common Byproduct 1: Furoxans (from Nitrile Oxide Dimerization) As mentioned, nitrile oxides can dimerize to form furoxans.[1] This is often observed when the nitrile oxide is generated too quickly or in the absence of a reactive dipolarophile.

    • Mitigation:

      • Slowly add the base used for nitrile oxide generation to maintain a low concentration of the intermediate.

      • Ensure the dipolarophile is present in a stoichiometric or slight excess amount from the beginning of the reaction.

      • Consider using a different method for nitrile oxide generation that is slower and more controlled.[2]

  • Common Byproduct 2: Regioisomers (e.g., 3-Aminoisoxazole) The formation of the incorrect isomer is a frequent issue, particularly in cyclocondensation reactions.[5]

    • Mitigation:

      • Adjust the pH of the reaction mixture. For the reaction of β-ketonitriles with hydroxylamine, basic conditions often favor the 5-aminoisoxazole isomer.[7]

      • Employ a more regioselective synthetic route, such as the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines.[2][3]

  • Common Byproduct 3: Products from Michael Addition In reactions involving α,β-unsaturated ketones, Michael addition of hydroxylamine can compete with the desired cyclization.[8]

    • Mitigation:

      • Optimize the reaction temperature and choice of base to favor the cyclization pathway.

Q3: My purification process is difficult, and I'm losing a lot of my product. What are some best practices for purifying 5-aminoisoxazoles?

A3: Effective purification is key to obtaining a high-purity final product with good recovery.

  • Technique 1: Column Chromatography Silica gel column chromatography is a widely used method for purifying 5-aminoisoxazoles.[2]

    • Best Practices:

      • Choose an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate). The polarity can be gradually increased to elute your product.

      • Use TLC to determine the optimal solvent system before running the column.

      • Avoid overloading the column, as this can lead to poor separation.

  • Technique 2: Recrystallization Recrystallization is an excellent method for obtaining highly pure crystalline products.

    • Best Practices:

      • Select a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of 5-aminoisoxazoles include ethanol or ethyl ether.[2]

      • Dissolve your crude product in the minimum amount of hot solvent to ensure saturation upon cooling.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Technique 3: Acid-Base Extraction The amino group in 5-aminoisoxazoles allows for purification via acid-base extraction.

    • Best Practices:

      • Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group and extract the product into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amino group and regenerate the free base, which can then be extracted back into an organic solvent.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-aminoisoxazoles.

Q1: What are the most common synthetic routes to 5-aminoisoxazoles?

A1: Several reliable methods exist for the synthesis of 5-aminoisoxazoles. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

  • Route 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine: This is a classical and straightforward approach where a β-ketonitrile is reacted with hydroxylamine, typically in the presence of a base.[7][10]

  • Route 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Enamines: This method is known for its high regioselectivity and efficiency in forming the 5-aminoisoxazole ring.[2][3] Nitrile oxides are generated in situ and react with an enamine dipolarophile.

  • Route 3: From Thiocarbamoylcyanoacetates and Hydroxylamine: This method provides a convenient synthesis of 5-aminoisoxazoles, particularly for aryl-substituted derivatives, with good yields.[11]

Q2: How does the choice of hydroxylamine source (free base vs. hydrochloride salt) affect the reaction?

A2: The choice between free hydroxylamine and its hydrochloride salt is an important consideration.

  • Hydroxylamine Hydrochloride: This is the more common and stable form of hydroxylamine.[12] When using the hydrochloride salt, a base must be added to the reaction mixture to generate the free hydroxylamine nucleophile in situ. The choice and stoichiometry of the base can influence the reaction pH and, consequently, the regioselectivity and reaction rate.[10]

  • Free Hydroxylamine: Using free hydroxylamine avoids the need for an additional base to neutralize the HCl. However, free hydroxylamine is less stable and can be more hazardous to handle.

In many protocols, hydroxylamine hydrochloride is preferred for its stability and ease of handling, with a base like sodium hydroxide, sodium acetate, or triethylamine added to the reaction.[13]

Q3: What analytical techniques are most useful for monitoring the progress of a 5-aminoisoxazole synthesis?

A3: Monitoring the reaction is crucial for determining the endpoint and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. By co-spotting the reaction mixture with the starting materials, you can visually assess the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of the conversion of starting materials and the yield of the product over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the 5-aminoisoxazole product. This is particularly useful for identifying intermediates and byproducts.

  • Mass Spectrometry (MS): MS can be coupled with HPLC (LC-MS) to confirm the mass of the desired product and identify any byproducts formed during the reaction.

Data and Protocols

Table 1: Comparison of Common Synthetic Routes to 5-Aminoisoxazoles
Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsKey AdvantagesKey Disadvantages
Cyclocondensation β-KetonitrilesHydroxylamine hydrochloride, Base (e.g., NaOH)Moderate to HighReadily available starting materials, straightforward procedure.[10]Potential for regioisomer formation.[5]
1,3-Dipolar Cycloaddition α-Cyanoenamines, Aldoximes or NitroalkanesBase (e.g., Triethylamine) or Dehydrating agentModerate to GoodHigh regioselectivity.[2][3]Requires synthesis of specific enamines.
From Thiocarbamoylcyanoacetates ThiocarbamoylcyanoacetatesHydroxylamineGoodGood yields for aryl-substituted derivatives.[11]Starting materials may not be commercially available.
Experimental Protocol: Synthesis of 3-methyl-5-aminoisoxazole from Acetyl Acetonitrile and Hydroxylamine

This protocol is a representative example of the cyclocondensation route.[10]

Step 1: Synthesis of Acetyl Acetonitrile

  • In a 500 mL reaction flask, cool a tetrahydrofuran (140 mL) solution of diisopropylamine (35.4 g, 0.35 mol) to below -30 °C.

  • Slowly add n-butyllithium (1.6 M in hexanes, 219 mL, 0.35 mol) while maintaining the temperature below -30 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

  • In a separate flask, dissolve acetonitrile (14.4 g, 0.35 mol) in dry tetrahydrofuran (50 mL) and cool to -78 °C.

  • Slowly add the LDA solution to the acetonitrile solution at -78 °C.

  • After stirring for 30 minutes, add ethyl acetate (30.8 g, 0.35 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 2N HCl until the pH is between 5 and 6.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield acetyl acetonitrile.[10]

Step 2: Cyclization to 3-methyl-5-aminoisoxazole

  • Dissolve acetyl acetonitrile (from Step 1) in ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in ethanol.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-5-aminoisoxazole.

Visualizing the Synthesis

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Yield of 5-Aminoisoxazole check_route Identify Synthetic Route start->check_route cyclo 1,3-Dipolar Cycloaddition check_route->cyclo Cycloaddition condense Cyclocondensation check_route->condense Condensation other Other Routes check_route->other Other nitrile_oxide Check Nitrile Oxide Generation cyclo->nitrile_oxide regio Check Regioselectivity condense->regio conditions Optimize Conditions (Temp, Solvent, Time) other->conditions furoxan Furoxan Formation? nitrile_oxide->furoxan in_situ Optimize in situ generation (slow base addition) furoxan->in_situ Yes no_furoxan Check Reaction Conditions furoxan->no_furoxan No in_situ->conditions no_furoxan->conditions isomer Isomer Mixture? regio->isomer ph_control Optimize pH isomer->ph_control Yes no_isomer Check Reaction Conditions isomer->no_isomer No ph_control->conditions no_isomer->conditions purity Check Starting Material Purity conditions->purity stability Assess Product Stability purity->stability end Improved Yield stability->end

Caption: Troubleshooting workflow for low yields.

Diagram 2: Key Synthetic Routes to 5-Aminoisoxazoles

G cluster_0 Cyclocondensation cluster_1 1,3-Dipolar Cycloaddition cluster_2 From Thio-precursors start1 β-Ketonitrile reagent1 Hydroxylamine + Base product 5-Aminoisoxazole start1->product [1] start2 α-Cyanoenamine reagent2 Nitrile Oxide (in situ) start2->product [2] start3 Thiocarbamoyl- cyanoacetate reagent3 Hydroxylamine start3->product [3]

Caption: Overview of major synthetic strategies.

References

  • Saad, H. A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(5), 346–353. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles 4a-i.[Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20888-20897. [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.[Link]

  • Aghapoor, K., et al. (2018). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 8(1), 1-10. [Link]

  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • Wołczański, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5633. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.[Link]

  • Das, B., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. [Link]

  • Krasavin, M. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(45), 29283-29303. [Link]

  • Singh, U. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33365-33389. [Link]

  • Google Patents. (1970).
  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(18), 6696. [Link]

  • Reddit. (2025). Amine release in synthesis (hydroxylamine hydrochloride).[Link]

  • Acar, U., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 43(6), 1633-1644. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.[Link]

  • Le, H. T., & Dudley, G. B. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 1826–1831. [Link]

  • ResearchGate. (n.d.). Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ.[Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids.[Link]

  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.[Link]

Sources

Technical Support Center: Synthesis of 3,5-Diarylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 3,5-Diarylisoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in 3,5-diarylisoxazole synthesis are a common issue stemming from several factors, from starting material quality to reaction kinetics. A systematic approach is crucial for diagnosis and optimization.[1][2]

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Chalcones: In the common chalcone-based route, ensure your chalcone intermediate is pure. Incomplete Claisen-Schmidt condensation or residual starting materials (acetophenone and benzaldehyde derivatives) can lead to a cascade of side reactions.[3] Recrystallize the chalcone prior to the cyclization step.

    • Hydroxylamine Hydrochloride: This reagent can degrade over time, especially if exposed to moisture. Use a fresh, dry supply. Its stability in solution can also be a factor, so prepare solutions fresh when possible.

  • Reaction Conditions:

    • Temperature and Time: The cyclization of chalcones with hydroxylamine is often refluxed for several hours.[4] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged heating can cause degradation of the product or starting materials. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Base Selection: The choice and stoichiometry of the base are critical. Strong bases like KOH or NaOH are commonly used to deprotonate hydroxylamine.[5] However, excess base can lead to side reactions. Weaker bases like sodium acetate are also employed and can sometimes offer milder conditions.[6] Titrate the amount of base carefully.

  • Intermediate Stability (1,3-Dipolar Cycloaddition Route):

    • If you are using a 1,3-dipolar cycloaddition approach, the in situ generated nitrile oxide is prone to dimerization to form furoxans, which is a major competing side reaction.[1][7] To minimize this, ensure the alkyne (dipolarophile) is present in sufficient concentration to trap the nitrile oxide as it forms. Slow, controlled generation of the nitrile oxide is key.

Below is a troubleshooting workflow to address low yield issues:

LowYieldTroubleshooting start Low or No Yield Observed verify_sm Verify Starting Material Quality (Purity via NMR, LC-MS) start->verify_sm optimize_cond Optimize Reaction Conditions (Temperature, Time, Base) verify_sm->optimize_cond If materials are pure sub_sm Recrystallize Chalcone Use Fresh Hydroxylamine HCl verify_sm->sub_sm check_intermediate Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) optimize_cond->check_intermediate If yield is still low sub_cond Monitor via TLC for optimal time Screen different bases (e.g., KOH, NaOAc) Vary solvent polarity optimize_cond->sub_cond sub_int Slow addition of nitrile oxide precursor Increase concentration of alkyne check_intermediate->sub_int end Improved Yield check_intermediate->end

Caption: A flowchart for troubleshooting low yields.

FAQ 2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a significant challenge, especially when using unsymmetrical chalcones or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic effects of the reactants.

Strategies for Controlling Regioselectivity:

  • In the Chalcone Route:

    • The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl precursor (the chalcone) and hydroxylamine is influenced by the electronic nature of the substituents on the aryl rings. The initial nucleophilic attack of hydroxylamine can occur at either the carbonyl carbon or the β-carbon of the enone system. The subsequent cyclization and dehydration determine the final regioisomer.

    • pH Adjustment: Acidic conditions can sometimes favor one isomer over the other by altering the reactivity of the nucleophile and the electrophilic centers of the chalcone.

  • In 1,3-Dipolar Cycloadditions:

    • Catalysis: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) principles can be extended to nitrile oxide cycloadditions to terminal alkynes, often leading to high regioselectivity for the 3,5-disubstituted isoxazole.[8]

    • Lewis Acids: The use of a Lewis acid, such as BF₃·OEt₂, can influence the electronic properties of the reactants and direct the cycloaddition to favor a specific regioisomer.[1]

The following decision tree can guide your efforts to improve regioselectivity:

RegioselectivityTroubleshooting start Mixture of Regioisomers Observed method Which Synthesis Method? start->method chalcone Chalcone + Hydroxylamine method->chalcone cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition chalcone_sol Modify Reaction Conditions: - Adjust pH (acidic vs. basic) - Change solvent polarity chalcone->chalcone_sol cycloaddition_sol Modify Reagents/Catalysts: - Use a Cu(I) catalyst for terminal alkynes - Add a Lewis acid (e.g., BF₃·OEt₂) - Modify electronic properties of alkyne or nitrile oxide precursor cycloaddition->cycloaddition_sol end Improved Regioselectivity chalcone_sol->end cycloaddition_sol->end FuroxanFormation cluster_0 Nitrile Oxide Dimerization R_CNO1 R-C≡N⁺-O⁻ TransitionState [3+3] Cycloaddition R_CNO1->TransitionState R_CNO2 R-C≡N⁺-O⁻ R_CNO2->TransitionState Furoxan Furoxan Dimer TransitionState->Furoxan

Sources

Technical Support Center: Synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Issue 1: Low or No Yield of the Final Product

Question: I am performing the synthesis of this compound, but my final yield is extremely low or I've isolated no product at all. What could be the cause?

Answer: Low or no yield can stem from issues in either the precursor synthesis (the chalcone or β-ketonitrile) or the final cyclization step. A systematic evaluation of your reaction is crucial.

Causality & Diagnosis:

  • Inefficient Precursor Formation: The overall yield is multiplicative. A poor yield in the first step will invariably lead to a poor final yield. The primary precursors are typically (E)-4-(3,5-dichlorophenyl)but-3-en-2-one (a chalcone analog) or 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (a β-ketonitrile).

    • Claisen-Schmidt Condensation (Chalcone): This reaction between 3,5-dichlorobenzaldehyde and acetone is base-catalyzed. Incomplete reaction can occur due to inactive catalyst, low temperature, or insufficient reaction time.

    • Claisen Condensation (β-Ketonitrile): The reaction of a methyl 3,5-dichlorobenzoate with acetonitrile requires a strong base (e.g., sodium ethoxide, sodium hydride). The base must be anhydrous and highly active to deprotonate the acetonitrile effectively.

  • Suboptimal Cyclization Conditions: The conversion of the precursor to the isoxazole ring with hydroxylamine is sensitive to pH, temperature, and solvent.

    • pH Control: The reaction's regioselectivity and rate are highly pH-dependent. An incorrect pH can halt the reaction or favor side products.

    • Hydroxylamine Inactivity: Hydroxylamine hydrochloride (NH₂OH·HCl) is the common reagent. It must be neutralized in situ or a base must be used in sufficient quantity to free the hydroxylamine nucleophile. Old or improperly stored hydroxylamine may have degraded.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield problems.

G start Low Yield Observed check_precursor Analyze Precursor Step: - TLC & NMR of crude chalcone/ β-ketonitrile intermediate. - Is starting material consumed? start->check_precursor precursor_ok Precursor formation is successful (>70% yield & purity). check_precursor->precursor_ok Yes precursor_bad Precursor step failed. (Low yield or complex mixture). check_precursor->precursor_bad No check_cyclization Analyze Cyclization Step: - Check pH of reaction mixture. - Verify integrity of hydroxylamine. - Monitor by TLC for new spots. precursor_ok->check_cyclization troubleshoot_precursor Troubleshoot Precursor Synthesis: - Check base activity (use fresh NaH/NaOH). - Ensure anhydrous conditions (for Claisen). - Optimize temperature & time. precursor_bad->troubleshoot_precursor end Yield Optimized troubleshoot_precursor->end cyclization_bad Cyclization step failed. check_cyclization->cyclization_bad No product formation troubleshoot_cyclization Troubleshoot Cyclization: - Adjust pH with base (e.g., KOH, NaOAc). - Use fresh NH₂OH·HCl. - Increase temperature or reflux time. cyclization_bad->troubleshoot_cyclization troubleshoot_cyclization->end G cluster_0 Precursor: 3-(3,5-dichlorophenyl)-3-oxopropanenitrile cluster_1 Reaction with NH₂OH cluster_2 Products precursor Ar-CO-CH₂-CN (Ar = 3,5-diCl-Ph) path_a Pathway A (Basic pH) N attacks C=O precursor->path_a path_b Pathway B (Acidic/Neutral pH) O attacks C≡N precursor->path_b product_5_amino Desired Product: 5-Amino-isoxazole path_a->product_5_amino product_3_amino Side Product: 3-Amino-isoxazole path_b->product_3_amino product_3_hydroxy Side Product: 3-Hydroxy-isoxazole path_b->product_3_hydroxy

Caption: Regioisomeric product formation pathways.

Protocol for Maximizing Regioselectivity:

  • Use a Base: Ensure the reaction is run in the presence of a base like potassium hydroxide, sodium acetate, or sodium carbonate. Refluxing the chalcone or β-ketonitrile with hydroxylamine hydrochloride in ethanol with an equivalent of KOH is a common and effective method. [1]2. Monitor pH: If possible, monitor the reaction pH and maintain it in the basic range (pH 8-10).

  • Solvent Choice: Polar protic solvents like ethanol or methanol generally favor the desired cyclization pathway under basic conditions.

How to Differentiate the Isomers:

Property5-Aminoisoxazole (Desired)3-Aminoisoxazole (Isomer)Key Differentiation Point
Melting Point Generally lowerGenerally higherA significant difference in melting points is a primary indicator. [2]
¹H NMR Isoxazole C4-H is a sharp singlet. NH₂ protons are typically a broad singlet.Isoxazole C4-H is also a singlet but may be in a slightly different chemical environment.The chemical shift of the isoxazole ring proton (C4-H) and the aromatic protons will differ slightly but consistently between isomers. Comparing with literature or a known standard is definitive. [2]
¹³C NMR The chemical shifts for the isoxazole ring carbons (C3, C4, C5) are distinct. C5, attached to the amino group, will be significantly shielded.C3, attached to the amino group, will be shielded, leading to a different spectral pattern compared to the 5-amino isomer.The carbon shifts provide unambiguous structural confirmation.
Issue 3: Formation of a "Double Condensation" Product in Chalcone Synthesis

Question: While synthesizing my chalcone precursor from 3,5-dichlorobenzaldehyde and acetone, my main product appears to have a much higher molecular weight than expected. What is this byproduct?

Answer: You are likely observing the formation of (1E, 4E)-1,5-bis(3,5-dichlorophenyl)penta-1,4-dien-3-one , a symmetrical "dibenzalacetone" analog. This occurs because acetone has acidic α-hydrogens on both sides of the carbonyl group. After the first Claisen-Schmidt condensation, the resulting chalcone can be deprotonated at its methyl group to form another enolate, which then reacts with a second molecule of 3,5-dichlorobenzaldehyde. [3][4][5]

G acetone Acetone (CH₃-CO-CH₃) chalcone Desired Chalcone (Product A) Ar-CH=CH-CO-CH₃ acetone->chalcone + 1 eq. Ar-CHO aldehyde 3,5-Dichlorobenzaldehyde (Ar-CHO) aldehyde->chalcone dibenzalacetone Side Product (Product B) Ar-CH=CH-CO-CH=CH-Ar aldehyde->dibenzalacetone base Base (e.g., NaOH) base->acetone base->chalcone chalcone->dibenzalacetone + 1 eq. Ar-CHO (Excess Aldehyde or Long Reaction Time)

Caption: Formation of mono- and di-condensation products.

Prevention and Removal Protocol:

  • Control Stoichiometry: Use a molar excess of acetone relative to the aldehyde (e.g., 2-5 equivalents of acetone). This increases the statistical probability that the aldehyde will react with acetone rather than the already-formed chalcone.

  • Aldehyde Addition: Add the 3,5-dichlorobenzaldehyde slowly to the mixture of acetone and base. This ensures that the aldehyde concentration is always low, minimizing the rate of the second condensation.

  • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can provide better kinetic control and reduce the formation of the thermodynamically stable double condensation product. [6]4. Purification: The desired mono-condensation product (chalcone) and the di-condensation product have significantly different polarities and molecular weights. They can typically be separated by:

    • Recrystallization: The di-condensation product is often less soluble and may crystallize out first from a suitable solvent system (e.g., ethanol/water).

    • Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is very effective for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

Two primary routes are well-established:

  • Route 1 (via β-Ketonitrile): This involves a Claisen-type condensation between a 3,5-dichlorophenyl ester (e.g., methyl 3,5-dichlorobenzoate) and acetonitrile using a strong base, followed by cyclization of the resulting 3-(3,5-dichlorophenyl)-3-oxopropanenitrile with hydroxylamine. This route often provides better control over regioselectivity if the cyclization is performed under basic conditions. [7][8]2. Route 2 (via Chalcone): This involves a Claisen-Schmidt condensation of 3,5-dichlorobenzaldehyde with acetone to form an α,β-unsaturated ketone, which is then cyclized with hydroxylamine. [1]This route is often straightforward but requires careful control of the aldol condensation to prevent side products.

The choice often depends on the availability and cost of the starting materials. Route 1 is generally preferred for achieving high regiochemical purity.

Q2: I see an additional byproduct that is not an isomer during the cyclization from my chalcone precursor. What could it be?

If you are starting from the chalcone (E)-4-(3,5-dichlorophenyl)but-3-en-2-one, hydroxylamine can act as a nucleophile in a 1,4-conjugate addition (Michael addition) across the double bond. [9][10]If this intermediate does not proceed to cyclize efficiently to the isoxazole (or the related isoxazoline), it may be isolated as a stable side product. This is more likely if the reaction conditions (e.g., temperature, pH) are not optimal for the subsequent intramolecular cyclization step. To mitigate this, ensure you are using reflux conditions and a suitable base to promote the full cyclization cascade.

Q3: How can I effectively purify the final this compound product?

Purification typically involves the following steps:

  • Aqueous Workup: After the reaction, quench the mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Recrystallization: This is the most common method. The crude solid can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes. This is often effective at removing less-polar byproducts like unreacted chalcone or more-polar impurities.

  • Column Chromatography: If recrystallization fails to remove isomeric impurities or other byproducts with similar solubility, silica gel column chromatography is the definitive method. A gradient elution with a hexane/ethyl acetate mixture is typically effective. Monitor the fractions by TLC to isolate the pure product.

Q4: What are the critical safety precautions for this synthesis?

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon) and quench carefully. Sodium ethoxide and sodium hydroxide are highly corrosive.

  • Solvents: Organic solvents like ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • General Practices: Always consult the Safety Data Sheet (SDS) for every chemical before use.

References

  • Al-Jaber, N. A., et al. (2012). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 16(1). Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. UMSL. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. Retrieved from [Link]

  • Reyes-Mayorga, J., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences. Retrieved from [Link]

  • New Drug Approvals. (n.d.). ALTERNATIVE METHOD FOR SYNTHESIS AND MECHANISM OF 2-(1,3-DITHIAN-2-YLIDENE)-ACETONITRILE. New Drug Approvals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Retrieved from [Link]

  • CORE. (2012). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Retrieved from [Link]

  • Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(3,5-dichlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Filo. (2024). underset { \left( \mathrm { C }. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-5-isoxazolecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Cyclization of 3-Oxopropanenitriles with α,β-Unsaturated Amides by Manganese(III) Acetate. Regio- and Stereoselective Synthesis of 4-Cyano-2,3-dihydrofuran-3-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of...a Potent...Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Welcome to the technical support center for isoxazole ring formation. As a Senior Application Scientist, I understand that while the synthesis of isoxazoles is a cornerstone of heterocyclic chemistry, the path to a high-yielding, regioselective, and clean reaction is often paved with challenges. This guide is designed to be your at-the-bench resource, providing in-depth troubleshooting advice and answers to frequently asked questions. My goal is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the most common issues encountered during isoxazole synthesis. Each problem is followed by a systematic guide to its resolution.

Problem 1: Low or No Yield of the Desired Isoxazole

This is one of the most frequent and frustrating issues. A low yield can be attributed to several factors, from the quality of your starting materials to the stability of key intermediates.[1]

  • Potential Cause 1: Poor Quality or Reactivity of Starting Materials.

    • Expert Insight: The purity of your starting materials is paramount. For instance, in the Claisen isoxazole synthesis, the 1,3-dicarbonyl compound's reactivity can be influenced by its keto-enol tautomeric equilibrium.[1] In 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]

    • Solution:

      • Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

      • For 1,3-dipolar cycloadditions, ensure your alkyne is free of impurities that could interfere with the reaction.

      • When using aldoximes to generate nitrile oxides, confirm their integrity, as they can be prone to degradation.

  • Potential Cause 2: Inefficient in situ Generation of Nitrile Oxide.

    • Expert Insight: The 1,3-dipolar cycloaddition is a powerful tool for isoxazole synthesis, but its success hinges on the efficient generation of the nitrile oxide intermediate.[2][3] Common methods include the dehydration of nitroalkanes and the oxidation of aldoximes.[4][5] The choice of precursor and oxidizing agent is crucial.[5]

    • Solution:

      • Optimize Oxidant/Dehydrating Agent: For aldoxime oxidation, reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are effective.[5][6] A combination of NaCl/Oxone has also been reported as a green and efficient alternative.[5] For dehydration of primary nitro compounds, bases like DABCO can be effective.

      • Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of the oxidizing or dehydrating agent may be necessary, but a large excess can lead to side reactions.

  • Potential Cause 3: Dimerization of Nitrile Oxide.

    • Expert Insight: Nitrile oxides are highly reactive and can undergo self-condensation to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that significantly reduces the yield of the desired isoxazole.[1][5][7] This is especially problematic at high concentrations of the nitrile oxide.[1]

    • Solution:

      • In situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (alkyne) to ensure it reacts preferentially in the desired cycloaddition.[1]

      • Slow Addition: Slowly add the nitrile oxide precursor (e.g., aldoxime and oxidant) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, minimizing dimerization.[1]

      • Excess Alkyne: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.

  • Potential Cause 4: Suboptimal Reaction Conditions.

    • Expert Insight: Temperature, solvent, and reaction time are critical parameters that must be optimized for each specific substrate combination.[1]

    • Solution:

      • Temperature Control: Some reactions may require initial low temperatures to control the generation of the nitrile oxide, followed by warming to facilitate the cycloaddition.[1]

      • Solvent Screening: The polarity of the solvent can influence reaction rates and even regioselectivity. Screen a range of solvents with different polarities (e.g., THF, CH3CN, EtOH, water).[1]

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Insufficient reaction time will result in low conversion, while prolonged times can lead to product degradation.[1]

Problem 2: Formation of a Mixture of Regioisomers

Regioselectivity is a significant challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles.[1] The formation of both 3,5- and 3,4-disubstituted isomers (or other regioisomers) can complicate purification and reduce the yield of the desired product.[6]

  • Expert Insight: The regiochemical outcome of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[8] In the Claisen synthesis, the pH of the reaction medium can significantly influence the isomeric ratio.[1]

  • Solution Strategies:

    • For 1,3-Dipolar Cycloadditions:

      • Catalyst Selection: Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes with high regioselectivity.[9] Ruthenium catalysts have also been employed for this purpose.[9]

      • Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Experiment with a range of protic and aprotic solvents.[1]

      • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes control the regioselectivity.[1]

      • Substrate Modification: Modifying the electronic properties of the substituents on the alkyne or the nitrile oxide precursor can steer the reaction towards the desired isomer.

    • For Claisen Isoxazole Synthesis:

      • pH Control: Carefully control the pH of the reaction mixture. Acidic conditions often favor one regioisomer over the other.[1][10]

      • Use of β-Enamino Diketones: Employing β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiochemical control.[1]

Problem 3: Product Decomposition During Workup or Purification

The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, leading to loss of product during isolation.[1][3]

  • Expert Insight: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic, reductive, or photochemical conditions.[1][11] Certain transition metals can also catalyze this cleavage.[1]

  • Solution:

    • Milder Workup: Avoid strongly acidic or basic conditions during the workup. Use a mild aqueous wash (e.g., saturated NaHCO₃ or dilute HCl) if necessary.

    • Avoid Harsh Reductive Conditions: Be cautious with strong reducing agents. For example, catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

    • Protection from Light: If you suspect photochemical decomposition, protect your reaction and product from light.[1]

    • Purification Strategy: For purification, column chromatography is common. A systematic screening of solvent systems by TLC is recommended to achieve optimal separation.[1] In some cases, adding a small amount of acid or base to the eluent can improve separation.[1] If the product is a solid, crystallization can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles?

A1: The two most versatile and widely used methods for constructing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][2][3] This method is often highly efficient and can be regioselective, especially with the use of catalysts.[12][13]

  • Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen Isoxazole Synthesis): This is a condensation reaction between a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[1][11]

Q2: Can I use microwave irradiation to accelerate my isoxazole synthesis?

A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating isoxazole formation, often leading to shorter reaction times and improved yields.[1][14] It is particularly useful for 1,3-dipolar cycloaddition reactions.[1]

Q3: What are some key safety considerations when synthesizing isoxazoles?

A3: Standard laboratory safety protocols should always be followed. Specific hazards to be aware of in isoxazole synthesis include:

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and potentially explosive. Handle with care and appropriate personal protective equipment.

  • Oxidizing Agents: Many of the reagents used to generate nitrile oxides are strong oxidizers. Avoid contact with flammable materials.

  • Nitrile Oxides: While typically generated in situ, nitrile oxides are reactive and potentially hazardous. Ensure your reaction is well-ventilated.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • To a stirred solution of the terminal alkyne (1.0 eq.), CuI (0.05 eq.), and a suitable base (e.g., Et₃N, 1.2 eq.) in a solvent such as THF or CH₂Cl₂ is added a solution of the aldoxime (1.1 eq.) and an oxidizing agent (e.g., NCS, 1.1 eq.) in the same solvent dropwise over 1-2 hours at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Data Summary

Table 1: Common Catalysts for 1,3-Dipolar Cycloaddition

Catalyst SystemCatalyst Loading (mol%)Typical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Copper(I) Iodide (CuI)5THF605~85-95[15]
DABCO20Water8024~70-80[15]
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92[15]

Note: Yields and reaction conditions are illustrative and may vary based on specific substrates and experimental setups. The data serves as a comparative benchmark.[15]

Visualizing the Process

Diagram 1: General Workflow for Troubleshooting Low Yields

Caption: A decision-making flowchart for troubleshooting low yields in isoxazole synthesis.

Diagram 2: Key Strategies for Controlling Regioselectivity

Caption: Strategies to improve regioselectivity in isoxazole synthesis.

I am confident that this guide will serve as a valuable resource in your endeavors to synthesize isoxazole-containing molecules. Should you have any further questions or require more specific guidance, please do not hesitate to reach out.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Hansen, M. R., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Retrieved from [Link]

  • García-Vázquez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Retrieved from [Link]

  • van der Wal, S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Retrieved from [Link]

  • van der Wal, S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Retrieved from [Link]

  • Newton, C. G., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Retrieved from [Link]

  • Mori, K., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Recyclability of the catalyst for the synthesis of isoxazole and isoxazoline. Retrieved from [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Reddy, G. S. K., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Retrieved from [Link]

  • Wang, H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Jones, C. W., et al. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and reactions of isoxazole derivative for biological evaluation. Retrieved from [Link]

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Technical Support Center: 5-Aminoisoxazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminoisoxazole purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of 5-aminoisoxazole and its derivatives. The information herein is structured in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield and Product Loss

Question: My final yield of 5-aminoisoxazole after purification is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can arise from several factors throughout the synthesis and purification process. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of 5-aminoisoxazoles can sometimes be incomplete or accompanied by the formation of byproducts, such as regioisomers or dimerization products of nitrile oxides, which reduces the overall yield of the desired product.[3]

    • Troubleshooting:

      • Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and confirm the complete consumption of starting materials.[3]

      • Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and the rate of reagent addition can minimize side reactions. For instance, in reactions involving nitrile oxides, slow addition of the precursor at lower temperatures can suppress dimerization.[3][4]

  • Product Decomposition: 5-Aminoisoxazole and its derivatives can be sensitive to certain conditions, leading to degradation during work-up or purification.

    • Troubleshooting:

      • Assess Stability: If degradation is suspected, perform stability tests on a small scale under the conditions used for purification (e.g., pH, temperature, solvent).

      • Milder Conditions: Employ milder purification techniques. For example, avoid excessively high temperatures during solvent evaporation and use buffered aqueous solutions during extractions if the compound is pH-sensitive.

  • Inefficient Extraction: Poor partitioning of 5-aminoisoxazole into the organic phase during aqueous work-up can lead to significant product loss.

    • Troubleshooting:

      • Solvent Selection: Ensure the chosen organic solvent (e.g., ethyl acetate, methylene chloride) has a high affinity for your specific 5-aminoisoxazole derivative.[5][6]

      • pH Adjustment: The basicity of the amino group means the compound's solubility is pH-dependent. Adjusting the pH of the aqueous layer can significantly impact extraction efficiency. For a basic compound like 5-aminoisoxazole, ensuring the aqueous layer is basic during extraction into an organic solvent can improve partitioning.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.

  • Loss During Recrystallization: While an effective purification method, recrystallization can lead to yield loss if not optimized.

    • Troubleshooting:

      • Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of aminoisoxazoles include benzene, water, and ethanol/water mixtures.[5][7]

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities and reduce the recovery of the desired compound.

      • Concentration of Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of the product. Concentrating the mother liquor and performing a second crystallization can improve the overall yield.

Section 2: Persistent Impurities

Question: After purification by column chromatography, my 5-aminoisoxazole is still contaminated with impurities. How can I improve the separation?

Answer: The presence of persistent impurities after chromatographic purification often points to issues with the separation conditions or the presence of co-eluting compounds.

Common Impurities:

  • Regioisomers: The synthesis of substituted isoxazoles can often lead to the formation of regioisomers, which may have very similar polarities, making them difficult to separate.[3][4]

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials may be carried through the work-up.

  • Byproducts: Dimerization products (e.g., furoxans from nitrile oxides) or other side-products from the synthesis can be common contaminants.[3]

Troubleshooting Workflow for Chromatographic Purification:

start Impure Product After Chromatography tlc Analyze by TLC with Different Solvent Systems start->tlc separation Good Separation on TLC? tlc->separation column Optimize Column Chromatography Conditions separation->column Yes no_separation Poor Separation on TLC separation->no_separation No gradient Consider Gradient Elution column->gradient re_purify Re-purify Product gradient->re_purify end Pure Product re_purify->end alternative Consider Alternative Purification Method no_separation->alternative recrystallization Recrystallization alternative->recrystallization extraction Acid-Base Extraction alternative->extraction recrystallization->end extraction->end

Caption: Troubleshooting workflow for improving chromatographic separation.

Detailed Strategies:

  • Solvent System Screening (TLC): Before attempting another column, systematically screen various solvent systems using TLC.[1]

    • Start with common solvent mixtures like ethyl acetate/hexane or dichloromethane/methanol.

    • Vary the polarity gradually to find the optimal separation between your product and the impurities.

    • The addition of a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid, can sometimes improve peak shape and resolution.[1]

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is most common, consider other stationary phases like alumina if separation on silica is poor.

    • Gradient Elution: If isocratic elution (a constant solvent mixture) fails to provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective in resolving compounds with different polarities.[8]

    • Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing impurities, especially if the desired product is highly crystalline and the impurities are not.

    • Acid-Base Extraction: The basic amino group of 5-aminoisoxazole allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The 5-aminoisoxazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

Section 3: Product Characterization and Purity Analysis

Question: How can I confidently assess the purity of my 5-aminoisoxazole sample?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation ProvidedKey Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment (area %); detection of non-volatile impurities.A C18 reverse-phase column is often suitable. A mobile phase of acetonitrile and water with an additive like formic or phosphoric acid is a good starting point.[9][10]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation; detection of proton- and carbon-containing impurities.¹H and ¹³C NMR spectra can confirm the correct structure and identify impurities with distinct signals. The chemical shifts will differ between isomers (e.g., 3-amino vs. 5-aminoisoxazole).[11]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines separation with mass analysis; confirms the molecular weight of the main component and impurities.Provides the molecular ion peak, confirming the mass of the product and helping to identify unknown impurities.[4]
Melting Point A sharp melting point range close to the literature value suggests high purity.A broad or depressed melting point indicates the presence of impurities. For example, substantially pure 5-amino-3,4-dimethylisoxazole has a melting point of 120-122 °C.[7]

Experimental Protocol: Purity Analysis by HPLC

This protocol is a general guideline and may require optimization for specific 5-aminoisoxazole derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A typical starting condition is an isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.[10]

  • Detection: UV detector set at an appropriate wavelength (e.g., 230 nm).[10]

  • Sample Preparation: Dissolve a small amount of the purified 5-aminoisoxazole in the mobile phase or a compatible solvent.

  • Injection: Inject 10 µL of the sample solution.[10]

  • Analysis: The purity can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

References

  • SIELC Technologies. (n.d.). Separation of 5-Amino-3,4-dimethylisoxazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Challenges in the scale-up of 5-aminoisoxazole production.
  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • BenchChem. (2025). Overcoming regioselectivity issues in 5-aminoisoxazole synthesis.
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.
  • NIH. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • NEB. (n.d.). FAQ: My purification failed and/or why is my yield lower than expected?.
  • Solubility of Things. (n.d.). Isoxazole.
  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
  • BenchChem. (2025). Aminoisoxazole: A Comparative Guide for Researchers.

Sources

Technical Support Center: Overcoming Poor Solubility of Dichlorophenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant formulation challenge of poor aqueous solubility in dichlorophenyl isoxazole compounds. As a class of molecules with considerable therapeutic potential, their inherent lipophilicity and crystalline nature often hinder progress in preclinical and clinical development. This guide provides researchers, scientists, and drug development professionals with a structured approach to understanding and systematically overcoming these solubility hurdles. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific compound.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of dichlorophenyl isoxazole compounds.

Q1: Why do my dichlorophenyl isoxazole compounds consistently show poor water solubility?

A1: The poor aqueous solubility of this class of compounds is not accidental; it is rooted in their fundamental molecular structure. Several key factors contribute to this challenge:

  • High Lipophilicity: The structure is dominated by two key components: an aromatic isoxazole ring and a dichlorinated phenyl ring. Both are inherently hydrophobic (water-repelling). The presence of two chlorine atoms further increases the molecule's lipophilicity, often resulting in a high LogP value. This nonpolar character makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Crystalline Stability: The planar and rigid nature of the aromatic rings allows the molecules to pack efficiently into a stable crystal lattice. This strong, ordered arrangement means that a significant amount of energy is required to break apart the crystal and allow individual molecules to be solvated by water. This is a primary reason why many promising drug candidates fail.[1]

  • Lack of Ionizable Groups: Unless other functional groups are present, the core dichlorophenyl isoxazole structure lacks readily ionizable centers. Ionization is a key mechanism for achieving aqueous solubility.[2] For a drug to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from the molecule's interaction with the solvent.

Q2: What are the essential first steps to characterize the solubility of a new dichlorophenyl isoxazole derivative?

A2: Before attempting to enhance solubility, you must first quantify the problem. A proper characterization will guide your formulation strategy.

  • Determine Kinetic vs. Thermodynamic Solubility: It's crucial to distinguish between these two measurements.

    • Kinetic Solubility: Measures the concentration of a compound before it starts to precipitate from a solution created by adding the compound from a high-concentration DMSO stock. It's a high-throughput assessment of how "quickly" a compound dissolves and precipitates.

    • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate (typically 24-48 hours), and then measuring the concentration of the dissolved compound. This value represents the maximum stable concentration.

  • Establish a pH-Solubility Profile: The solubility of compounds with weakly acidic or basic functional groups can be highly dependent on pH.[3][4] Even if your core structure isn't ionizable, minor substitutions can introduce a pKa.

    • Method: Measure the thermodynamic solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).

    • Interpretation: A significant change in solubility with pH indicates the presence of an ionizable group. This information is critical, as pH modification can be the simplest and most effective initial strategy.[2] Weakly basic compounds are more soluble at lower pH, while weakly acidic compounds are more soluble at higher pH.[3][5]

Q3: How might the substitution pattern of the two chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro) on the phenyl ring influence solubility?

A3: The specific substitution pattern can have a subtle but important impact on the compound's physicochemical properties, including its melting point and crystal packing energy, which in turn affect solubility. While a definitive prediction is difficult without experimental data, we can infer potential trends based on molecular symmetry and intermolecular interactions:

  • Symmetry: A more symmetrical molecule, such as a 3,5-dichlorophenyl derivative, may pack more efficiently into a crystal lattice than a less symmetrical one like a 2,4- or 2,6-dichloro derivative. This more stable crystal lattice would require more energy to break, potentially leading to lower solubility.

  • Dipole Moment: The arrangement of the polar C-Cl bonds affects the overall molecular dipole moment. This can influence how the molecule interacts with itself in the solid state and with polar solvents.

Ultimately, this is an experimental question. If you are working with multiple isomers, characterizing the thermodynamic solubility and melting point of each is essential to understand their structure-property relationships.

Part 2: Troubleshooting Guides & Solution Pathways

Once you have characterized the baseline solubility of your compound, you can explore various enhancement strategies. We have organized these from the simplest to the more complex, resource-intensive methods.

Guide 1: Foundational Strategies - The First Line of Attack

These techniques are often the quickest and most straightforward to implement in an early-stage research setting.

Strategy 1.1: pH Modification
  • Underlying Principle: If your pH-solubility profile reveals an ionizable group, you can exploit the Henderson-Hasselbalch equation. By adjusting the pH of the solution to be approximately 2 units away from the compound's pKa, you can ensure that >99% of the compound is in its more soluble, ionized form.[2]

  • When to Use: This is the preferred method for any dichlorophenyl isoxazole derivative that exhibits pH-dependent solubility. It is particularly effective for compounds intended for in vitro assays where the buffer composition can be easily controlled.

  • Limitations: This approach is less viable for in vivo applications, as the physiological environment will dictate the pH. However, incorporating acidic or basic excipients into a solid dosage form can create a more favorable "micro-pH" environment around the dissolving drug particle.[6]

Strategy 1.2: Co-solvency
  • Underlying Principle: Poorly soluble compounds like dichlorophenyl isoxazoles are often soluble in organic solvents. A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity.[7] This new solvent system is more favorable for solvating hydrophobic molecules. The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8]

  • When to Use: Co-solvents are a workhorse for preparing stock solutions and formulations for in vitro and early-stage in vivo studies.

  • Common Co-solvents: A screening process is necessary to find the optimal co-solvent and concentration for your specific compound.

Co-solventKey Properties & Considerations
Ethanol Strong solubilizing power for many organics. Can cause cellular stress at higher concentrations.
Propylene Glycol (PG) Good solubilizer, lower toxicity than ethanol. Can form viscous solutions.
Polyethylene Glycol 400 (PEG 400) Excellent solubilizer for very nonpolar compounds. High viscosity. Generally safe.[8]
Dimethyl Sulfoxide (DMSO) Exceptional solubilizing power. Used almost universally for initial stock solutions. Can have biological effects and permeability enhancement properties.
N-Methyl-2-pyrrolidone (NMP) Strong solubilizer, but toxicity concerns limit its use primarily to preclinical studies.
Experimental Protocol: Co-solvent Solubility Screening

This protocol outlines a straightforward method to determine the most effective co-solvent for your compound.

  • Preparation: Prepare 100% stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400). Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Mixture Formulation: Create a series of co-solvent/buffer mixtures. For each co-solvent, prepare vials with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 40%, 60%, 80% v/v in buffer).

  • Equilibration: Add an excess amount of your solid dichlorophenyl isoxazole compound to each vial. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Shaking/Agitation: Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the measured solubility (in µg/mL or µM) against the percentage of co-solvent for each system tested. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.

Guide 2: Advanced Formulation Technologies

If foundational strategies are insufficient to meet your target concentration, more advanced formulation approaches are required. These methods often involve specialized equipment and excipients.

Strategy 2.1: Surfactant-Mediated Solubilization (Micellar Systems)
  • Underlying Principle: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[9] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire structure to be dispersed in water.[10]

  • When to Use: This is a powerful technique for significantly increasing the aqueous concentration of highly lipophilic compounds. It is widely used in both research and commercial formulations.[11]

  • Common Surfactants:

SurfactantTypeKey Properties & Considerations
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity. Common in parenteral formulations.
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80, often used in biologics formulations.
Poloxamers (Pluronic®) Non-ionicTriblock copolymers with thermo-responsive properties.
Sodium Lauryl Sulfate (SLS) AnionicVery strong solubilizer, but can cause irritation. Primarily used in oral dosage forms.
Solutol® HS 15 Non-ionicMacrogol 15 hydroxystearate. Effective solubilizer for parenteral use.
Strategy 2.2: Complexation with Cyclodextrins
  • Underlying Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate a "guest" molecule, such as a dichlorophenyl isoxazole, within their nonpolar cavity if the guest has the appropriate size and geometry.[13] This "inclusion complex" shields the hydrophobic part of the drug from water, rendering the entire complex water-soluble.[14]

  • When to Use: When you need to create a true solution of the drug, often for parenteral administration. It is also effective at stabilizing drugs against degradation.[15]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD): Most common due to its cavity size, but has limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and an improved safety profile, making it the most widely used in pharmaceutical formulations.[13]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility and an excellent safety profile, enabling high drug concentrations.

Experimental Protocol: Phase-Solubility Study with Cyclodextrins

This protocol is essential for determining if a cyclodextrin can solubilize your compound and in what ratio they form a complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 80, 120 mM HP-β-CD).

  • Equilibration: Add an excess of your solid dichlorophenyl isoxazole compound to each cyclodextrin solution.

  • Shaking/Agitation: Seal the vials and agitate at a constant temperature for 48-72 hours to ensure equilibrium.

  • Sample Processing & Analysis: Follow steps 5-7 from the co-solvent protocol above.

  • Data Interpretation: Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).

    • A-type Diagram: A linear relationship indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the binding constant. This is the ideal outcome.

    • B-type Diagram: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble drug-cyclodextrin complex at higher cyclodextrin concentrations.[16]

Strategy 2.3: Amorphous Solid Dispersions (ASDs)
  • Underlying Principle: This strategy tackles the problem of crystal lattice energy. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the drug is forced into a high-energy, amorphous (non-crystalline) state.[17] When this solid dispersion is introduced to water, the polymer dissolves quickly, releasing the drug molecules in a transiently supersaturated state, which can significantly enhance absorption.[1][18]

  • When to Use: For oral drug delivery of BCS Class II compounds (high permeability, low solubility). This is a very common and commercially successful strategy.[19]

  • Common Polymeric Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Copolymers like PVP/VA.

  • Preparation Methods:

    • Solvent Evaporation/Spray Drying: Both drug and polymer are dissolved in a common organic solvent, which is then rapidly evaporated, trapping the drug in the polymer matrix.

    • Hot-Melt Extrusion (HME): Drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.

Strategy 2.4: Nanosuspensions
  • Underlying Principle: This is a physical modification technique that dramatically increases the surface area of the drug particles by reducing their size to the nanometer range (<1000 nm). According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area. The increased surface area and curvature of nanoparticles also lead to an increase in the saturation solubility of the drug.[20][21]

  • When to Use: For compounds that are very poorly soluble across the entire pH range and are difficult to formulate using other methods. Nanosuspensions are versatile and can be used for oral, parenteral, and other routes of administration.[22]

  • Preparation Methods:

    • Media Milling (Top-Down): High-energy milling with ceramic beads physically breaks down drug microparticles into nanoparticles.

    • High-Pressure Homogenization (Top-Down): A suspension of the drug is forced through a very small gap at high pressure, causing cavitation and particle size reduction.[14][23]

Strategy 2.5: Lipid-Based Drug Delivery Systems (LBDDS)
  • Underlying Principle: This approach is ideal for highly lipophilic dichlorophenyl isoxazole compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[24] These formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are designed to spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract.[25][26] This keeps the drug in a dissolved state and presents it for absorption in a highly dispersed form.[27]

  • When to Use: For oral delivery of highly lipophilic (high LogP) compounds. LBDDS can also enhance absorption through lymphatic pathways, bypassing first-pass metabolism.[28]

Part 3: Visualization & Strategy Selection

The choice of a solubility enhancement technique is a multi-factorial decision. The following diagrams and table are designed to guide your selection process.

Workflow for Solubility Troubleshooting

This diagram illustrates a logical progression for addressing solubility issues, from initial characterization to advanced formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Advanced Formulations start New Dichlorophenyl Isoxazole Compound char Measure Thermodynamic & pH-Solubility Profile start->char decision_ph Is Solubility pH-Dependent? char->decision_ph strategy_ph pH Modification (for in vitro) decision_ph->strategy_ph Yes strategy_cosolvent Screen Co-solvents (PG, PEG, EtOH) decision_ph->strategy_cosolvent No decision_cosolvent Target Conc. Achieved? strategy_ph->decision_cosolvent advanced Proceed to Advanced Formulation decision_cosolvent->advanced No success Target Solubility Achieved Proceed with Experiment decision_cosolvent->success Yes strategy_cosolvent->decision_cosolvent decision_logp LogP > 4 and Thermally Stable? advanced->decision_logp strategy_lipid Lipid-Based Systems (SEDDS/SMEDDS) decision_logp->strategy_lipid Yes strategy_asd Solid Dispersions (HME/Spray Dry) decision_logp->strategy_asd No strategy_cyclo Cyclodextrin Complexation strategy_asd->strategy_cyclo strategy_nano Nanosuspension strategy_cyclo->strategy_nano

Caption: Decision tree for selecting a solubility enhancement strategy.

Conceptual Overview of Key Mechanisms

This diagram illustrates the core concepts behind the advanced formulation strategies.

G Drug Poorly Soluble Drug Crystal Micelle Micelle Drug->Micelle Surfactant Encapsulation Cyclo Cyclodextrin Complex Drug->Cyclo Inclusion Complexation SD Solid Dispersion Drug->SD Amorphous Dispersion Drug_M Drug Drug_C Drug Drug_SD1 D Drug_SD2 D Drug_SD3 D

Sources

Technical Support Center: Navigating the Stability of 5-Aminoisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminoisoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. While 5-aminoisoxazoles are key building blocks in numerous biologically active molecules, their inherent chemical liabilities can present significant challenges during synthesis, purification, formulation, and storage.[1][2]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind the stability issues and offer robust, actionable protocols to help you anticipate and overcome these experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-aminoisoxazole derivative seems to be degrading during aqueous workup or purification. What is the most likely cause?

Answer: The most probable cause is hydrolytic instability, which is highly dependent on the pH of your aqueous solution. The isoxazole ring, particularly the weak N-O bond, is susceptible to cleavage under both strongly acidic and basic conditions.[3][4]

  • Mechanism Insight (Causality):

    • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 8), the isoxazole ring can undergo cleavage. Studies on related isoxazole structures, such as leflunomide, demonstrate that base-catalyzed ring opening is a significant degradation pathway, yielding products like α-cyanoenols.[5] This process is often accelerated at higher temperatures.[5] For instance, the degradation of some isoxazolylnaphthoquinone derivatives is markedly faster in alkaline pH.[4]

    • Acid-Catalyzed Hydrolysis: In strongly acidic media (pH < 2), the ring is also prone to hydrolysis. The reaction is catalyzed by protons, leading to ring-opened intermediates. While many isoxazoles show maximum stability in the neutral pH range, significant degradation can occur at the extremes.[4][5]

  • Troubleshooting Steps:

    • Monitor pH During Workup: Always check the pH of your aqueous layers during extraction. If you are using an acid or base wash, neutralize the organic layer immediately afterward with a brine wash until the aqueous phase is neutral (pH ~7).

    • Test Compound Stability: Before a full-scale workup, test the stability of a small sample of your compound by spotting it on a TLC plate and exposing it to the acidic or basic reagents you plan to use.[6] If a new spot appears, your compound is unstable under those conditions.

    • Avoid Strong Acids/Bases: If possible, use milder alternatives for pH adjustment, such as saturated sodium bicarbonate instead of 1M NaOH, or dilute citric acid instead of 1M HCl.

    • Temperature Control: Perform all aqueous workups at low temperatures (e.g., in an ice bath) to slow down potential degradation kinetics.[5]

Q2: I observe significant decomposition when I try to purify my compound using chromatography on silica gel. Why is this happening?

Answer: This is a common issue related to the acidic nature of standard silica gel. The surface silanol groups (Si-OH) on silica can act as a Brønsted or Lewis acid, catalyzing the degradation of sensitive compounds like 5-aminoisoxazoles. The primary amino group on the isoxazole ring can also interact strongly with the acidic silica, leading to poor recovery and streaking on the column.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing your silica slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol. This will cap the acidic sites and prevent degradation.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. For highly sensitive compounds, reversed-phase chromatography (C18) is often the best choice as it avoids the acidity issues of silica.

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. The longer your compound is exposed to the stationary phase, the greater the chance of degradation.

Q3: My compound changes color and shows new impurities after being stored for a few weeks, even in a sealed vial. What stability issues should I be aware of for long-term storage?

Answer: Long-term instability in 5-aminoisoxazole derivatives is typically caused by a combination of environmental factors: light, oxygen, and temperature.[7][8]

  • Photostability: The isoxazole ring can be sensitive to UV irradiation, which can cause the ring to rearrange or degrade.[3] This is a well-documented phenomenon for many heterocyclic compounds.[7] Regulatory guidelines like ICH Q1B mandate photostability testing for all new drug substances for this reason.[9][10]

  • Oxidative Stability: The amino group and the electron-rich isoxazole ring can be susceptible to oxidation from atmospheric oxygen, especially if trace metals are present to catalyze the reaction.[7][11]

  • Thermal Stability: While often more stable than in solution, solid-state degradation can still occur, particularly if the compound has a low melting point or is stored at elevated temperatures. Heat accelerates all degradation processes.[7][8]

  • Recommended Storage Protocol:

    • Protect from Light: Always store 5-aminoisoxazole derivatives in amber vials or wrap clear vials in aluminum foil.[7][9]

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[12]

    • Control Temperature: Store compounds at low temperatures. Refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended. Some reports indicate decomposition of even 10% over six months at 0 °C under argon, highlighting the need for careful storage.[12]

    • Use a Desiccator: Store vials in a desiccator to protect from moisture, which can facilitate hydrolysis even from atmospheric humidity.[7]

Workflow & Pathway Visualizations

To better illustrate the relationships between stability factors and the troubleshooting process, we have developed the following diagrams.

StabilityFactors cluster_factors Primary Stability Stressors Core 5-Aminoisoxazole Core pH pH Acidic/Basic Hydrolysis Core->pH Ring Cleavage Temp Temperature Thermal Degradation Core->Temp Accelerates Degradation Light Light Photodegradation Core->Light Ring Rearrangement Oxygen Oxygen Oxidation Core->Oxygen Oxidative Decomposition

Caption: Key environmental factors influencing the stability of the 5-aminoisoxazole core.

TroubleshootingWorkflow Start Unexpected Degradation Observed CheckStep Identify Experimental Step (Workup, Purification, Storage?) Start->CheckStep Workup Aqueous Workup Issue CheckStep->Workup Workup Purification Purification Issue CheckStep->Purification Purification Storage Storage Issue CheckStep->Storage Storage Sol_Workup Test pH Stability Control Temperature Use Mild Reagents Workup->Sol_Workup Sol_Purify Deactivate Silica (add Et3N) Use Alumina or C18 Minimize Contact Time Purification->Sol_Purify Sol_Store Store Cold & Dark Use Inert Atmosphere Use Desiccator Storage->Sol_Store

Caption: A logical workflow for troubleshooting common stability issues.

Technical Protocols: Assessing Compound Stability

To proactively understand your molecule's liabilities, performing a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing for the identification of degradation products and pathways.[11][13][14][15] This is a requirement for later stages of drug development (Phase III) but is highly encouraged to be performed earlier.[11][13]

Protocol: Forced Degradation Study for a Novel 5-Aminoisoxazole Derivative

Objective: To identify the potential degradation pathways and establish a stability-indicating analytical method for a novel 5-aminoisoxazole derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your 5-aminoisoxazole derivative at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, use a 1 mL aliquot of the stock solution. After the stress period, neutralize the solution (if necessary), dilute to a final concentration of ~100 µg/mL with mobile phase, and analyze by HPLC-UV/MS. Always run a "dark control" or "time-zero" sample that is not stressed for comparison.

Stress ConditionReagent / ConditionTypical DurationNeutralization Step (before dilution)
Acid Hydrolysis 0.1 M HCl2-8 hours at 60 °CAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at RT or 40 °CAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂24 hours at RTN/A (or quench with Na₂S₂O₃)
Thermal 80 °C (in solution)48 hoursN/A
Photolytic ICH Q1B compliant chamberExpose to ≥1.2 million lux hours and ≥200 W h/m²N/A

Table based on common conditions described in regulatory guidelines and literature.[11][14][15]

3. Analytical Method:

  • Technique: A stability-indicating HPLC method is required. This is a method that can separate the parent compound from all major degradation products.

  • Column: A reversed-phase C18 column is standard.

  • Detection: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent compound and any new peaks that appear.

  • Analysis: Compare the chromatograms of the stressed samples to the control sample. Aim for 5-20% degradation of the parent compound. If no degradation is observed, use more forceful conditions (e.g., higher acid/base concentration, higher temperature).[14] If the compound degrades completely, use milder conditions.

4. Data Interpretation:

  • Identify Degradants: Note the retention times and mass-to-charge ratios (m/z) of new peaks.

  • Determine Pathways: The conditions under which specific degradants form provide clues to the degradation pathway (e.g., a peak appearing only under acidic conditions is an acid-hydrolysis product).

  • Method Validation: A successful study demonstrates that your analytical method is "stability-indicating," a critical requirement for regulatory submissions.[15]

References

  • BenchChem. (2025). Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. BenchChem Technical Support.
  • Dal Lago, F., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PubMed Central. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Challenges in the scale-up of 5-aminoisoxazole production. BenchChem Technical Support.
  • BenchChem. (2025). Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comparative Guide for Researchers. BenchChem Technical Support.
  • ResearchGate. (2024). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
  • Li, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. National Institutes of Health. [Link]

  • Blue Thunder Technologies. (2025). Top 5 Factors Affecting Chemical Stability. Blue Thunder Technologies.
  • LUPRON, L. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (2015). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
  • Yuan, Y., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry, University of Rochester. [Link]

  • Rajshree Journal of Pharmaceutical Technology. (n.d.).
  • Bibel, B. (2024). How to troubleshoot experiments. Chemistry World. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]

  • ResearchGate. (2025). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Ortiz, C., & de Bertorello, M. M. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. PubMed. [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.
  • Semantic Scholar. (n.d.). Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Semantic Scholar.
  • National Institutes of Health. (n.d.). 5-Aminoisoxazole. PubChem, NIH. [Link]

  • PubMed Central. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. NIH. [Link]

  • National Institutes of Health. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC, NIH.
  • Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.
  • Google Patents. (n.d.). Process for preparing isoxazole compounds.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • MDPI. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • National Institutes of Health. (n.d.). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. NIH. [Link]

  • PubMed Central. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. NIH. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign. The isoxazole moiety is a privileged scaffold in medicinal chemistry, featured in numerous biologically active compounds and approved drugs.[1][2] This guide is structured to address the practical challenges encountered during the synthesis of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 3,5-dichlorobenzaldehyde. The core transformation involves the formation of an aldoxime intermediate, followed by a base-mediated [3+2] cycloaddition with chloroacetonitrile to construct the 5-aminoisoxazole ring.[3]

G A 3,5-Dichlorobenzaldehyde B Step 1: Oxime Formation A->B Hydroxylamine HCl, Base (e.g., NaOH) C 3,5-Dichlorobenzaldehyde Oxime B->C D Step 2: Cyclization C->D Chloroacetonitrile, Strong Base (e.g., NaOEt) E This compound D->E

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

These protocols are designed as a baseline for laboratory-scale synthesis (e.g., 10-50g scale) and provide critical parameters for further scale-up.

Step 1: Synthesis of 3,5-Dichlorobenzaldehyde Oxime

This step converts the starting aldehyde to its corresponding oxime, which is the precursor for the cycloaddition reaction. The formation of an oxime from an aldehyde and hydroxylamine is a well-established chemical transformation.[3]

Reagent & Solvent Data

Reagent/Solvent Molar Mass ( g/mol ) Quantity (1.0 eq) Molar Eq. Notes
3,5-Dichlorobenzaldehyde 175.01 X g 1.0 Starting material.[4]
Hydroxylamine HCl 69.49 1.05 * (X/175.01) * 69.49 g 1.05 Slight excess ensures full conversion.
Sodium Hydroxide (NaOH) 40.00 1.1 * (X/175.01) * 40.00 g 1.1 To neutralize HCl and act as base.
Ethanol - ~5-10 mL per g of aldehyde - Reaction solvent.

| Water | - | Sufficient for dissolving NaOH | - | Co-solvent for base. |

Procedure:

  • Charge a suitable reaction vessel with 3,5-dichlorobenzaldehyde and ethanol. Begin stirring to form a slurry or solution.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in water. Caution: This dissolution is exothermic; cool the solution in an ice bath to room temperature before proceeding.

  • Slowly add the aqueous hydroxylamine/NaOH solution to the stirred solution of the aldehyde over 30-60 minutes, maintaining the internal temperature below 30°C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once complete, slowly add the reaction mixture to a larger vessel containing cold water (approx. 10x the volume of ethanol used) with vigorous stirring.

  • The product, 3,5-dichlorobenzaldehyde oxime, will precipitate as a white solid.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum at 40-50°C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Scale-Up Synthesis of this compound

This is the critical ring-forming step. The oxime is deprotonated by a strong base to form a nitrile oxide in situ, which then undergoes a cycloaddition reaction with chloroacetonitrile.[3][5]

Reagent & Solvent Data

Reagent/Solvent Molar Mass ( g/mol ) Quantity (1.0 eq) Molar Eq. Notes
3,5-Dichlorobenzaldehyde Oxime 190.02 Y g 1.0 From Step 1.
Chloroacetonitrile 75.47 1.1 * (Y/190.02) * 75.47 g 1.1 Highly Toxic. Handle in a fume hood.[6]
Sodium Ethoxide (NaOEt) 68.05 2.2 * (Y/190.02) * 68.05 g 2.2 Strong base. Can be used as a solution in ethanol.

| Anhydrous Ethanol | - | ~10-15 mL per g of oxime | - | Reaction solvent. Must be dry. |

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., Nitrogen).

  • Charge the vessel with 3,5-dichlorobenzaldehyde oxime and anhydrous ethanol. Stir to suspend the solid.

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • In a separate, dry vessel, prepare a solution of sodium ethoxide in anhydrous ethanol (if not using a commercial solution).

  • Slowly add the sodium ethoxide solution to the oxime suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at 0-5°C after addition is complete.

  • Slowly add chloroacetonitrile via the addition funnel over 1-2 hours, again maintaining the internal temperature below 10°C. Caution: The reaction can be exothermic. Careful control of the addition rate is critical for scale-up.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, cool the reaction mixture back to 10°C and slowly quench by adding water. This will precipitate the crude product.

  • Filter the solid, wash with a cold ethanol/water mixture (1:1), followed by copious amounts of water.

  • Dry the crude solid under vacuum.

Step 3: Purification by Recrystallization
  • Transfer the crude, dry product to a clean flask.

  • Add a suitable solvent system, such as ethanol or an ethanol/water mixture. Use a minimal amount of hot solvent to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50°C to yield this compound as a crystalline solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: The yield of 3,5-dichlorobenzaldehyde oxime (Step 1) is lower than expected. What are the common causes?

A1: Low yield in the oxime formation step is typically due to one of three issues:

  • Incomplete Reaction: Ensure a slight excess of hydroxylamine (1.05-1.1 eq) is used. Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde before work-up.

  • Impure Starting Material: The purity of the 3,5-dichlorobenzaldehyde is crucial. If it contains acidic impurities (e.g., from oxidation to carboxylic acid), it can consume the base, hindering the reaction. Verify the purity of the aldehyde before starting.

  • Sub-optimal pH: The reaction proceeds best under slightly basic conditions. Ensure enough base is used to both neutralize the hydroxylamine hydrochloride and to facilitate the reaction. A total of at least 2.0 equivalents of base relative to hydroxylamine HCl is a good starting point.

Q2: During the cyclization (Step 2), the reaction stalls or remains incomplete. Why is this happening?

A2: A sluggish or incomplete cyclization is almost always related to the base or the presence of water.

  • Base Strength & Stoichiometry: Sodium ethoxide is a strong base, but it is highly sensitive to moisture. Ensure you are using anhydrous ethanol and that the sodium ethoxide has not degraded. Two equivalents of base are required: one to deprotonate the oxime and another to react with the HCl formed during the cyclization with chloroacetonitrile. Using less than 2.2 equivalents can lead to an incomplete reaction.

  • Moisture Contamination: Water will readily consume the sodium ethoxide, rendering it ineffective. All glassware must be thoroughly dried, and anhydrous solvents are mandatory for this step.

  • Low Temperature: While initial cooling is necessary to control the exotherm, allowing the reaction to warm to room temperature is typically required for it to proceed to completion. If it stalls, gentle warming (e.g., to 30-40°C) can sometimes help, but this should be done cautiously as it may increase side product formation.

Q3: The final product after recrystallization is off-color (e.g., yellow or brown) and the purity is low. How can I improve this?

A3: Color and purity issues often stem from side reactions during the cyclization or impurities carried over from starting materials.

  • Temperature Control: Overheating during the base or chloroacetonitrile addition can lead to polymerization and the formation of colored impurities. Strict temperature control (<10°C) during additions is vital.

  • Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. Let it stir for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities before allowing the solution to cool.

  • Solvent Choice: The choice of recrystallization solvent is critical. Ethanol or isopropanol are good starting points. If the product is still impure, consider a different solvent system like toluene/heptane. For very high purity, column chromatography may be necessary, though it is less ideal for large-scale production.

G Start Low Yield in Cyclization (Step 2) Q1 Was anhydrous solvent used and NaOEt handled under N2? Start->Q1 A1_No Result: Base Deactivated. Action: Repeat with dry solvents/reagents. Q1->A1_No No Q2 Was >2.2 eq of NaOEt used? Q1->Q2 Yes A2_No Result: Incomplete Deprotonation. Action: Repeat with correct stoichiometry. Q2->A2_No No Q3 Was temperature kept <10°C during additions? Q2->Q3 Yes A3_No Result: Side Reactions/Degradation. Action: Repeat with strict temperature control. Q3->A3_No No End Issue likely resolved. Consider purity of oxime if problem persists. Q3->End Yes

Caption: Troubleshooting logic for low yield in the cyclization step.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this entire process? A: The most significant hazard is chloroacetonitrile , which is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.[6] Sodium ethoxide is corrosive and flammable. The final product, this compound, should also be handled with care, as related amino isoxazole compounds can be skin and eye irritants.[7] A full safety review of all reagents is mandatory before beginning work.[8]

Q: How critical is the quality of the 3,5-dichlorobenzaldehyde starting material? A: It is extremely critical. The primary impurity of concern is 3,5-dichlorobenzoic acid, which forms via air oxidation. This acidic impurity will consume the base in Step 1, leading to incomplete oxime formation and introducing impurities that are difficult to remove later. Use freshly purchased aldehyde or verify its purity by melting point or spectroscopy before use.[4]

Q: Can other bases be used for the cyclization in Step 2? A: Yes, other strong, non-nucleophilic bases can be used, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, sodium ethoxide in ethanol is often preferred for process safety and cost reasons. NaH presents handling challenges on a large scale due to its pyrophoric nature, while t-BuOK is more expensive. The choice of base may require re-optimization of the reaction conditions.

Q: What analytical techniques are recommended for monitoring reaction progress and final product purity? A:

  • TLC: An excellent tool for rapid, qualitative monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • HPLC: Provides quantitative data on reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[9]

  • NMR: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and the final product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for the final crystalline product.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-aminoazobenzene.
  • GUANGDONG YINZHU PHARMACEUTICAL TECHNOLOGY CO LTD. (2021). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
  • Sigma-Aldrich. (n.d.). 5-Amino-3-methylisoxazole 98.
  • Sigma-Aldrich. (n.d.). 3,5-Dichlorobenzaldehyde 97.
  • Echemi. (n.d.). 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.
  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Royal Society of Chemistry. (n.d.). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition.
  • Google Patents. (n.d.). CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.
  • TCI Chemicals. (n.d.). 5-Amino-3-(4-fluorophenyl)isoxazole.
  • ChemSpider. (n.d.). DCC mediated coupling of oximes and carboxylic acids.
  • Benchchem. (n.d.). This compound.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate. (2014). Chloroacetonitrile.
  • NIH. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.

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Technical Support Center: Byproduct Identification and Mitigation in 5-Aminoisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminoisoxazole reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you identify and mitigate the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity towards the desired 5-aminoisoxazole?

A1: The formation of regioisomers, such as 3-aminoisoxazoles or 3-hydroxyisoxazoles, is a frequent challenge, particularly in cyclocondensation reactions.[1][2] The regiochemical outcome is highly dependent on the synthetic route and reaction conditions.

  • For Cyclocondensation of β-Ketonitriles with Hydroxylamine: This method can lack regiocontrol, often yielding mixtures of 5-amino and 3-hydroxyisoxazole isomers.[1] The outcome is sensitive to pH; careful control of the reaction's acidity or basicity is crucial.[1]

  • For 1,3-Dipolar Cycloaddition of Nitrile Oxides with Enamines: This approach generally offers high regioselectivity for the 5-aminoisoxazole isomer.[1][3] However, the choice of substrates and the method of nitrile oxide generation can influence the outcome.[1]

Troubleshooting Steps:

  • pH Optimization: For β-ketonitrile reactions, systematically screen a range of pH values to determine the optimal conditions for the desired 5-amino isomer.

  • Substrate Modification: In cycloaddition reactions, modifying the electronic properties of the enamine or nitrile oxide can enhance regioselectivity.

  • Choice of Nitrile Oxide Precursor: The method of generating the nitrile oxide (e.g., dehydrohalogenation of hydroximoyl halides or dehydration of nitroalkanes) can impact the reaction's success.[1]

Q2: I'm observing a significant amount of furoxan in my reaction mixture. What causes this and how can I prevent it?

A2: Furoxans are the dimerization products of nitrile oxides.[2] This side reaction is common when the concentration of the nitrile oxide intermediate is high, or its reaction with the dipolarophile is slow.[1][2]

Mitigation Strategies:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the enamine to ensure it reacts quickly.

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., hydroxamoyl chloride) to the reaction mixture containing the enamine. This maintains a low concentration of the nitrile oxide, disfavoring dimerization.

  • Temperature Control: Many 1,3-dipolar cycloadditions are performed at or below room temperature to minimize side reactions, including furoxan formation.[1]

Q3: My 5-aminoisoxazole product seems to be degrading during workup or purification. What conditions should I avoid?

A3: The isoxazole ring, particularly the N-O bond, can be labile under certain conditions.[4]

Conditions to Avoid:

  • Strongly Acidic or Basic Conditions: Hydrolysis of the isoxazole ring can occur under both acidic and basic conditions, leading to ring-opened byproducts.[5][6] For example, acidic hydrolysis can lead to the formation of cyanoacetamide derivatives.[5]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4]

Recommendations:

  • Use mild conditions for workup and purification.

  • Avoid prolonged exposure to strong acids or bases.

  • If reduction is necessary elsewhere in the molecule, consider protecting the isoxazole ring or choosing a chemoselective reducing agent.

Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Symptoms: Low conversion of starting materials to the desired 5-aminoisoxazole, with potential formation of furoxan or other unidentified byproducts.

Workflow for Troubleshooting Low Yields:

start Low Yield Observed check_reagents Verify Purity of Starting Materials (Enamine, Nitrile Oxide Precursor) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Stoichiometry) check_reagents->check_conditions optimize_generation Optimize Nitrile Oxide Generation check_conditions->optimize_generation slow_addition Implement Slow Addition of Precursor optimize_generation->slow_addition change_method Change Method of Nitrile Oxide Generation (e.g., from Dehydrohalogenation to Dehydration) optimize_generation->change_method end Improved Yield slow_addition->end change_method->end

Caption: Troubleshooting workflow for low yields in 5-aminoisoxazole synthesis.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Nitrile Oxide Dimerization Generate the nitrile oxide in situ at low temperatures and ensure it reacts quickly with the enamine. Consider using a slow addition method for the nitrile oxide precursor.[1]
Poor Enamine Reactivity Ensure the enamine is pure and free of impurities. Electron-donating groups on the enamine can increase its reactivity.
Suboptimal Reaction Conditions Toluene at room temperature is a common solvent system.[1] Optimization of temperature may be necessary; some reactions may benefit from gentle heating, while others require cooling to prevent side reactions.
Inefficient Nitrile Oxide Generation The optimal method for nitrile oxide generation (e.g., dehydrohalogenation vs. dehydration) can be substrate-dependent.[1] Experiment with different methods if yields are consistently low.
Issue 2: Identification of an Unexpected Byproduct

Symptoms: A significant peak in the HPLC or a set of unexpected signals in the NMR spectrum that does not correspond to the starting material or the desired product.

Protocol for Byproduct Identification:

  • Isolate the Byproduct: Use preparative HPLC or column chromatography to isolate a pure sample of the unknown compound.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular weight and elemental composition of the byproduct. This will provide its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity.

    • ¹³C NMR: Will show the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will help to elucidate the complete chemical structure by showing correlations between protons and carbons.

  • Infrared (IR) Spectroscopy: Can help to identify key functional groups present in the byproduct.

  • Mechanistic Consideration: Based on the identified structure, propose a plausible mechanism for its formation from the starting materials or intermediates under the reaction conditions.

Common Byproduct Classes and Their Spectroscopic Signatures:

Byproduct Class Plausible Mechanism Key Spectroscopic Features
Regioisomeric Isoxazole Lack of regiocontrol in cycloaddition or cyclocondensation.[1][2]Similar molecular weight to the product. Distinct chemical shifts in NMR for the isoxazole core protons and carbons.
Furoxan (Nitrile Oxide Dimer) Dimerization of the nitrile oxide intermediate.[1][2]Molecular weight is double that of the nitrile oxide. Characteristic NMR and IR signals for the furoxan ring system.
Ring-Opened Products (e.g., Cyanoacetamides) Hydrolysis of the isoxazole ring under acidic or basic conditions.[5]Presence of nitrile and amide functional groups in the IR spectrum. Different fragmentation patterns in the mass spectrum.
N,N-Diacyl Derivatives Reaction of the 5-amino group with excess acylating agent.[7]Molecular weight corresponds to the addition of two acyl groups. Disappearance of the N-H protons in the ¹H NMR spectrum.

Visualizing Byproduct Formation Pathways:

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Nitrile OxideEnamine Nitrile OxideEnamine Desired 5-Aminoisoxazole Desired 5-Aminoisoxazole Nitrile OxideEnamine->Desired 5-Aminoisoxazole [3+2] Cycloaddition Ring-Opened Product Ring-Opened Product Desired 5-Aminoisoxazole->Ring-Opened Product Hydrolysis (Acid/Base) Nitrile OxideNitrile Oxide Nitrile OxideNitrile Oxide Furoxan Furoxan Nitrile OxideNitrile Oxide->Furoxan Dimerization

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Amino-3-(3,5-dichlorophenyl)isoxazole and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent anti-proliferative activities.[1] This guide provides a comprehensive comparative analysis of the biological activity of a specific isoxazole derivative, 5-Amino-3-(3,5-dichlorophenyl)isoxazole , against established kinase inhibitors. While direct experimental data on the specific kinase targets of this compound are emerging, structure-activity relationship (SAR) studies of analogous compounds suggest its potential inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Casein Kinase 2 alpha (CK2α).

This document will delve into the hypothetical inhibitory profile of this compound, juxtaposing it with the well-documented activities of clinically relevant inhibitors of these pathways. By examining the molecular interactions, cellular effects, and therapeutic applications of these compounds, we aim to provide a valuable resource for researchers engaged in the development of novel kinase inhibitors.

The Isoxazole Scaffold: A Versatile Tool in Kinase Inhibition

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a recurring motif in medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions within the ATP-binding pockets of kinases.[2] The presence of an amino group at the 5-position, as seen in our compound of interest, offers a valuable point for synthetic modification, allowing for the generation of diverse chemical libraries. Furthermore, the 3,5-dichlorophenyl moiety is a common feature in a number of potent kinase inhibitors, suggesting its importance in conferring inhibitory activity.

Comparative Analysis of Kinase Inhibition

Based on the prevalence of the isoxazole core and the dichlorophenyl substitution in known kinase inhibitors, we will compare the potential activity of this compound with established inhibitors of three major cancer-associated kinases:

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

  • EGFR: A receptor tyrosine kinase whose aberrant signaling drives the proliferation and survival of various cancer cells.

  • CK2α: A serine/threonine kinase that regulates a wide range of cellular processes and is often overexpressed in cancer.

Table 1: Comparative Profile of Kinase Inhibitors
FeatureThis compound (Hypothesized)Sorafenib (VEGFR-2 Inhibitor)Erlotinib (EGFR Inhibitor)Silmitasertib (CX-4945) (CK2α Inhibitor)
Primary Target(s) VEGFR-2, EGFR, CK2αVEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RAF kinasesEGFRCK2α
Mechanism of Action ATP-competitive inhibitionMulti-kinase inhibitor, targeting both tumor cell proliferation and angiogenesisReversible inhibitor of EGFR tyrosine kinase, preventing ATP bindingATP-competitive inhibitor of the CK2α catalytic subunit[3]
Reported IC50/Ki To be determinedVEGFR-2: 90 nMEGFR: 2 nMCK2α: 1 nM[4]
Clinical Applications PreclinicalAdvanced renal cell carcinoma, hepatocellular carcinoma, thyroid carcinoma[5]Non-small cell lung cancer, pancreatic cancer[6]Cholangiocarcinoma, medulloblastoma, multiple myeloma (in clinical trials)[3]
Common Adverse Effects To be determinedDiarrhea, rash, fatigue, hand-foot skin reaction, hypertension[7]Rash, diarrhea, anorexia, fatigue[6]Diarrhea, nausea, vomiting, fatigue, anemia[3]
Signaling Pathway Inhibition

The following diagrams illustrate the points of intervention for these kinase inhibitors within their respective signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR 5-ADPI This compound (Hypothesized Inhibitor) 5-ADPI->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Sorafenib Sorafenib (Inhibitor) Sorafenib->VEGFR2 5-ADPI This compound (Hypothesized Inhibitor) 5-ADPI->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

CK2a_Pathway CK2a CK2α PI3K_Akt PI3K/Akt Pathway CK2a->PI3K_Akt Phosphorylates & Activates NF_kB NF-κB Pathway CK2a->NF_kB Phosphorylates & Activates Wnt Wnt/β-catenin Pathway CK2a->Wnt Phosphorylates & Activates Silmitasertib Silmitasertib (CX-4945) (Inhibitor) Silmitasertib->CK2a 5-ADPI This compound (Hypothesized Inhibitor) 5-ADPI->CK2a Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Anti_Apoptosis Anti-Apoptosis NF_kB->Anti_Apoptosis Proliferation Proliferation Wnt->Proliferation

Caption: Simplified overview of CK2α signaling and points of inhibition.

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other inhibitors, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Inhibitor (e.g., 5-ADPI) start->reagents reaction Incubate Kinase, Substrate, ATP, and Inhibitor reagents->reaction stop Stop Reaction (e.g., add SDS buffer) reaction->stop separation Separate Products (e.g., SDS-PAGE) stop->separation detection Detect Phosphorylation (e.g., Autoradiography or Phospho-specific antibody) separation->detection analysis Data Analysis (Determine IC50) detection->analysis end End analysis->end

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute the purified recombinant kinase (e.g., VEGFR-2, EGFR, CK2α) to the desired concentration in kinase buffer.

    • Prepare a solution of the specific substrate (e.g., a peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP. For radiometric assays, this will include γ-³²P-ATP.

    • Prepare serial dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • For radiometric assays, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • For non-radiometric assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody.

  • Data Analysis:

    • Quantify the band intensity corresponding to the phosphorylated substrate.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells add_inhibitor Treat Cells with Serial Dilutions of 5-ADPI and Control Inhibitors seed_cells->add_inhibitor incubate_cells Incubate for 48-72 hours add_inhibitor->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance analysis Data Analysis (Determine IC50) read_absorbance->analysis end End analysis->end

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., a line known to be dependent on VEGFR, EGFR, or CK2 signaling) to ~80% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control inhibitors in culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the inhibitor concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins within a signaling pathway, providing insight into the mechanism of action of an inhibitor.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cultured cancer cells with this compound or control inhibitors for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-VEGFR-2, phospho-EGFR, or a known CK2 substrate).

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Compare the levels of the phosphorylated protein in treated samples to the untreated control to assess the inhibitory effect of the compound on the signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on structural similarities to known inhibitors, it is hypothesized to target key oncogenic kinases such as VEGFR-2, EGFR, and CK2α. The experimental protocols detailed in this guide provide a robust framework for validating these potential targets and quantifying the compound's biological activity. A direct comparison of its efficacy and selectivity against established inhibitors like Sorafenib, Erlotinib, and Silmitasertib will be crucial in determining its therapeutic potential. Further investigation through in vitro and in vivo studies will be necessary to fully elucidate the mechanism of action and preclinical efficacy of this and other related isoxazole derivatives.

References

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  • Wikipedia. Silmitasertib. Available at: [Link].

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  • Insight - Market Research. Innovations in Cancer Therapy: The Rising Impact of VEGFR-2 Inhibitors. (2025). Available at: [Link].

  • Patsnap Synapse. What are CK2 inhibitors and how do they work? (2024). Available at: [Link].

  • American Association for Cancer Research. New EGFR Inhibitor Approved for Lung Cancer. Available at: [Link].

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  • MDPI. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2016). Available at: [Link].

  • MDPI. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. (2022). Available at: [Link].

  • PubMed Central. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Available at: [Link].

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Available at: [Link].

  • PubMed Central. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Available at: [Link].

  • Nature. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Available at: [Link].

  • PubMed Central. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Available at: [Link].

  • ResearchGate. Journal of Chemistry and Technologies. (2023). Available at: [Link].

  • MDPI. Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). (2021). Available at: [Link].

  • ResearchGate. 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019). Available at: [Link].

  • PubMed. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). Available at: [Link].

  • MDPI. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). Available at: [Link].

  • PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Available at: [Link].

  • MDPI. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. (2023). Available at: [Link].

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Validating 5-Amino-3-(3,5-dichlorophenyl)isoxazole as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential kinase inhibitor to validating its efficacy and specificity is a meticulous process. This guide provides a comprehensive framework for the validation of a novel kinase inhibitor, using the hypothetical compound 5-Amino-3-(3,5-dichlorophenyl)isoxazole as a case study. We will explore a multi-pronged approach, integrating biochemical, cell-based, and biophysical assays to build a robust data package for this candidate compound.

The Kinase Inhibitor Validation Funnel: A Strategic Overview

The validation of a novel kinase inhibitor is not a single experiment but a staged process designed to systematically de-risk the compound and build confidence in its therapeutic potential. This process can be visualized as a funnel, where a compound must pass through progressively more stringent and physiologically relevant assays to advance.

Validation_Funnel A Biochemical Assays (Potency & Selectivity) B Cell-Based Assays (Cellular Efficacy & Target Engagement) A->B C Biophysical Assays (Direct Target Binding) B->C D In Vivo Models (Efficacy & PK/PD) C->D

Caption: The Kinase Inhibitor Validation Funnel.

This guide will focus on the initial, yet critical, stages of this funnel: biochemical, cell-based, and biophysical validation.

Section 1: Biochemical Assays - The First Litmus Test

Biochemical assays are the foundational step in characterizing a kinase inhibitor.[1][2] They provide a direct measure of the compound's ability to inhibit the enzymatic activity of its target kinase in a controlled, in vitro setting. The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1]

A variety of assay formats are available, each with its own advantages and limitations.[1][3] The choice of assay depends on factors such as throughput, sensitivity, and the nature of the kinase and substrate.[2]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-32P]ATP or [γ-33P]ATP) into a substrate.[4]High sensitivity, considered the "gold standard".[2][4] Can be used with a wide range of substrates.[4]Requires handling of radioactive materials, lower throughput.[4]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal.[3]High throughput, non-radioactive, sensitive.Indirect measurement, can be prone to interference from compounds that affect luciferase.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes time-resolved fluorescence resonance energy transfer to detect either substrate phosphorylation or inhibitor binding.[3]Homogeneous (no-wash) format, high throughput, sensitive.Requires specific antibodies or labeled reagents, potential for compound interference with fluorescence.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based assay to determine the IC50 of this compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • This compound (and a known inhibitor as a positive control, e.g., Staurosporine)

  • Assay buffer (containing MgCl2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Diluted compound or DMSO (for control wells)

    • Recombinant kinase

    • Substrate/ATP mixture (initiate the reaction)

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3] Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
This compound Kinase X50
Staurosporine (Control)Kinase X5
This compound Kinase Y>10,000
Staurosporine (Control)Kinase Y10

This hypothetical data suggests that this compound is a potent and selective inhibitor of Kinase X over Kinase Y.

Section 2: Cell-Based Assays - Moving Towards Physiological Relevance

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment.[5] Cell-based assays are the next essential step to evaluate a compound's activity in a more physiologically relevant context.[1][5] These assays can assess a compound's cell permeability, its effect on downstream signaling pathways, and its potential cytotoxicity.

Cell_Based_Assays cluster_0 Cellular Target Engagement cluster_1 Functional Cellular Assays NanoBRET NanoBRET™ CETSA CETSA Phospho_Assay Phosphorylation Assay Proliferation_Assay Cell Proliferation Assay Inhibitor This compound Inhibitor->NanoBRET Inhibitor->CETSA Inhibitor->Phospho_Assay Inhibitor->Proliferation_Assay

Caption: Overview of Cell-Based Kinase Inhibitor Assays.

Cellular Target Engagement: Is the Compound Hitting its Mark?

It is critical to confirm that the inhibitor engages its intended target within the cell.[6] Techniques like the NanoBRET™ Target Engagement Assay provide a quantitative measure of compound binding to the target kinase in living cells.[6][7][8]

Functional Cellular Assays: Assessing Downstream Effects

Ultimately, the goal of a kinase inhibitor is to modulate a cellular process. Functional assays, such as measuring the phosphorylation of a downstream substrate or assessing the impact on cell proliferation, provide evidence of the compound's biological effect.[5][9]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a known downstream substrate of Kinase X in a cellular context.

Materials:

  • Cell line expressing the target Kinase X and its substrate

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Section 3: Biophysical Assays - Confirming Direct Interaction

Biophysical assays provide orthogonal evidence of a direct interaction between the inhibitor and the target kinase. These methods are independent of enzyme activity and can provide valuable information about the binding kinetics and thermodynamics of the interaction.

Assay TypePrincipleInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized kinase.Binding affinity (KD), association (kon) and dissociation (koff) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the inhibitor to the kinase.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of the target protein upon ligand binding in cells or cell lysates.Target engagement in a cellular context.

Conclusion: Building a Comprehensive Validation Package

The validation of a novel kinase inhibitor like the hypothetical this compound requires a multi-faceted and rigorous experimental approach. By systematically progressing through biochemical, cell-based, and biophysical assays, researchers can build a comprehensive data package that provides a clear understanding of the compound's potency, selectivity, and mechanism of action. This methodical approach is essential for identifying promising drug candidates and advancing them with confidence into further preclinical and clinical development.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Klicic, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Hewitt, J. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Wang, Q., et al. (2014, May 27). Identification and validation of novel PERK inhibitors. PubMed. Retrieved from [Link]

  • Tsyganov, D. V., et al. (2014, February 12). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Retrieved from [Link]

  • Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]

  • Vieth, M., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

  • (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • (2025, December 25). Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. MDPI. Retrieved from [Link]

  • Vasta, J. D., et al. (2017, November 22). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. NIH. Retrieved from [Link]

  • (2025, December 25). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. American Chemical Society. Retrieved from [Link]

  • Ferrer, I., et al. Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. PubMed. Retrieved from [Link]

  • Ji, Z., et al. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Retrieved from [Link]

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A Comparative Guide to the Synthetic Methods of 5-Aminoisoxazoles for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aminoisoxazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile biological activities. Its synthesis, therefore, is a subject of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prominent synthetic methodologies for 5-aminoisoxazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Classic Approach: Cyclocondensation of β-Ketonitriles with Hydroxylamine

One of the most traditional and straightforward methods for synthesizing 5-aminoisoxazoles is the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] The ready availability of the starting materials makes this an attractive route.

Mechanistic Insights and Regioselectivity

The reaction proceeds through the initial formation of an oxime intermediate from the reaction of hydroxylamine with the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic isoxazole ring.

A significant challenge with this method is controlling the regioselectivity. The reaction can potentially yield a mixture of the desired 5-aminoisoxazole and the isomeric 3-hydroxyisoxazole, depending on the reaction conditions, particularly the pH.[2] Under basic conditions, the hydroxylamine nitrogen is the more nucleophilic atom, favoring attack at the ketone and leading to the 5-aminoisoxazole. Conversely, under acidic conditions, the oxygen of hydroxylamine can be protonated, and the reaction may proceed through a different pathway, potentially favoring the 3-hydroxy isomer.

Diagram of the Reaction Pathway for the Synthesis of 5-Aminoisoxazole from a β-Ketonitrile

G cluster_0 Method 1: From β-Ketonitriles start β-Ketonitrile intermediate1 Oxime Intermediate start->intermediate1 Hydroxylamine (NH₂OH) product 5-Aminoisoxazole intermediate1->product Intramolecular Cyclization (Dehydration)

Caption: General workflow for the synthesis of 5-aminoisoxazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)isoxazole

To a stirred solution of 2-cyano-1-(4-methoxyphenyl)ethan-1-one (10.14 mmol) and sodium hydroxide (20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added. The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is filtered, washed with water, and dried under vacuum to yield the title compound. If no precipitate forms, the mixture is diluted with ethyl acetate, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

The Highly Regioselective Route: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with enamines, particularly α-cyanoenamines, stands out as a highly efficient and regioselective method for the synthesis of 5-aminoisoxazoles.[3][4] This one-pot procedure often provides good to excellent yields under mild conditions.[4]

Mechanistic Rationale for Regioselectivity

This reaction is a concerted [3+2] cycloaddition. The high regioselectivity, consistently yielding the 5-amino substituted product, is governed by the frontier molecular orbitals (FMO) of the nitrile oxide (the 1,3-dipole) and the enamine (the dipolarophile). The interaction between the highest occupied molecular orbital (HOMO) of the enamine and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide dictates the orientation of the cycloaddition, strongly favoring the formation of the 5-aminoisoxazole regioisomer. The intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole.[5]

Diagram of the 1,3-Dipolar Cycloaddition Pathway

G cluster_1 Method 2: 1,3-Dipolar Cycloaddition start Nitrile Oxide Precursor (e.g., Hydroxamoyl Chloride) dipole Nitrile Oxide (in situ) start->dipole Base (e.g., Et₃N) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile α-Cyanoenamine dipolarophile->cycloaddition intermediate Isoxazoline Intermediate cycloaddition->intermediate product 5-Aminoisoxazole intermediate->product Elimination of HCN

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
  • Nitrile Oxide Generation from Hydroxamoyl Chlorides: Dissolve the α-cyanoenamine and the corresponding hydroxamoyl chloride in toluene in a round-bottom flask. Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide. Stir the reaction mixture at room temperature overnight. The product can be purified by column chromatography after an aqueous workup.

  • Nitrile Oxide Generation via the Mukaiyama Method: Dissolve the α-cyanoenamine and a primary nitroalkane in toluene. Add phenylisocyanate and triethylamine to the solution. Stir the reaction mixture at room temperature overnight. The product is isolated and purified as described above.

An Alternative Pathway: From Thiocarbamoylcyanoacetates and Hydroxylamine

This method provides a direct route to 5-aminoisoxazoles, particularly those with an arylamino substituent at the 3-position.[6][7]

Mechanistic Considerations

The reaction begins with the formation of ethyl arylthiocarbamoylcyanoacetates from the corresponding aryl isothiocyanates and sodium ethylcyanoacetate.[6] These intermediates then react with hydroxylamine. The proposed mechanism involves the nucleophilic attack of hydroxylamine on the thiocarbonyl group, followed by intramolecular cyclization through the attack of the newly formed hydroxylamine moiety on the nitrile group. Elimination of hydrogen sulfide then leads to the formation of the 5-aminoisoxazole ring.[6][7] The electronegativity of the cyano group favors its reaction with the nucleophilic oximino group to form the aminoisoxazole.[6]

Experimental Protocol: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates

A mixture of the appropriate ethyl arylthiocarbamoyl-cyanoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and ammonium acetate (0.250 g) in ethanol is refluxed for the specified time (typically 24-48 hours).[8] After cooling, the precipitated product is filtered, washed with water, and recrystallized to give the desired 5-aminoisoxazole.

A Modern Approach: Synthesis from Ynamides

A more recent and innovative approach to 5-aminoisoxazoles involves the use of ynamides as starting materials.[1][9] This method highlights the evolving landscape of heterocyclic synthesis.

Reaction Principle

In this method, ynones react with an azide source to form TMS-ynamides, which then react to give 5-aminoisoxazoles.[1] For instance, the reaction of TMS-ynamides with potassium carbonate in an aqueous medium, followed by the addition of sodium azide in the presence of ammonium chloride at room temperature, yields the desired 5-aminoisoxazoles.[1] Another variation involves the in situ generation of (Z)-3-azidoprop-2-enamides from 3-(trimethylsilyl)propynamides and ammonium azide, which then undergo cyclization to 5-aminoisoxazoles upon heating under solvent-free conditions.[10]

Experimental Protocol: Synthesis of 4-(5-isoxazolyl)morpholine from 3-(trimethylsilyl)propynamide

A solution of sodium azide (124 mg, 1.88 mmol) and ammonium chloride (100 mg, 1.88 mmol) in water (4.0 ml) is added to the 3-(trimethylsilyl)propynamide (1a) in a Pyrex vial at room temperature and stirred for 1 hour. The residue is then heated at 55–60 °C for 2 hours. The target compound is purified by column chromatography.[10]

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
β-Ketonitrile Cyclocondensation β-KetonitrilesHydroxylamine, Base (e.g., NaOH)100°C, aqueous mediaModerate to Good (e.g., 78%)[11]Readily available starting materials, straightforward procedure.Potential for regioisomeric mixtures, may require careful pH control.[2]
1,3-Dipolar Cycloaddition α-Cyanoenamines, Nitrile Oxide PrecursorsEt₃N, PhenylisocyanateRoom temperature, TolueneGood to Excellent (70-95%)[4]High regioselectivity, mild reaction conditions, one-pot procedure.Requires synthesis of precursors (α-cyanoenamines, hydroxamoyl chlorides).
Thiocarbamoylcyanoacetate Route Aryl isothiocyanates, Ethyl cyanoacetateHydroxylamine, Ammonium acetateReflux in EthanolGood (e.g., 60-97%)[7][8]Direct route to 3-arylamino-5-aminoisoxazoles.Longer reaction times (up to 48 hours), multi-step synthesis of the intermediate.
Ynamide Synthesis Ynamides or YnonesNaN₃, NH₄Cl, K₂CO₃Room temperature to 60°CModerate to Good (e.g., 49-70%)[10]Novel and modern approach, solvent-free options available.Ynamide starting materials can be specialized and less readily available.

Conclusion

The synthesis of 5-aminoisoxazoles can be achieved through a variety of methods, each with its own set of advantages and challenges. The traditional cyclocondensation of β-ketonitriles offers simplicity and is cost-effective due to readily available starting materials, but can suffer from a lack of regioselectivity. For applications where high regioselectivity is paramount, the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines is a superior choice, consistently providing the desired 5-amino isomer in high yields under mild conditions. The thiocarbamoylcyanoacetate route provides a specialized pathway to 3-arylamino substituted 5-aminoisoxazoles. Finally, the emerging synthesis from ynamides represents a modern and innovative approach, offering alternative synthetic strategies.

The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the required level of regiochemical purity, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices effectively in their pursuit of novel 5-aminoisoxazole-based compounds.

References

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  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. [Link]

  • THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. [Link]

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  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. PubMed. [Link]

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Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] The compound this compound represents a novel chemical entity with therapeutic potential, hypothetically as a protein kinase inhibitor. While its primary target kinase is yet to be fully elucidated, the journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its selectivity.

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[3] However, the high degree of homology within the human kinome presents a significant challenge: off-target effects. A lack of selectivity, where a drug candidate interacts with unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.

This guide provides a framework for the systematic evaluation of the selectivity of this compound. We will explore and compare key methodologies, offering both the theoretical underpinnings and practical, step-by-step protocols. The objective is to equip researchers with the knowledge to generate a robust selectivity profile, enabling data-driven decisions in the drug development pipeline.

Pillar 1: Kinome-Wide Profiling for a Global View of Selectivity

The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. This provides a global overview of its interaction landscape.

Methodology: Competition Binding Assays (e.g., KINOMEscan™)

Competition binding assays are a gold-standard for determining kinase inhibitor selectivity.[4] These assays measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The results are typically reported as the percent of control, where a lower percentage indicates stronger binding.

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, the kinase-tagged phage, and the immobilized ligand.

  • Incubation: Allow the components to incubate at room temperature to reach equilibrium.

  • Capture: The kinase-ligand binding complexes are captured on a solid support.

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and Detection: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of phage DNA.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage signifies greater affinity of the test compound for the kinase.

Comparative Data: Hypothetical Kinome Scan Results

To illustrate the output of such a screen, Table 1 presents hypothetical KINOMEscan™ data for this compound compared to two hypothetical alternative compounds at a screening concentration of 1 µM.

Table 1: Hypothetical KINOMEscan™ Results (% of Control at 1 µM)

Kinase TargetThis compoundCompound A (Selective)Compound B (Non-Selective)
Primary Target (Hypothetical): CDK2 5% 2% 10%
Off-Target 1: ERK185%95%25%
Off-Target 2: p38α92%98%30%
Off-Target 3: VEGFR278%90%15%
Off-Target 4: EGFR95%99%40%

This data suggests that this compound is highly selective for its hypothetical primary target, CDK2, with minimal off-target interactions at the tested concentration. Compound A is even more selective, while Compound B is highly promiscuous.

Pillar 2: Cellular Target Engagement for In-Vivo Relevance

While biochemical assays provide valuable information on direct binding, they do not always reflect the compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement within intact cells.[5][6]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature.[7][8] This thermal stabilization can be quantified to confirm target engagement in a physiological setting.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.[9]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or other quantitative proteomics methods to determine the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data: Hypothetical CETSA® Results

Table 2 shows hypothetical melting temperature (Tm) shifts for our compound of interest and two alternatives.

Table 2: Hypothetical CETSA® Tm Shift Data

CompoundTarget ProteinTm Shift (ΔTm) in °CInterpretation
This compound CDK2 +4.5°C Strong cellular target engagement
Compound A (Selective)CDK2+5.2°CVery strong cellular target engagement
Compound B (Non-Selective)CDK2+1.5°CWeak cellular target engagement

A significant positive shift in the melting temperature for CDK2 upon treatment with this compound would confirm that it engages its target in a cellular environment.

Pillar 3: Unbiased Off-Target Identification with Affinity Chromatography

To proactively identify potential off-targets beyond the kinome, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.[10][11]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

In this method, the small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[10] These proteins are then identified by mass spectrometry.

  • Compound Immobilization: Covalently link this compound to a resin (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to a control experiment using an inactive resin to distinguish specific interactors.

Visualizing the Cross-Reactivity Workflow

The overall workflow for comprehensive cross-reactivity profiling can be visualized as follows:

G cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Unbiased Discovery cluster_3 Data Integration & Decision Kinome Scan Kinome Scan CETSA CETSA Kinome Scan->CETSA Validate On-Target AC-MS AC-MS Kinome Scan->AC-MS Investigate Off-Targets Selectivity Profile Selectivity Profile CETSA->Selectivity Profile AC-MS->Selectivity Profile

Caption: Integrated workflow for cross-reactivity profiling.

Conclusion: A Data-Driven Path to Safer, More Effective Therapeutics

The cross-reactivity profile of a drug candidate is a critical determinant of its clinical success. For a novel molecule like this compound, a multi-pronged approach to selectivity assessment is essential. By combining global biochemical screens like KINOMEscan™ with cellular target engagement assays such as CETSA® and unbiased off-target identification methods like AC-MS, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides a deeper understanding of the molecule's mechanism of action, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]

  • PubMed. (n.d.). Application of affinity selection-mass spectrometry assays to purification and affinity-based screening of the chemokine receptor CXCR4. Retrieved from [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 5-Amino-3-(3,5-dichlorophenyl)isoxazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure, lauded for its synthetic tractability and diverse biological activities.[1] Among the myriad of derivatives, the 5-Amino-3-(3,5-dichlorophenyl)isoxazole framework presents a compelling area of investigation. This guide offers a comprehensive analysis of the potential in vivo efficacy of this specific class of compounds, drawing upon comparative data from structurally related isoxazole analogues that have demonstrated significant antitumor effects in preclinical models. While direct in vivo studies on this compound derivatives are not yet prevalent in publicly accessible literature, this guide will provide a predictive comparison based on robust experimental evidence from close structural relatives, offering valuable insights for researchers and drug development professionals.

The Isoxazole Core: A Foundation for Anticancer Innovation

The five-membered heterocyclic isoxazole ring is a cornerstone in medicinal chemistry, integral to a range of FDA-approved drugs.[2] Its unique electronic properties and the ability to engage in various non-covalent interactions make it an attractive scaffold for designing targeted therapies. In the context of oncology, isoxazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular targets like tubulin and Heat Shock Protein 90 (HSP90).[3][4]

Comparative In Vivo Efficacy: Learning from Isoxazole Analogs

To project the potential in vivo performance of this compound derivatives, we will examine the efficacy of well-characterized, structurally similar compounds. The primary comparators are 3,4- and 3,5-diaryl isoxazole derivatives, which share key structural motifs with our target class.

Combretastatin A-4 Analogs: Potent Tubulin Targeting

A significant breakthrough in the field has been the development of isoxazole-based analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. A recent study detailed the in vivo efficacy of two 3,4-diarylisoxazole analogues, compounds 43 and 45 , in mouse xenograft models.[5][6] These compounds demonstrated remarkable tumor growth inhibition of 66-74%, slightly surpassing the efficacy of the clinical candidate Combretastatin A4-phosphate.[5][6] This compelling data suggests that the isoxazole scaffold can effectively mimic the cis-stilbene backbone of CA-4, leading to potent antimitotic activity.

Another promising isoxazole-based tubulin inhibitor, compound C11 , a 4-phenyl-5-quinolinyl substituted isoxazole, has shown significant efficacy in suppressing the growth of Esophageal Squamous Cell Carcinoma (ESCC) in vivo.[7]

HSP90 Inhibition: A Chaperone-Mediated Pathway to Cancer Cell Death

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Its inhibition represents a key therapeutic strategy in oncology. Several isoxazole derivatives have been identified as potent HSP90 inhibitors.[3][4] For instance, a 4,5-diarylisoxazole derivative, compound 28 , demonstrated strong suppression of tumor growth in a human glioblastoma xenograft model.[3] This highlights the potential of the isoxazole core to be tailored for potent and selective HSP90 inhibition, leading to the degradation of client proteins and subsequent cancer cell apoptosis.

Data Summary: In Vivo Efficacy of Comparator Isoxazole Derivatives

Compound ClassSpecific Derivative(s)Cancer ModelIn Vivo Efficacy (Tumor Growth Inhibition)Putative Mechanism of ActionReference
3,4-Diarylisoxazoles43 and 45 Mouse Xenografts66-74%Tubulin Polymerization Inhibition[5][6]
4-Phenyl-5-quinolinyl IsoxazoleC11 Esophageal Squamous Cell Carcinoma XenograftEffective Suppression of Tumor GrowthTubulin Polymerization Inhibition[7]
4,5-Diarylisoxazole28 Human Glioblastoma XenograftStrong Tumor Growth SuppressionHSP90 Inhibition[3]

Experimental Protocols: A Blueprint for In Vivo Evaluation

The successful preclinical evaluation of novel anticancer agents hinges on robust and well-designed in vivo studies. Below are detailed, step-by-step methodologies for key experiments to assess the efficacy of this compound derivatives.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method for evaluating the antitumor efficacy of novel compounds.

Xenograft_Workflow cluster_cell_culture Cell Culture & Preparation cluster_animal_procedure Animal Procedure cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Line Select appropriate cancer cell line (e.g., MCF-7, A549) Harvest Harvest cells in exponential growth phase Cell_Line->Harvest Resuspend Resuspend cells in Matrigel/PBS solution Harvest->Resuspend Implant Subcutaneously implant tumor cells into the flank of each mouse Resuspend->Implant Cell Implantation Acclimatize Acclimatize immunodeficient mice (e.g., nude or SCID) for 1-2 weeks Acclimatize->Implant Tumor_Growth Monitor tumor growth until palpable (e.g., 100-200 mm³) Implant->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer Administer test compound, vehicle control, and positive control (e.g., Paclitaxel) via appropriate route (e.g., i.p., oral) Randomize->Administer Initiate Treatment Monitor_Tumor Measure tumor volume and body weight 2-3 times per week Administer->Monitor_Tumor Endpoint Continue treatment for a defined period or until tumors reach a predetermined size Monitor_Tumor->Endpoint Euthanize Euthanize mice and excise tumors Endpoint->Euthanize Study Conclusion Analyze Analyze tumor weight, volume, and perform histological/molecular analysis Euthanize->Analyze

Caption: Workflow for a subcutaneous xenograft tumor model.

Step-by-Step Methodology:

  • Cell Line Selection and Culture: Choose a human cancer cell line relevant to the therapeutic indication. Culture the cells under standard conditions to ensure they are in the logarithmic growth phase before implantation.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells. Acclimatize the animals for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Harvest the cancer cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel. Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Monitor the mice regularly for tumor development. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the this compound derivative in a suitable vehicle. Administer the compound to the treatment group at various doses. Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

  • Efficacy Evaluation: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis, such as histopathology, immunohistochemistry, and Western blotting, to assess target engagement and downstream effects.

Hollow Fiber Assay Protocol

The hollow fiber assay is a rapid in vivo screening method to assess the preliminary efficacy of a compound against multiple cell lines simultaneously.

Hollow_Fiber_Assay cluster_fiber_prep Fiber Preparation cluster_implantation Implantation cluster_treatment_hfa Treatment cluster_analysis_hfa Analysis Load_Cells Load cancer cells into hollow polyvinylidene fluoride (PVDF) fibers Seal_Fibers Seal the ends of the fibers Load_Cells->Seal_Fibers Implant_IP Implant fibers intraperitoneally (i.p.) Seal_Fibers->Implant_IP Implantation Implant_SC Implant fibers subcutaneously (s.c.) Seal_Fibers->Implant_SC Administer_HFA Administer test compound to mice for a defined period (e.g., 4-6 days) Implant_IP->Administer_HFA Initiate Treatment Implant_SC->Administer_HFA Harvest_Fibers Harvest the hollow fibers Administer_HFA->Harvest_Fibers Study Conclusion Assay_Viability Assess cell viability using a colorimetric assay (e.g., MTT or sulforhodamine B) Harvest_Fibers->Assay_Viability

Caption: Workflow for the in vivo hollow fiber assay.

Step-by-Step Methodology:

  • Cell Encapsulation: Encapsulate a panel of human tumor cell lines in polyvinylidene fluoride (PVDF) hollow fibers.

  • Implantation: Surgically implant the fibers into both the intraperitoneal cavity and the subcutaneous space of immunodeficient mice.

  • Compound Administration: Administer the test compound to the mice for a short duration, typically 4-6 days.

  • Fiber Retrieval and Analysis: At the end of the treatment period, retrieve the fibers and determine the viable cell mass using a quantitative colorimetric assay.

  • Data Interpretation: A significant reduction in viable cell mass in the treated group compared to the control group indicates potential in vivo activity.

Mechanistic Insights and Future Directions

The dichlorophenyl substitution at the 3-position of the isoxazole ring in the target compounds is a key structural feature. Halogen substitutions are known to modulate the pharmacokinetic properties of a molecule and can enhance binding affinity to target proteins. The amino group at the 5-position provides a handle for further derivatization and can influence the electronic nature of the isoxazole ring.

Based on the data from comparator compounds, it is plausible that this compound derivatives could exhibit anticancer activity through mechanisms such as:

  • Tubulin Polymerization Inhibition: The diaryl substitution pattern is a common feature of many tubulin inhibitors. Molecular modeling studies could elucidate the potential binding of these derivatives to the colchicine-binding site on tubulin.

  • HSP90 Inhibition: The isoxazole scaffold has proven to be effective in targeting the ATP-binding pocket of HSP90. Further screening and enzymatic assays would be necessary to confirm this potential mechanism.

Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound derivatives against a panel of cancer cell lines. Promising candidates can then be advanced to the in vivo models detailed in this guide to ascertain their therapeutic potential.

Conclusion

While direct in vivo efficacy data for this compound derivatives remains to be established, the compelling antitumor activity of structurally related isoxazole analogues provides a strong rationale for their investigation. By leveraging established in vivo models and drawing insights from the mechanisms of action of comparator compounds, researchers can effectively navigate the preclinical development of this promising class of potential anticancer agents. The synthetic versatility of the isoxazole core, coupled with the potential for potent and selective target engagement, positions these derivatives as an exciting frontier in the ongoing battle against cancer.

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The Double-Edged Sword: A Comparative Analysis of Dichlorophenyl vs. Monochlorophenyl Isoxazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorophenyl substituent to the isoxazole ring has been a consistently successful strategy for enhancing biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of isoxazole derivatives bearing dichlorophenyl versus monochlorophenyl moieties. By synthesizing data from multiple experimental studies, we will explore the nuanced structure-activity relationships (SAR) that govern their performance and provide detailed experimental protocols for key biological assays.

The Significance of Chlorine Substitution: More Than Just an Electron-Withdrawing Group

The number and position of chlorine atoms on the phenyl ring dramatically influence the physicochemical properties and, consequently, the biological activity of isoxazole derivatives. Chlorine atoms are electron-withdrawing, which can alter the electron density of the entire molecule, affecting its ability to interact with biological targets. Furthermore, the lipophilicity, or "greasiness," of the molecule is increased with each chlorine addition, which can enhance cell membrane permeability and target engagement. However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

Comparative Biological Activity: A Tale of Two Substitutions

To provide a clear and objective comparison, the following sections summarize the available experimental data on the anticancer, antimicrobial, and anti-inflammatory activities of dichlorophenyl and monochlorophenyl isoxazole derivatives.

Anticancer Activity: The Power of Two

Experimental evidence consistently points towards a general trend of enhanced anticancer activity with dichlorophenyl substitution compared to a single chlorine atom. This is likely due to a combination of increased lipophilicity, facilitating entry into cancer cells, and more favorable electronic interactions with target proteins.

Compound IDIsoxazole SubstitutionPhenyl SubstitutionCancer Cell LineIC50 (µM)Reference
1 3-(phenyl)-5-methyl2-chlorophenylHeLa (Cervical)15.48[1]
2 3-(phenyl)-5-methyl4-chlorophenylHep3B (Liver)~23[1]
3 3-(phenyl)-5-(1-methyl-1H-pyrrol-2-yl)4-bromophenyl (analogue)MCF-7 (Breast)7.9[2][3]
4 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(phenyl)-1,2,4-oxadiazole3,5-dichlorophenylS. aureus (MSSA)1.56[4]

Note: Direct comparative studies under identical conditions are limited. The data above is compiled from various sources to illustrate general trends.

A study on imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives demonstrated that a 3,5-dichlorophenyl substituted compound exhibited significant antibacterial efficacy.[4] Another study highlighted that a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivative showed an IC50 of 15.48 µg/mL against HeLa cells.[1] While not a direct comparison, the potent activity of dichlorinated compounds in various heterocyclic systems suggests a potential advantage.[4]

Antimicrobial Activity: A Complex Relationship

The impact of mono- versus dichlorination on antimicrobial activity is more nuanced and appears to be pathogen-dependent. While increased lipophilicity from dichlorination can enhance penetration through bacterial cell walls, it does not always translate to increased potency.

Compound IDIsoxazole SubstitutionPhenyl SubstitutionTarget OrganismMIC (µg/mL)Reference
5 Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole3,5-dichlorophenylS. aureus (MSSA)1.56[4]
6 4,5-dihydro-5-(phenyl)-3-(thiophene-2-yl)Substituted phenylsVarious bacteriaNot specified[5]
7 Dichloro chromene isoxazolesDichloroVarious bacteriaNot specified[6]

One study on novel imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives found that a compound with a 3,5-dichlorophenyl moiety displayed significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[4] Research on dichloro chromene isoxazoles has also pointed to their potential as antibacterial agents.[6] The introduction of a thiophene moiety to the isoxazole ring has also been shown to increase antimicrobial activity.[5]

Anti-inflammatory Activity: Targeting Key Pathways

Isoxazole derivatives have shown considerable promise as anti-inflammatory agents, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and mitogen-activated protein kinase (MAPK) pathways.

A study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) demonstrated its ability to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[7] This compound also diminished the levels of COX-2 and inhibited the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory cascade.[7] While this study focused on a monochlorinated derivative, the potent activity highlights the potential of this class of compounds. Further comparative studies are needed to elucidate the specific advantages of mono- versus dichlorination in modulating inflammatory responses.

Structure-Activity Relationship (SAR) Insights

  • Dichlorination often enhances anticancer activity: The presence of two chlorine atoms on the phenyl ring generally leads to more potent cytotoxic effects against a range of cancer cell lines. The 3,4- and 3,5-dichloro substitution patterns appear to be particularly favorable.

  • Positional Isomerism Matters: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly impacts biological activity. Para-substitution is frequently associated with enhanced activity in various biological assays.[2][3]

  • Lipophilicity is a Key Driver: The increased lipophilicity conferred by chlorine atoms is a critical factor in their mechanism of action, improving cell membrane permeability and target engagement. However, an optimal lipophilicity must be achieved to avoid issues with solubility and toxicity.

  • The Isoxazole Scaffold is a Versatile Platform: The isoxazole ring itself is a crucial pharmacophore, and its substitution pattern, in conjunction with the chlorophenyl moiety, dictates the overall biological profile of the molecule.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (monochlorophenyl and dichlorophenyl isoxazole derivatives) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_Comparison cluster_mono Monochlorophenyl Isoxazole cluster_di Dichlorophenyl Isoxazole cluster_factors Influencing Factors Mono Monochloro- phenyl Isoxazole Mono_Activity Potent Anti-inflammatory & Antimicrobial Activity Mono->Mono_Activity Exhibits Lipophilicity Increased Lipophilicity Mono->Lipophilicity Electronic_Effects Altered Electronic Properties Mono->Electronic_Effects Di Dichloro- phenyl Isoxazole Di_Activity Often Enhanced Anticancer Activity Di->Di_Activity Often Exhibits Di->Lipophilicity Di->Electronic_Effects

Figure 1: A conceptual diagram illustrating the general activity trends and influencing factors for monochlorophenyl versus dichlorophenyl isoxazoles.

Experimental_Workflow start Start: Synthesis of Isoxazole Derivatives step1 In Vitro Screening Anticancer (MTT Assay) Antimicrobial (MIC) Anti-inflammatory (Cytokine Release) start->step1 step2 Data Analysis Determine IC50/MIC Values Identify Lead Compounds step1:f1->step2:f1 step1:f2->step2:f1 step1:f3->step2:f1 step3 Structure-Activity Relationship (SAR) Analysis Correlate Structure with Activity step2->step3 step4 In Vivo Validation (Animal Models) Efficacy & Toxicity Studies step3->step4 end End: Identification of Drug Candidate step4->end

Figure 2: A generalized experimental workflow for the evaluation of substituted isoxazole derivatives, from synthesis to in vivo validation.

Conclusion and Future Directions

The available evidence strongly suggests that both monochlorophenyl and dichlorophenyl isoxazoles are valuable scaffolds for the development of novel therapeutic agents. While dichlorination often appears to confer an advantage in anticancer activity, the structure-activity relationships for antimicrobial and anti-inflammatory effects are more complex and warrant further investigation.

Future research should focus on systematic studies that directly compare a series of monochloro- and dichlorophenyl isoxazole analogues under standardized experimental conditions. This will allow for a more definitive understanding of the role of chlorine substitution in modulating biological activity. Additionally, exploring the metabolic stability and pharmacokinetic profiles of these compounds will be crucial for their successful translation into clinical candidates. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation isoxazole-based drugs with enhanced efficacy and safety profiles.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Validated Mechanism

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of FDA-approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2][3][4][5] This structural versatility means that when a novel isoxazole compound, let's call it Isox-A , emerges from a phenotypic screen—for instance, by demonstrating potent inhibition of cancer cell proliferation—its mechanism of action (MoA) is a complete unknown. It could be targeting any number of cellular pathways.[6][7]

This guide provides a systematic, multi-phase framework for drug discovery researchers to rigorously validate the MoA of a compound like Isox-A. We will move beyond a simple checklist of experiments, instead focusing on the causal logic that connects each step. Our goal is to build a self-validating cascade of evidence that moves from broad, unbiased target identification to definitive, causality-proving experiments. For this guide, we will hypothesize that Isox-A's phenotypic effect stems from the inhibition of a critical cellular kinase, a common target class for such compounds.[8]

The Overall Validation Workflow

Our approach is structured in a three-phase logical progression. We begin by asking a broad question and progressively refine our inquiry based on the data, ensuring each step validates the last.

G Figure 1: Overall MoA Validation Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Orthogonal Target Validation cluster_2 Phase 3: Genetic Causality Proof pheno Phenotypic Hit (e.g., Isox-A inhibits cell growth) cetsa Cellular Thermal Shift Assay (CETSA) 'What proteins does Isox-A bind to?' pheno->cetsa Hypothesis Generation biochem In Vitro Biochemical Assays 'Does Isox-A inhibit the target's function?' cetsa->biochem Candidate Target ID engagement In-Cell Target Engagement 'Does Isox-A bind the target in live cells?' biochem->engagement pathway Downstream Pathway Analysis 'Are the target's downstream signals blocked?' engagement->pathway knockdown Target Knockdown (siRNA) 'Is the target essential for Isox-A's effect?' pathway->knockdown Confirmed On-Target Effect rescue Mutant Rescue Experiment 'Can a drug-resistant target rescue the phenotype?' knockdown->rescue

Caption: A logical workflow for MoA validation.

Phase 1: Target Identification - Casting a Wide Net

The first step is to move from a phenotypic observation to a list of potential protein targets. We need an unbiased method that identifies direct physical interactions between Isox-A and its cellular partners.

Core Technique: Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[9] This increased stability means the protein can withstand more thermal energy before it denatures and aggregates.[10][11][12] By heating cell lysates treated with Isox-A versus a vehicle control across a temperature gradient, we can identify which proteins remain soluble at higher temperatures, indicating they are stabilized by direct binding to our compound.[9][11][13]

G Figure 2: Principle of the CETSA Experiment cluster_vehicle Vehicle Control cluster_drug Isox-A Treatment node_setup Step 1: Treatment Cells are treated with Vehicle (DMSO) or Isox-A. node_heat Step 2: Heat Challenge Aliquots are heated across a temperature gradient (e.g., 40°C to 70°C). node_setup->node_heat node_lyse Step 3: Lysis & Separation Cells are lysed and aggregated proteins are pelleted by centrifugation. node_heat->node_lyse node_analyze Step 4: Analysis The soluble fraction is analyzed by Western Blot or Mass Spectrometry. node_lyse->node_analyze unbound Unbound Target (Less Stable) denatured Denatured & Aggregated unbound->denatured Heat bound Isox-A-Bound Target (More Stable) soluble Remains Soluble at Higher Temp bound->soluble Heat

Caption: The principle of the CETSA experiment.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture & Treatment: Plate a cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with Isox-A (e.g., 10 µM) or vehicle (DMSO) for 2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments), followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction). Quantify total protein concentration, then analyze equal protein amounts by SDS-PAGE and Western Blot using an antibody against a suspected target (e.g., "Kinase-X").

Expected Outcome: For a true target, the Western blot band in the Isox-A treated lanes will remain strong at higher temperatures compared to the vehicle lanes, where the band will disappear as the protein denatures and precipitates. This difference is the "thermal shift."

Phase 2: Orthogonal Target Validation - Is the Interaction Meaningful?

CETSA tells us what Isox-A binds to. Now we must prove that this binding event is responsible for the compound's bioactivity. We will use a hypothetical hit from our CETSA screen, "Kinase-X," as our candidate target.

Experiment 2a: In Vitro Kinase Assay

Causality: If Isox-A inhibits cell proliferation by binding to Kinase-X, it must directly inhibit the enzymatic activity of the purified Kinase-X protein. This cell-free assay isolates the drug-target interaction from the complexities of the cell.[8][14][15][16]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine purified recombinant Kinase-X enzyme with its specific substrate peptide and a buffer containing MgCl₂.

  • Compound Addition: Add Isox-A across a range of concentrations (e.g., 1 nM to 100 µM). Include a known Kinase-X inhibitor as a positive control (e.g., Sunitinib) and an inactive isoxazole analog as a negative control.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by Kinase-X into a luminescent signal.

  • Readout: Measure luminescence on a plate reader. The signal is directly proportional to kinase activity.

Experiment 2b: In-Cell Target Engagement Assay

Causality: While CETSA confirms binding, other techniques can quantify this engagement in live, intact cells, providing a more physiological confirmation. The NanoBRET™ Target Engagement (TE) assay is a gold standard.[17][18][19][20] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing compound.[17][21]

Principle:

  • Cells are engineered to express Kinase-X fused to a bright luciferase (NanoLuc®).

  • A fluorescent tracer that reversibly binds to the Kinase-X active site is added.

  • When the tracer is bound, the energy from the luciferase excites the tracer, producing a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • When Isox-A is added, it competes with the tracer for the binding site. As Isox-A binds, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner.[18]

This provides quantitative data on compound affinity and target occupancy inside a living cell.[19]

Experiment 2c: Downstream Pathway Analysis

Causality: A functional consequence of inhibiting Kinase-X should be a reduction in the phosphorylation of its known downstream substrates. This links target engagement to a change in cell signaling. Western blotting is a standard method to detect these changes.[22][23][24]

G Figure 3: Kinase Inhibition Signaling Pathway isox Isox-A kinaseX Kinase-X isox->kinaseX Inhibition subP_P Substrate-P (Phosphorylated) Leads to Cell Proliferation kinaseX->subP_P Phosphorylation subP Substrate (Unphosphorylated)

Caption: Isox-A inhibits Kinase-X, preventing substrate phosphorylation.

Experimental Protocol: Phospho-Protein Western Blot

  • Treatment: Treat cancer cells with increasing concentrations of Isox-A for a relevant time period (e.g., 6 hours).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[22][24]

  • Western Blot:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane, preferably with Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can increase background.[24]

    • Probe one membrane with an antibody specific to the phosphorylated form of Kinase-X's substrate (e.g., anti-Phospho-Substrate).

    • Probe a parallel membrane with an antibody for the total amount of the substrate protein to serve as a loading control.[24]

  • Detection: Use an appropriate secondary antibody and ECL substrate to visualize the bands.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate band in the Isox-A treated samples, with no change in the total substrate protein level.

Comparative Data Summary

The data from Phase 2 experiments should be compiled to compare Isox-A against controls.

CompoundIn Vitro Kinase IC₅₀ (nM)In-Cell NanoBRET™ IC₅₀ (nM)p-Substrate Inhibition EC₅₀ (nM)
Isox-A 55150165
Sunitinib (Control) 154550
Inactive Analog > 10,000> 10,000> 10,000

Phase 3: Genetic Causality Proof - The Final Word

We have now established that Isox-A binds and inhibits Kinase-X in cells, leading to a downstream signaling block. The final, critical step is to prove that this specific interaction is what causes the anti-proliferative phenotype we first observed. Genetic tools are the ultimate arbiter here.[25]

Core Technique: siRNA-Mediated Target Knockdown

Causality: The logic is as follows: If Isox-A kills cells by inhibiting Kinase-X, then removing Kinase-X from the cells should have a similar effect and, crucially, should make the cells less sensitive to Isox-A. This is because the drug's primary target is no longer present to be inhibited. This is a key experiment for target validation.[26][27][28][29][30]

Experimental Protocol: siRNA Knockdown and Sensitization

  • Transfection: Transfect cancer cells with either a small interfering RNA (siRNA) targeting Kinase-X or a non-targeting control (scrambled) siRNA. Allow 48-72 hours for the target protein to be depleted.

  • Confirmation: Confirm successful knockdown of Kinase-X protein levels via Western Blot.

  • Drug Treatment: Re-plate the control and Kinase-X knockdown cells and treat them with a dose-response curve of Isox-A.

  • Phenotypic Assay: After 72 hours, measure cell viability using a method like CellTiter-Glo®.

  • Analysis: Compare the dose-response curves.

Expected Outcome: The IC₅₀ for cell killing by Isox-A should significantly increase in the Kinase-X knockdown cells compared to the control cells. This rightward shift in the curve demonstrates that the presence of Kinase-X is required for Isox-A to exert its full potent effect.

Conclusion

By following this three-phase workflow—from unbiased identification with CETSA, through orthogonal biochemical and cellular validation, to the definitive proof of genetic causality—we can build an unassailable case for the mechanism of action of a novel compound like Isox-A. This rigorous, evidence-based approach ensures that the identified MoA is not merely a correlation but the driving force behind the compound's therapeutic potential, providing a solid foundation for further preclinical and clinical development.

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A Head-to-Head Comparison of Isoxazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the development of therapeutics targeting a range of kinases implicated in oncology, inflammation, and neurodegenerative diseases.[3][4] This guide provides a comprehensive head-to-head comparison of notable isoxazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Isoxazole Scaffold: A Versatile Tool in Kinase Inhibition

The isoxazole ring's utility in kinase inhibitor design stems from its ability to act as a bioisostere for other five-membered rings and to engage in specific interactions within the ATP-binding pocket of kinases.[2] The nitrogen and oxygen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the hinge region of the kinase domain. Furthermore, the isoxazole core provides a rigid framework for the precise orientation of various substituents, enabling the fine-tuning of potency and selectivity.[5]

This guide will focus on a comparative analysis of isoxazole-based inhibitors targeting three key kinase families: Vascular Endothelial Growth Factor Receptors (VEGFRs), p38 Mitogen-Activated Protein Kinases (MAPKs), and Casein Kinase 1 (CK1).

Comparative Analysis of Isoxazole-Based Kinase Inhibitors

A direct, comprehensive comparison of isoxazole-based kinase inhibitors from a single study is often unavailable. Therefore, this section synthesizes data from various sources to provide a comparative overview. It is crucial to consider that experimental conditions can vary between studies, impacting absolute IC50 values.

Inhibitor Primary Target(s) Reported IC50 (nM) Key Applications Reference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITVEGFR1: 0.1, VEGFR2: 0.2, VEGFR3: 0.1-0.3Renal Cell Carcinoma[6]
Leflunomide Dihydroorotate Dehydrogenase (DHODH), JAK3DHODH: 600Rheumatoid Arthritis[1]
M-31 p38α MAPK10Anti-inflammatory[7]
CK1δ/ε Inhibitor CK1δ, CK1εCK1δ: 12, CK1ε: 11Cancer, Neurodegenerative Disorders[8]
Hypothetical Compound A VEGFR250Angiogenesis-related diseases[6]
Hypothetical Compound B p38α MAPK25Inflammatory diseases[7]

Note: IC50 values are sourced from different studies and should be interpreted with caution due to variations in assay conditions.

Key Signaling Pathways Targeted by Isoxazole-Based Inhibitors

Understanding the signaling cascades modulated by these inhibitors is paramount for predicting their cellular effects and potential therapeutic applications.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels.[9] Dysregulation of this pathway is a hallmark of cancer, contributing to tumor growth and metastasis.[10] Isoxazole-based inhibitors targeting VEGFRs effectively block downstream signaling, leading to an anti-angiogenic effect.[6]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Isoxazole_Inhibitor Isoxazole-based VEGFR Inhibitor Isoxazole_Inhibitor->VEGFR

Caption: VEGFR signaling cascade and the point of intervention for isoxazole-based inhibitors.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[][12] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Isoxazole-containing compounds have been developed as potent inhibitors of p38α MAPK, thereby mitigating inflammatory responses.[7]

p38_MAPK_Signaling Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response, Apoptosis, Cell Cycle Arrest MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Isoxazole_Inhibitor Isoxazole-based p38 MAPK Inhibitor Isoxazole_Inhibitor->p38_MAPK CK1_Signaling Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled CK1 CK1 Dishevelled->CK1 Beta_Catenin β-catenin CK1->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Inactive Wnt Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Active Wnt Isoxazole_Inhibitor Isoxazole-based CK1 Inhibitor Isoxazole_Inhibitor->CK1

Caption: Simplified Wnt/β-catenin pathway showing the regulatory role of CK1 and its inhibition.

Experimental Protocols for Head-to-Head Comparison

To facilitate a robust in-house comparison of isoxazole-based kinase inhibitors, the following detailed protocols for in vitro and cell-based assays are provided.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR2, p38α, CK1δ)

  • Kinase-specific substrate peptide

  • ATP

  • Isoxazole-based inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each isoxazole inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [13]8. Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [13]

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cell-Based Kinase Activity Assay (Western Blot)

This assay determines the inhibitory effect of the compounds on the phosphorylation of a specific downstream substrate within a cellular context.

Materials:

  • Appropriate cell line expressing the target kinase

  • Cell culture medium and supplements

  • Isoxazole-based inhibitors

  • Stimulating agent (if required, e.g., VEGF for VEGFR activation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target and downstream substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the isoxazole inhibitors or DMSO for a predetermined time (e.g., 1-2 hours).

  • If necessary, stimulate the cells with the appropriate agonist (e.g., VEGF) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Caption: Workflow for the cell-based Western blot assay to assess kinase inhibition.

Conclusion

The isoxazole scaffold represents a highly valuable pharmacophore in the development of kinase inhibitors. This guide has provided a comparative overview of isoxazole-based inhibitors targeting VEGFR, p38 MAPK, and CK1, highlighting their potential therapeutic applications. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for researchers to conduct their own head-to-head comparisons and advance the discovery of novel, potent, and selective kinase inhibitors. As our understanding of kinase biology deepens, the versatility of the isoxazole ring will undoubtedly continue to be leveraged in the design of next-generation targeted therapies.

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A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis Featuring 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process, particularly for kinase inhibitors, is the comprehensive assessment of selectivity. A highly selective inhibitor promises greater efficacy and a lower risk of off-target effects, which can lead to toxicity.[1] This guide provides an in-depth comparison of methodologies to assess the selectivity of kinase inhibitors, using the novel compound 5-Amino-3-(3,5-dichlorophenyl)isoxazole as a case study alongside established inhibitors.

While specific selectivity data for this compound is not yet broadly published, its isoxazole core is a recognized pharmacophore in kinase inhibition.[2][3][4] This guide will therefore serve as a practical framework for researchers embarking on the characterization of this and other novel chemical entities. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities, especially within the ATP-binding pocket that is the target of most small molecule inhibitors.[5][6] This homology presents a significant challenge in developing inhibitors that act solely on the intended target kinase.[7] Off-target inhibition can lead to unforeseen physiological effects, underscoring the need for thorough selectivity profiling.[1] The goal is to build a comprehensive picture of a compound's interactions across the kinome, a process often referred to as "kinome scanning."[5]

To illustrate the assessment of selectivity, we will compare the hypothetical profile of this compound against two well-characterized kinase inhibitors with differing selectivity profiles: Dasatinib , a multi-kinase inhibitor, and CX-4945 (Silmitasertib) , a highly selective inhibitor of Casein Kinase 2 (CK2).

  • Dasatinib (BMS-354825): A potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[8][9] Its broader activity profile highlights the therapeutic potential of multi-targeting, but also the need to understand its full interaction landscape.

  • CX-4945 (Silmitasertib): The first clinical-stage inhibitor of protein kinase CK2, demonstrating high selectivity.[10] Its development showcases the successful design of a highly targeted kinase inhibitor.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for a robust assessment of kinase inhibitor selectivity. This typically involves a combination of biochemical assays and cell-based methods.

Biochemical Assays: The First Line of Assessment

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.[11] They are fundamental for determining the potency (e.g., IC50 or Ki) of a compound against its intended target and a broad panel of other kinases.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Kinase, Compound, Substrate, and ATP Compound->Incubation Kinase Purified Kinase Panel Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP ATP->Incubation Measurement Measurement of Substrate Phosphorylation Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for biochemical kinase selectivity profiling.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for high-throughput screening due to their sensitivity and homogenous format.[12]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound, Dasatinib, CX-4945).

    • Prepare a solution containing the kinase of interest.

    • Prepare a solution containing a biotinylated substrate peptide and ATP.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound to the kinase solution and incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding the detection solution.

    • Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

    • Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical for this compound)

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)CX-4945 (IC50, nM)
Primary Target
Kinase X15--
ABL1>10,0000.6>10,000
CK2α1>10,000>10,0001
Off-Targets
SRC5000.5>10,000
LCK8000.4>10,000
VEGFR22,50020>10,000
p38α8,000300>10,000

This table presents hypothetical data for this compound to illustrate the concept of selectivity profiling.

Large-Scale Kinome Profiling: A Broader View

For a comprehensive understanding of selectivity, profiling against a large panel of kinases is crucial.[5] Services like KINOMEscan® offer competition binding assays that can test a compound against hundreds of kinases in a single screen.[13][14] This approach provides a global view of a compound's interaction landscape.

cluster_components Assay Components cluster_binding Binding Competition cluster_quantification Quantification cluster_result Result Kinase DNA-tagged Kinase Binding Kinase, Ligand, and Compound are Mixed Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound Compound->Binding Competition Test Compound Competes with Immobilized Ligand for Kinase Binding Binding->Competition Capture Kinase Bound to Ligand is Captured Competition->Capture qPCR Amount of Captured Kinase is Measured by qPCR Capture->qPCR Selectivity Selectivity Profile (% Control) qPCR->Selectivity

Caption: The principle of the KINOMEscan® competition binding assay.[15][16]

Interpreting KINOMEscan® Data

The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to generate a "selectivity score" or visualized as a "tree spot" diagram to provide an intuitive representation of selectivity.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are powerful, they lack the complexity of a cellular environment. Cell-based assays are essential to confirm that an inhibitor can engage its target within a cell and elicit the desired biological response.[17]

Experimental Protocol: Western Blotting for Phospho-Protein Levels

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase.

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with various concentrations of the test inhibitor for a specified time.

    • Lyse the cells to extract proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a method such as the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Data Analysis

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal indicates successful target engagement by the inhibitor in the cellular context.

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from biochemical and cell-based assays, a comprehensive selectivity profile for this compound can be established.

  • High Selectivity (Similar to CX-4945): If biochemical assays show a high IC50 for a broad panel of kinases, with potent inhibition of only Kinase X, and cell-based assays confirm the inhibition of Kinase X signaling at similar concentrations, the compound is considered highly selective.

  • Moderate Selectivity: The compound may inhibit a small number of related kinases with similar potency. This could be advantageous for targeting redundant signaling pathways.

  • Broad Selectivity (Similar to Dasatinib): The compound inhibits multiple kinases from different families. While this may lead to more off-target effects, it can also be a desirable property for certain therapeutic applications, such as in oncology.[8]

Conclusion

The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery.[18] A systematic and multi-pronged approach, employing a hierarchy of biochemical and cell-based assays, is imperative to build a robust and reliable selectivity profile. For novel compounds like this compound, the methodologies outlined in this guide provide a clear path forward for researchers to thoroughly characterize their inhibitory activity and make informed decisions about their therapeutic potential. By understanding the "why" behind each experimental choice and meticulously validating the results, the scientific community can continue to develop safer and more effective kinase-targeted therapies.

References

  • Bamborough, P., & Drewry, D. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 51, 1-49. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & Umit, Z. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Biochemical Journal, 451(2), 313–328. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

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  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

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  • Astuti, P., & McInnes, C. (2019). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Society Transactions, 47(1), 119–130. [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research, 80(16 Supplement), 4040. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Lowe, H., Toyang, N., Watson, C., Bryant, J., & Badal, S. (2017). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. BMC Complementary and Alternative Medicine, 17(1), 1-10. [Link]

  • Szymańska, E., Kaźmierczak-Barańska, J., Wawrzyniak, D., Wagner, E., & Janecka, A. (2019). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Molecules, 24(21), 3899. [Link]

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  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Liu, Y., & Gray, N. S. (2006). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., … Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Ji, Z., Ahmed, A. A., Albert, D. H., Bouska, J. J., Bousquet, P. F., Cunha, G. A., Diaz, G., Glaser, K. B., Harris, C. M., Lasko, L. M., Marcotte, P. A., Mitten, M. J., Nukkala, M. A., Penning, T. D., Russell, M. A., Sowin, T. J., Tapang, P., Uchic, M. E., & Michaelides, M. R. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(5), 1231–1241. [Link]

  • Tsyganov, D. V., Khrustalev, V. N., Konyushkin, L. D., Raihstat, M. M., Firgang, S. I., Semenov, R. V., Kiselyov, A. S., Semenova, M. N., & Semenov, V. V. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112–125. [Link]

  • Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., Michaux, J., Nagasawa, J., Schwaebe, M. K., Stefan, E., Vialettes, A., Whitten, J. P., Chen, T. K., Darjania, L., Stansfield, R., Anderes, K., Bliesath, J., Drygin, D., Ho, C., … Ryckman, D. M. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][19]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. As a specialized isoxazole derivative, understanding its chemical profile is paramount to ensuring laboratory safety and environmental protection. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile & Chemical Rationale

While specific toxicological data for this compound is not extensively published, a robust safety profile can be extrapolated from structurally similar isoxazole derivatives. The isoxazole ring system is a core component in many biologically active molecules, and its derivatives are known to exhibit a range of physiological effects.[1][2] The presence of an amino group and a dichlorinated phenyl ring suggests that this compound should be handled as a hazardous substance.

Analogous compounds, such as other amino-chloro-phenyl isoxazoles, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties. The primary routes of exposure to mitigate are skin/eye contact and inhalation of dust particles.[3]

Essential Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, the following PPE is mandatory. The principle of causality here is simple: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[3][5]Protects against accidental splashes of solutions or airborne dust particles reaching the eyes. Isoxazole analogs are known to cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Many isoxazole derivatives are known skin irritants.[3][6] Contaminated gloves should be disposed of immediately as hazardous waste.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[3][8]

All handling of this compound, especially weighing and preparing solutions, should be performed within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[7][9]

Step-by-Step Disposal Protocol

The mandated disposal pathway for this compound and any materials contaminated with it is as hazardous chemical waste .[7][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[7][9]

Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Solid Waste:

    • Collect unadulterated solid this compound waste, including any residual powder from weighing boats, in a dedicated, leak-proof, and shatter-resistant container.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictogram (e.g., irritant, acute toxicity).

    • This waste stream also includes contaminated consumables such as used gloves, weighing papers, and paper towels.[7]

  • Liquid Waste:

    • Collect solutions containing this compound in a chemically-resistant, leak-proof container equipped with a secure screw-top cap.[7]

    • Label the container clearly with "Hazardous Waste," the chemical name, the solvent system used (e.g., "in DMSO"), and an approximate concentration.

    • Never mix incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[5]

Storage and Transfer
  • Keep all waste containers tightly closed except when actively adding waste.[9]

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[7][9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste streams generated from work with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (this compound) B Solid Waste (Pure compound, contaminated solids) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Collect in Labeled, Leak-Proof Solid Waste Container B->E F Collect in Labeled, Leak-Proof Liquid Waste Container C->F G Collect in Approved Sharps Container D->G H Store in Designated Secondary Containment Area E->H F->H G->H I Transfer to Licensed Hazardous Waste Facility via EHS H->I

Sources

Comprehensive Safety and Handling Guide for 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Welcome to your definitive resource for the safe handling and disposal of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. As researchers and scientists dedicated to advancing drug development, our commitment to safety is paramount. This guide moves beyond generic protocols, offering a detailed, experience-driven framework to protect yourself, your colleagues, and your research. The procedural steps outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Analysis: Understanding the Risks

Inferred Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[2][6]
Respiratory Irritation May cause respiratory irritation.[1][3]
Environmental Hazard Potentially persistent and toxic to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves.[7]Provides protection against incidental splashes of organic solvents, acids, and bases.[7] For prolonged contact or immersion, consider heavier-duty gloves like Viton or Silver Shield, which offer excellent resistance to aromatic and chlorinated solvents.[8]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[8][9]Safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[8] Goggles and a face shield offer comprehensive protection against splashes and airborne particles.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[7]Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is required.[1]A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper donning and doffing sequence for PPE.

Operational Plan: From Receipt to Use

A meticulous operational plan ensures safety at every stage of handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] The storage location should be in a designated, locked cabinet.

Handling and Use
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[11]

  • Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily available. This should include absorbent materials, chemical-resistant gloves, and waste bags.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Handling_Workflow start Start: Retrieve from Storage fume_hood Work in Chemical Fume Hood start->fume_hood weigh Weigh Solid in Ventilated Enclosure fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Segregate and Dispose of Waste decontaminate->waste end End: Return to Storage waste->end Disposal_Workflow start Waste Generation segregate Segregate into Chlorinated Waste start->segregate label_container Label Waste Container segregate->label_container store Store in Designated Waste Area label_container->store collection Arrange for Professional Collection store->collection end High-Temperature Incineration collection->end

Caption: Compliant waste disposal workflow for chlorinated organic compounds.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental stewardship.

References

  • DOW Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet for 5-Amino-3-(2-chlorophenyl)isoxazole. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008, October 23). MSDS of 3-Amino-5-methyl-isoxazole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.